1-(2,6-Difluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWDKQSSDBLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407503 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87327-65-9 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1-(2,6-Difluorophenyl)ethanol
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-(2,6-difluorophenyl)ethanol, a key chiral building block in the pharmaceutical and agrochemical industries. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will explore several strategic approaches, including classical Grignard reactions, direct reduction of the corresponding ketone, and state-of-the-art asymmetric methods to achieve high enantiopurity. Each section is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical logic, empowering researchers to adapt and troubleshoot these syntheses effectively.
Introduction: The Significance of a Chiral Fluorinated Alcohol
The this compound moiety is a privileged structural motif in modern medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles of parent compounds.[1] The chiral nature of the secondary alcohol is particularly crucial, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological effects.[2][3] Consequently, robust and scalable methods for the synthesis of enantiomerically pure this compound are of paramount importance for the development of novel therapeutics and advanced materials.[3] This guide details the primary synthetic routes to access this valuable compound in both its racemic and enantiopure forms.
Strategic Synthesis Pathways
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of method often depends on the desired scale, required optical purity, and available starting materials. We will discuss three primary strategies:
-
Grignard Reaction: A fundamental carbon-carbon bond-forming reaction.
-
Reduction of 2',6'-Difluoroacetophenone: A direct and often high-yielding approach.
-
Enantioselective Synthesis: Methods to directly produce a single enantiomer, including asymmetric reduction and enzymatic kinetic resolution.
Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic strategy.
Method 1: Grignard Reaction
The Grignard reaction is a powerful tool for forming the C-C bond between the phenyl ring and the ethanol backbone.[4] There are two primary approaches, both culminating in the desired product after an acidic workup.
Mechanism A: Reaction of 2,6-difluorophenylmagnesium bromide with acetaldehyde. Mechanism B: Reaction of methylmagnesium bromide with 2,6-difluorobenzaldehyde.
The choice between these two pathways often comes down to the commercial availability and cost of the starting materials. Both are highly effective.
General Reaction Mechanism
The Grignard reagent, with its highly nucleophilic carbon atom, attacks the electrophilic carbonyl carbon of the aldehyde.[5] This forms a magnesium alkoxide intermediate, which is then protonated during the aqueous acidic workup to yield the final alcohol.
Caption: General mechanism of the Grignard reaction with an aldehyde.
Experimental Protocol (Illustrative)
This protocol describes the reaction of 2,6-difluorobenzaldehyde with methylmagnesium bromide.
Materials:
-
2,6-Difluorobenzaldehyde (CAS: 437-81-0)[6]
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reaction: Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the flask. Cool the flask to 0 °C using an ice bath.
-
Addition: Add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Method 2: Reduction of 2',6'-Difluoroacetophenone
A highly efficient and common method for synthesizing this compound is the reduction of the corresponding ketone, 2',6'-difluoroacetophenone.[5]
Achiral Reduction with Sodium Borohydride
For the synthesis of the racemic alcohol, sodium borohydride (NaBH₄) is an excellent choice of reducing agent due to its selectivity, safety, and ease of use.[7][8] Unlike more powerful hydrides like LiAlH₄, NaBH₄ can be used in protic solvents like methanol or ethanol.[8]
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation by the solvent yields the alcohol.[7]
Caption: Mechanism for the NaBH₄ reduction of a ketone.
Experimental Protocol (NaBH₄ Reduction)
Materials:
-
2',6'-Difluoroacetophenone (CAS: 13670-99-0)[9]
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2',6'-difluoroacetophenone (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Work-up: Carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be achieved by chromatography if necessary.[9]
Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Method
To directly synthesize an enantiomerically enriched alcohol, the Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method. This reaction employs a chiral oxazaborolidine catalyst to control the stereochemical outcome of the borane reduction of the ketone.
Mechanism: The CBS catalyst coordinates with borane, activating it and creating a chiral pocket. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, leading to a face-selective hydride transfer from the coordinated borane.
Experimental Protocol (CBS Reduction)
Materials:
-
2',6'-Difluoroacetophenone (CAS: 13670-99-0)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Under a nitrogen atmosphere, add the CBS catalyst solution (0.1 eq) to a flame-dried flask containing anhydrous THF.
-
Activation: Cool to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq). Stir for 15 minutes.
-
Substrate Addition: Cool the mixture to -20 °C and add a solution of 2',6'-difluoroacetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction at -20 °C for several hours, monitoring by TLC.
-
Quenching: Slowly add methanol to quench the reaction, followed by 1 M HCl.
-
Work-up and Purification: Follow the extraction and purification procedure outlined in section 4.2. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Method 3: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is an effective technique for separating a racemic mixture of alcohols.[6] This method utilizes an enzyme, typically a lipase, which selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (unreacted alcohol).
Principle: (R,S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol (unreacted)
Experimental Protocol (Lipase-Catalyzed EKR)
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane or MTBE)
Procedure:
-
Setup: To a flask, add racemic this compound (1.0 eq), the organic solvent, and the acyl donor (2.0 eq).
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 20 mg per mmol of substrate). Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both components.
-
Separation: Filter off the immobilized enzyme (which can often be reused). The resulting mixture of the ester and unreacted alcohol can be separated by column chromatography. The ester can then be hydrolyzed back to the alcohol if that enantiomer is desired.
Comparative Data and Purity Analysis
| Method | Starting Material(s) | Key Reagents | Typical Yield | Optical Purity (ee) | Key Advantages |
| Grignard Reaction | 2,6-Difluorobenzaldehyde | MeMgBr | 70-90% | Racemic | Robust C-C formation |
| NaBH₄ Reduction | 2',6'-Difluoroacetophenone | NaBH₄, MeOH | >90% | Racemic | Simple, safe, high yield |
| CBS Reduction | 2',6'-Difluoroacetophenone | CBS catalyst, Borane | 80-95% | >95% | Direct access to enantiopure product |
| Enzymatic Resolution | Racemic Alcohol | Lipase, Vinyl Acetate | ~45% (for each enantiomer) | >99% | High enantioselectivity, green chemistry |
Product Characterization
Confirmation of the structure and purity of the synthesized this compound is critical. Standard analytical techniques should be employed.
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group (~1.5 ppm), a quartet for the methine proton (~5.0 ppm), a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons in the region of 6.9-7.4 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon (~25 ppm), the methine carbon (~70 ppm), and characteristic signals for the fluorinated aromatic ring, with C-F coupling observed.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch around 3300-3500 cm⁻¹ and a C-O stretching band around 1050-1100 cm⁻¹.
-
Mass Spectrometry: Provides confirmation of the molecular weight (158.15 g/mol ).
-
Chiral HPLC/GC: Essential for determining the enantiomeric excess of optically active samples.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. Anhydrous conditions are essential. They are also flammable.
-
Sodium Borohydride: While safer than LiAlH₄, NaBH₄ reacts with acidic solutions to produce flammable hydrogen gas. Quenching should be done carefully and in a fume hood.
-
Borane Complexes: Borane-dimethyl sulfide complex has a strong, unpleasant odor and is toxic. It should be handled with care in a fume hood.
-
Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides upon storage. Use from freshly opened containers or test for peroxides.
References
- 1. scbt.com [scbt.com]
- 2. 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanol | C9H7Cl2F3O | CID 18929411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. eng.uc.edu [eng.uc.edu]
1-(2,6-Difluorophenyl)ethanol physical properties
An In-depth Technical Guide to the Physical Properties of 1-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic alcohol with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring at the ortho positions dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds and advanced materials. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights for its application in research and development.
Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its fundamental identifiers and basic physical constants. These properties are crucial for accurate documentation, procurement, and initial experimental design.
| Property | Value | Source(s) |
| CAS Number | 87327-65-9 | [1] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2,6-difluoro-alpha-methylbenzyl alcohol, benzenemethanol,2,6-difluoro-a-methyl | |
| Purity (Typical) | ≥97% | |
| Refractive Index (n²⁰/D) | 1.486 | |
| Storage Conditions | Ambient temperature, in a well-ventilated, dry place |
Physicochemical Properties: Experimental Data and Predictions
Melting Point, Boiling Point, and Density
Direct experimental values for the melting point, boiling point, and density of this compound are not consistently reported in standard chemical databases. However, we can infer expected properties based on related structures:
-
Boiling Point: The boiling point of ethanol is 78.3 °C.[2] The introduction of a phenyl group significantly increases the boiling point due to increased molecular weight and van der Waals forces. The further addition of two fluorine atoms will increase the molecular weight and polarity, likely resulting in a boiling point significantly higher than that of 1-phenylethanol (203 °C).
-
Density: Ethanol has a density of approximately 0.789 g/cm³ at 20°C.[3] The presence of the denser phenyl ring and fluorine atoms will lead to a density substantially greater than 1 g/cm³.
-
Physical State: At standard temperature and pressure, it is expected to be a liquid, given the typical properties of similar low-molecular-weight aromatic alcohols.
Solubility Profile
The solubility of this compound is governed by the interplay between the polar hydroxyl group and the relatively nonpolar difluorophenyl ring.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Slightly Soluble | The hydroxyl group can participate in hydrogen bonding with water, but the hydrophobic difluorophenyl ring will limit miscibility.[4] |
| Alcohols (Ethanol, Methanol) | Miscible | The principle of "like dissolves like" suggests strong solubility due to the presence of the hydroxyl group in both the solute and solvent, allowing for favorable hydrogen bonding.[4] |
| Polar Aprotic Solvents | ||
| DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the hydroxyl group of this compound, and their polarity is sufficient to solvate the molecule effectively. |
| Nonpolar Solvents | ||
| Toluene, Hexanes | Moderately Soluble | The difluorophenyl ring provides significant nonpolar character, allowing for favorable van der Waals interactions with nonpolar solvents. |
| Chlorinated Solvents | ||
| Dichloromethane, Chloroform | Soluble | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds, including those with both polar and nonpolar functionalities. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimentally determined spectra are not widely published, the following sections detail the expected spectral characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Methyl Protons (-CH₃): A doublet around 1.5-1.6 ppm . The signal is split by the adjacent methine proton.
-
Methine Proton (-CHOH): A quartet around 5.0-5.2 ppm . This proton is coupled to the three protons of the methyl group.
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and temperature, typically between 2.0-4.0 ppm .
-
Aromatic Protons: The 2,6-difluoro substitution pattern will result in a complex multiplet for the three aromatic protons, expected in the region of 6.8-7.4 ppm . The protons at the C3/C5 positions will appear as a triplet of doublets, and the C4 proton as a triplet of triplets due to coupling with both adjacent protons and the fluorine atoms.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Methyl Carbon (-CH₃): A signal around 20-25 ppm .
-
Methine Carbon (-CHOH): A signal around 65-70 ppm .
-
Aromatic Carbons:
-
C1 (ipso, attached to the ethanol group): A triplet around 115-120 ppm due to coupling with the two ortho fluorine atoms.
-
C2/C6 (attached to fluorine): A doublet of doublets with a large C-F coupling constant, expected around 160-165 ppm .
-
C3/C5: A signal around 110-115 ppm .
-
C4: A triplet around 128-132 ppm due to coupling with the two meta fluorine atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Medium to weak bands in the region of 1450-1600 cm⁻¹ .
-
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ .
-
C-F Stretch: Strong bands in the region of 1100-1300 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 158 , corresponding to the molecular weight of the compound. This peak may be of low intensity.
-
[M-CH₃]⁺: A significant peak at m/z = 143 , resulting from the loss of a methyl radical.
-
[M-H₂O]⁺: A peak at m/z = 140 , corresponding to the loss of a water molecule.
-
Base Peak: The base peak is likely to be at m/z = 129 , corresponding to the [M-C₂H₅]⁺ fragment, or at m/z = 111 , corresponding to the difluorophenyl cation.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Synthesis and Purification
A common and reliable method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(2,6-difluorophenyl)ethanone.
Experimental Protocol: Reduction of 1-(2,6-difluorophenyl)ethanone
-
Reaction Setup: To a solution of 1-(2,6-difluorophenyl)ethanone (1 equivalent) in methanol or ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: General Workflow for the Synthesis of this compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.[5][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.[5][6]
-
Conclusion
This compound is a key building block with physical and chemical properties that make it highly valuable for further chemical transformations. While some of its physical constants are not yet widely reported, this guide provides a robust framework of its known attributes and scientifically grounded predictions of its other properties. This information is intended to support researchers in the effective and safe utilization of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 1-(2,6-Difluorophenyl)ethanol: Synthesis, Structure, and Significance in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(2,6-difluorophenyl)ethanol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide delves into the synthesis, structural elucidation, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its scientific understanding and utilization.
Introduction: The Role of Fluorine in Modern Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, being the most electronegative element, can lead to significant improvements in a drug candidate's profile. The 2,6-difluorophenyl moiety, in particular, is a privileged structural motif known to enhance metabolic stability and potency.[1] This is attributed to the strong carbon-fluorine bonds that are resistant to metabolic degradation and the ability of the fluorine atoms to modulate the acidity and conformation of the molecule.[1] this compound serves as a chiral building block that combines this advantageous difluorinated ring system with a reactive hydroxyl group, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(2,6-difluorophenyl)ethanone. This transformation is crucial as the biological activity of chiral molecules is often dependent on their stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach for chiral this compound identifies 1-(2,6-difluorophenyl)ethanone as the key precursor. This ketone can be prepared from commercially available 1,3-difluorobenzene through Friedel-Crafts acylation.
Caption: Retrosynthetic pathway for this compound.
Asymmetric Reduction of 1-(2,6-Difluorophenyl)ethanone: A Proven Methodology
While a specific protocol for the asymmetric reduction of 1-(2,6-difluorophenyl)ethanone is not readily found in the literature, a well-established and highly effective method involves the use of a chiral catalyst, such as a Noyori-type ruthenium complex, with a hydrogen donor like isopropanol or formic acid. This method, known as asymmetric transfer hydrogenation, is widely used for the synthesis of chiral alcohols with high enantioselectivity.
Exemplary Protocol (based on analogous reductions):
The following protocol for a similar substrate, 2',6'-dichloro-3'-fluoroacetophenone, demonstrates the key principles of this synthetic approach.
Step 1: Catalyst Preparation A solution of a chiral ruthenium catalyst, such as RuBr₂--INVALID-LINK--, and a base like potassium tert-butoxide are placed in an autoclave under an inert atmosphere (e.g., argon).
Step 2: Reaction Execution 2',6'-dichloro-3'-fluoroacetophenone and isopropanol are added to the autoclave. The vessel is then pressurized with hydrogen gas.
Step 3: Reaction Monitoring and Work-up The reaction is stirred at an elevated temperature until the hydrogen pressure ceases to decrease, indicating the completion of the reduction. After cooling and depressurization, the reaction mixture is worked up by solvent evaporation, addition of water, neutralization, and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated to yield the desired chiral alcohol.
Causality Behind Experimental Choices:
-
Chiral Ruthenium Catalyst: The use of a chiral transition metal catalyst is paramount for achieving high enantioselectivity. The chiral ligands on the metal center create a chiral environment that favors the formation of one enantiomer over the other.
-
Hydrogen Source: Isopropanol or formic acid in combination with a base serves as a convenient and effective source of hydrogen for the reduction.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the deactivation of the catalyst by oxygen.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and high conversion.
References
1-(2,6-Difluorophenyl)ethanol molecular weight
An In-Depth Technical Guide to 1-(2,6-Difluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Development
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Within this context, this compound emerges as a pivotal chiral building block. Its structure, featuring a difluorinated phenyl ring attached to a secondary alcohol, presents a unique combination of electronic properties and stereochemical complexity. The two fluorine atoms, positioned ortho to the point of attachment, exert a strong inductive electron-withdrawing effect, influencing the acidity of the hydroxyl proton and the molecule's overall polarity. This, in turn, can profoundly impact its interactions with biological targets.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the causality behind experimental choices, the validation of protocols, and the strategic application of this versatile intermediate. We will explore its fundamental properties, delve into robust synthetic and analytical methodologies, and contextualize its role in the development of next-generation therapeutics.
Core Physicochemical and Structural Characteristics
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The presence of a stereocenter and a highly functionalized aromatic ring makes it a valuable precursor for complex molecular architectures.
Key Properties and Identifiers
A summary of the essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 158.15 g/mol | [3][4][5][6] |
| Molecular Formula | C₈H₈F₂O | [3][4][6] |
| CAS Number | 87327-65-9 | [3][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,6-Difluoro-α-methylbenzyl alcohol | [4] |
| Purity (Typical) | ≥97% | [4][5] |
| Appearance | Light yellow liquid | [7] |
The core of its reactivity lies in two key features: the chiral secondary alcohol and the difluorinated phenyl ring. The hydroxyl group is a versatile handle for a wide range of chemical transformations, including esterification, etherification, and oxidation. The fluorine atoms are not merely passive substituents; they sterically hinder rotation around the C-C bond connecting the ring to the ethanol moiety and modulate the electronic density of the aromatic system, making it a key recognition element in molecular interactions.
Asymmetric Synthesis: A Protocol for Stereochemical Control
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, controlling the stereochemistry during the synthesis of this compound is paramount for its application in drug development. Asymmetric reduction of the precursor ketone, 2',6'-difluoroacetophenone, is the most direct and effective strategy. While various methods exist, biocatalysis using recombinant whole cells expressing a specific carbonyl reductase offers high enantioselectivity and environmentally benign reaction conditions.[8]
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a validated method for producing (R)-1-(2,6-Difluorophenyl)ethanol with high enantiomeric excess (ee). The choice of a whole-cell biocatalyst is deliberate; it eliminates the need for costly cofactor regeneration by leveraging the host cell's native metabolic machinery.
Objective: To synthesize (R)-1-(2,6-Difluorophenyl)ethanol from 2',6'-difluoroacetophenone with >99% ee.
Materials:
-
Recombinant E. coli cells expressing a suitable Carbonyl Reductase (e.g., from Lactobacillus kefir)
-
2',6'-difluoroacetophenone
-
D-Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (100 mM, pH 7.0)
-
Tween-20
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
Step-by-Step Methodology:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain in a suitable growth medium until the mid-log phase.
-
Induce expression of the carbonyl reductase as per the specific expression system's protocol.
-
Harvest the cells via centrifugation and wash with phosphate buffer to remove residual media. Resuspend the cell pellet in phosphate buffer to a final concentration of 50 g (wet cell weight)/L. The rationale here is to concentrate the catalyst for improved reaction kinetics.
-
-
Reaction Setup:
-
In a sterile flask, combine 100 mL of the cell suspension with 1.5 g of D-Glucose. The glucose is critical as it fuels the in-situ regeneration of the NADPH cofactor required by the reductase.
-
Add 0.5% (w/v) Tween-20. This surfactant acts as a process-enhancing agent, improving the solubility and bioavailability of the hydrophobic ketone substrate in the aqueous medium.[8]
-
Pre-warm the mixture to 30°C in a shaking incubator.
-
-
Substrate Addition and Biotransformation:
-
Dissolve 200 mM of 2',6'-difluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Incubate the reaction at 30°C with vigorous shaking (200 rpm) for 24 hours. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC.
-
-
Product Extraction and Purification:
-
Once the reaction reaches completion, centrifuge the mixture to pellet the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
-
This self-validating system relies on the high specificity of the enzyme to ensure the stereochemical purity of the final product.
Synthesis Workflow Diagram
Caption: Asymmetric synthesis of (R)-1-(2,6-Difluorophenyl)ethanol via whole-cell biocatalysis.
Role in Drug Discovery and Materials Science
The 2,6-difluorophenyl moiety is a privileged scaffold in medicinal chemistry.[9] Its inclusion can enhance binding affinity through non-covalent interactions (e.g., halogen bonding, dipole-dipole) and block metabolic pathways, thereby increasing a drug's half-life. This compound serves as a key intermediate for introducing this valuable pharmacophore into larger, more complex molecules. It is a precursor for a variety of APIs, from kinase inhibitors in oncology to novel agents targeting central nervous system disorders.
Logical Relationship: From Building Block to API
The diagram below illustrates the logical progression from a simple building block like this compound to a hypothetical, complex Active Pharmaceutical Ingredient (API). Each step represents a common synthetic transformation used in drug development.
Caption: Synthetic pathway from a key building block to a complex API.
Analytical Characterization Protocol
Rigorous analytical validation is non-negotiable in drug development. This protocol ensures the identity, purity, and stereochemical integrity of synthesized this compound.
Objective: To confirm the structure and purity of the synthesized product.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of proton atoms. Expect to see a doublet for the methyl group, a quartet for the methine proton, and multiplets for the aromatic protons.
-
¹³C NMR: Shows all unique carbon environments.
-
¹⁹F NMR: Crucial for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, confirming the 2,6-substitution pattern.
-
Rationale: NMR is the gold standard for unambiguous structure elucidation.
-
-
Mass Spectrometry (MS):
-
Run Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight.
-
The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight (158.15).[10]
-
Rationale: MS confirms the molecular formula and can reveal the presence of impurities.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Use a chiral stationary phase column (e.g., Daicel Chiralpak) to separate the enantiomers.
-
Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) by integrating the peak areas.
-
Rationale: This is the definitive method for quantifying the success of the asymmetric synthesis.
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[5][7]
Protocol for Safe Handling:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][12] Keep it segregated from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[11]
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategically designed tool for molecular engineering. Its unique combination of a chiral center and a difluorinated aromatic ring makes it an exceptionally valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Understanding the rationale behind its synthesis, characterization, and handling allows researchers to unlock its full potential, paving the way for the discovery of novel compounds with enhanced efficacy and safety profiles. This guide provides the foundational knowledge and practical protocols necessary to confidently and effectively utilize this key building block in a research and development setting.
References
- 1. jelsciences.com [jelsciences.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 87327-65-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. This compound | 87327-65-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2,6-Difluorophenyl)ethanol|High-Quality Research Chemical [benchchem.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
1-(2,6-Difluorophenyl)ethanol IUPAC name
A Comprehensive Technical Guide to 1-(2,6-Difluorophenyl)ethanol for Drug Development Professionals
Introduction
This compound is a fluorinated secondary benzylic alcohol. Its structure features a chiral center and a difluorinated phenyl ring, making it a valuable and versatile building block in medicinal chemistry. The strategic placement of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated intermediates like this compound are of high interest to researchers and scientists in the field of drug discovery and development. The formal IUPAC name for this compound is this compound[1]. This guide provides an in-depth overview of its properties, synthesis, characterization, and applications.
Physicochemical Properties
The inherent properties of this compound are foundational to its handling, reaction chemistry, and role in pharmaceutical synthesis. Key data are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 87327-65-9 | [2] |
| Molecular Formula | C₈H₈F₂O | [2] |
| Molecular Weight | 158.15 g/mol | [2][3] |
| Appearance | Colorless liquid or solid (typical for similar alcohols) | [4] |
| Hazard | Irritant | [2] |
Synthesis Methodologies
The synthesis of this compound is most commonly achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2,6-difluorobenzaldehyde. The Grignard reaction is a robust and widely used method for this type of carbon-carbon bond formation[5][6][7].
Grignard Reaction: A Mechanistic Overview
The Grignard synthesis involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound[7][8]. For this compound, this involves reacting 2,6-difluorobenzaldehyde with methylmagnesium bromide. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product[7][9].
Causality of Experimental Conditions:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents like water or alcohols, which would quench the reagent and prevent the desired reaction with the carbonyl compound[5][6]. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Inert Atmosphere: To prevent the Grignard reagent from reacting with atmospheric oxygen, the reaction is typically conducted under an inert atmosphere, such as nitrogen or argon.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromomethane or Methyl Iodide
-
Anhydrous diethyl ether (Et₂O)
-
2,6-difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask. Add a single crystal of iodine to help initiate the reaction[6].
-
In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 2,6-difluorobenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography or distillation.
-
Caption: Grignard synthesis workflow for this compound.
Asymmetric Synthesis
For applications in pharmaceuticals, obtaining a single enantiomer of a chiral molecule is often critical. Asymmetric synthesis methods are employed to produce enantiomerically enriched this compound. These methods include:
-
Catalytic Asymmetric Reduction: The reduction of the corresponding ketone, 2',6'-difluoroacetophenone, using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) and a hydride source[10].
-
Catalytic Asymmetric Alkylation: The addition of a methyl group to 2,6-difluorobenzaldehyde using a chiral catalyst[11][12][13].
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group (CH₃) around 1.5 ppm, a quartet for the methine proton (CH) around 5.2 ppm, and complex multiplets for the aromatic protons in the region of 6.9-7.4 ppm. The hydroxyl proton (OH) will appear as a broad singlet, the position of which is concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon (bearing the hydroxyl group), and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large carbon-fluorine coupling constants.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and strong C-F stretching bands.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (158.15 g/mol )[3]. The fragmentation pattern can provide further structural information.
Applications in Drug Development
The this compound scaffold is a valuable synthon for constructing more complex molecules with potential therapeutic activity. The difluorophenyl moiety is often used as a bioisostere for other groups to enhance metabolic stability or to participate in specific hydrogen bonding or dipole interactions with a target protein.
The secondary alcohol provides a convenient handle for further chemical elaboration. It can be:
-
Oxidized to the corresponding ketone.
-
Used in esterification or etherification reactions.
-
Converted to a leaving group for nucleophilic substitution reactions.
While specific drugs containing this exact fragment may not be widely publicized, its structural motif is highly relevant. For instance, the related compound (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key intermediate in the synthesis of certain pharmaceuticals[14][15]. The principles of its utility directly translate to the difluoro analogue. A hypothetical application could be its use as a precursor in the synthesis of gamma-secretase inhibitors, similar to the synthesis of Nirogacestat, which involves a chiral difluoro-tetrahydronaphthalen-3-ylamino moiety[16].
Caption: Role of this compound as a key intermediate.
Safety and Handling
This compound is classified as an irritant[2]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a synthetically accessible and highly valuable chiral building block for the pharmaceutical industry. Its unique combination of a chiral secondary alcohol and a difluorinated aromatic ring provides a powerful tool for medicinal chemists to design next-generation therapeutics with optimized properties. A thorough understanding of its synthesis, characterization, and reaction potential is essential for its effective application in drug discovery programs.
References
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 87327-65-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mdpi.com [mdpi.com]
- 13. epfl.ch [epfl.ch]
- 14. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 15. research.hanze.nl [research.hanze.nl]
- 16. Nirogacestat - Wikipedia [en.wikipedia.org]
Spectroscopic Data for 1-(2,6-Difluorophenyl)ethanol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(2,6-Difluorophenyl)ethanol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this fluorinated aromatic alcohol using modern spectroscopic techniques.
The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1][2][3] Consequently, the unambiguous characterization of fluorinated compounds such as this compound is paramount. This guide will delve into the nuances of interpreting ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific molecule, with a focus on the influence of the 2,6-difluorophenyl moiety.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a chiral center at the carbinol carbon, attached to a methyl group, a hydroxyl group, and a 2,6-difluorophenyl ring. This structure dictates a unique spectroscopic fingerprint, which we will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methine, methyl, and hydroxyl protons. The chemical shifts and coupling patterns are influenced by the electronegative fluorine atoms and the overall molecular geometry.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Ar-H (meta) | ~6.9-7.1 | Triplet (t) | ~8-9 |
| Ar-H (para) | ~7.2-7.4 | Triplet of triplets (tt) or multiplet (m) | Major coupling ~8-9, minor couplings to F |
| -CH(OH)- | ~5.0-5.2 | Quartet (q) or multiplet (m) | ~6-7 (to -CH₃), possible coupling to -OH and F |
| -OH | Variable (typically ~1.5-3.0) | Singlet (s) or broad singlet (br s) | Dependent on concentration and solvent |
| -CH₃ | ~1.4-1.6 | Doublet (d) | ~6-7 (to -CH(OH)-) |
Note: Chemical shifts can be dependent on the solvent, concentration, and temperature used for analysis.[4]
Causality Behind Experimental Choices and Interpretation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[5] The choice of solvent can influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.
-
Aromatic Region: The two fluorine atoms at positions 2 and 6 create a symmetrical substitution pattern on the phenyl ring. This results in two distinct types of aromatic protons: two meta protons (at positions 3 and 5) and one para proton (at position 4). The meta protons will appear as a triplet due to coupling with the adjacent para proton. The para proton will exhibit a more complex splitting pattern, appearing as a triplet of triplets or a multiplet due to coupling with the two meta protons and the two fluorine atoms.
-
Chiral Center: The methine proton (-CH(OH)-) is adjacent to the chiral center and couples with the three protons of the methyl group, resulting in a quartet. Further coupling to the hydroxyl proton (if not exchanging rapidly) and long-range coupling to the fluorine atoms might lead to a more complex multiplet.
-
Methyl Group: The methyl protons are coupled to the single methine proton, giving rise to a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of fluorinated compounds can be complex due to carbon-fluorine coupling.[6][7] Standard proton-decoupled ¹³C spectra will show splitting of carbon signals due to the presence of fluorine atoms.[7][8]
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |
| C-F (ipso) | ~160-164 | Doublet of doublets (dd) | ¹JCF ~240-250, ³JCCF ~5-10 |
| C-Ar (para) | ~128-132 | Triplet (t) | ³JCCCF ~10-15 |
| C-Ar (meta) | ~111-115 | Doublet (d) | ²JCCF ~15-25 |
| C-Ar (ipso, attached to ethanol) | ~120-125 | Triplet (t) | ²JCCF ~20-30 |
| -CH(OH)- | ~65-70 | Singlet (s) or small triplet (t) | ⁴JCCCF ~1-3 |
| -CH₃ | ~23-27 | Singlet (s) or small triplet (t) | ⁵JCCCCF ~1-2 |
Note: The interpretation of ¹³C NMR spectra of fluorinated compounds can be challenging due to overlapping multiplets and the low signal-to-noise ratio of outer multiplet lines.[1]
Expertise in Interpretation:
The magnitude of the carbon-fluorine coupling constant (JCF) is indicative of the proximity of the carbon to the fluorine atom.
-
One-bond coupling (¹JCF): This is typically very large (around 240-250 Hz) and is observed for the carbons directly attached to the fluorine atoms.[6]
-
Two-bond coupling (²JCCF): This is observed for carbons adjacent to the C-F bond and is in the range of 15-30 Hz.
-
Three-bond coupling (³JCCCF): This coupling over three bonds is generally smaller, around 5-15 Hz.
-
Longer-range couplings: Four-bond and five-bond couplings are also possible but are often small and may not be resolved.
To simplify the spectrum and aid in assignment, specialized NMR techniques like ¹⁹F-decoupled ¹³C NMR can be employed.[9] This technique removes the C-F coupling, resulting in sharp singlet signals for each carbon, which can be particularly useful for complex molecules.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key characteristic absorptions will be from the O-H and C-O bonds of the alcohol and the C-F and C=C bonds of the aromatic ring.
Expected IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200-3500 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium to strong |
| C-O stretch (secondary alcohol) | 1050-1150 | Strong |
| C-F stretch | 1100-1300 | Strong |
Interpretation Insights:
-
The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding, a characteristic feature of alcohols in the condensed phase.[10][11]
-
The C-O stretching vibration for a secondary alcohol is typically strong and appears in the fingerprint region.[12][13]
-
The strong absorption bands due to the C-F stretching vibrations are a hallmark of fluorinated compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely be used.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₈H₈F₂O, MW = 158.15) should be observed, although it may be of low intensity for alcohols.[14]
-
Alpha-Cleavage: The most characteristic fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[14][15] For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized fragment at m/z 143. This is often the base peak.
-
Loss of Water: Alcohols can undergo dehydration, leading to a peak at [M-18]⁺, which would be at m/z 140.[14]
-
Aromatic Fragments: Fragmentation of the difluorophenyl ring can also occur, leading to characteristic aromatic fragment ions.
Self-Validating Protocol for MS Analysis:
A robust method for confirming the identity of this compound using MS would involve:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecular ion and key fragments, confirming the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the compound from any impurities and obtain a clean mass spectrum. A GC-MS spectrum for (S)-1-(2,6-Difluorophenyl)ethanol is available on specialized databases, which can be used for comparison.[16]
-
Tandem Mass Spectrometry (MS/MS): To further fragment the primary ions and establish their structures, providing a higher level of confidence in the assignments.
Experimental Protocols
NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis.
General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Caption: Protocol for ATR-IR spectroscopy.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach, with each method providing complementary information. A thorough understanding of the influence of the difluorophenyl group, particularly on the NMR spectra, is crucial for accurate structural elucidation. This guide provides a foundational framework for researchers to interpret the spectroscopic data of this important molecule, ensuring confidence in its identity and purity for downstream applications in drug discovery and materials science.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurisotop.com [eurisotop.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of 1-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and toxicological information for this compound. As a valued building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
A foundational aspect of safe laboratory practice is the accurate identification and understanding of a chemical's physical properties. These data inform storage conditions, handling techniques, and appropriate emergency responses.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 87327-65-9 | [1][2] |
| Molecular Formula | C₈H₈F₂O | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,6-Difluoro-α-methylbenzyl alcohol | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| MDL Number | MFCD00274321 | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Liquid | [3] |
| Appearance | Colorless | [3] |
| Refractive Index | 1.486 | [2] |
| Purity | Typically ≥97% | [2] |
Section 2: Hazard Analysis and Toxicology
This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding the specifics of this classification is critical for risk mitigation.
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][4]
The signal word associated with this compound is "Warning" .[1]
Toxicological Profile: The primary hazards of this compound are related to its irritant properties. There is currently no available data on acute oral, dermal, or inhalation toxicity.[5][6] However, the absence of acute toxicity data does not imply the compound is benign; the irritant classifications necessitate stringent handling protocols.
-
Skin Contact: Direct contact can lead to inflammation, characterized by redness, itching, scaling, or dryness.[5] Prolonged or repeated exposure may cause more significant irritation.
-
Eye Contact: As a serious eye irritant, contact can cause redness, pain, and potentially severe eye damage.[5] Immediate and thorough rinsing is crucial following any eye exposure.
-
Inhalation: Vapors, mists, or aerosols may irritate the respiratory system.[1][5] Symptoms can include coughing, shortness of breath, and irritation of the lungs and respiratory tract. Overexposure should be avoided, making work in a well-ventilated area essential.[5]
-
Ingestion: While specific data is unavailable, ingestion is not a recommended route of exposure and may cause gastrointestinal irritation.
The introduction of fluorine into organic molecules can significantly alter their biological properties, and while this is valuable in drug discovery, it also warrants a cautious approach to handling.[7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is required to minimize exposure risk. The selection of these controls is directly dictated by the compound's hazard profile.
Engineering Controls
The single most important engineering control for handling this compound is a properly functioning chemical fume hood . The causality is clear: the H335 classification ("May cause respiratory irritation") indicates a risk from inhaling vapors or aerosols.[1] A fume hood is designed to capture these airborne contaminants at the source, pulling them away from the user's breathing zone and exhausting them safely outside the laboratory. All operations that may generate aerosols or vapors, including opening the container, weighing, and preparing solutions, must be performed inside a fume hood.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of skin and eye irritation.[8]
-
Eye and Face Protection:
-
Chemical splash goggles are the minimum requirement to protect against accidental splashes.[7][8] They provide a seal around the eyes, which is critical for preventing contact with a substance classified as a serious eye irritant (H319).[1]
-
A face shield , worn in addition to goggles, is strongly recommended when handling larger quantities or when there is a significant risk of splashing.[7][8]
-
-
Hand Protection:
-
Glove selection must be based on chemical compatibility. For aromatic alcohols and fluorinated compounds, nitrile or neoprene gloves are generally recommended.[9][10] The thickness of the glove material is proportional to its chemical resistance; however, dexterity must also be considered for safe manipulation.[9] Always check the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving can provide an additional layer of protection, especially during extended handling periods.[7]
-
Table 3: Recommended Glove Selection
| Glove Material | Protection Against | Not Recommended For |
| Nitrile | Good for solvents, oils, greases, and limited exposure to acids and bases. Tears are easily visible. | Poor against nitric acid and not ideal for prolonged exposure to some aromatic solvents.[10] |
| Neoprene | Excellent for acids, bases, alcohols, fuels, peroxides, and phenols.[10] Good general chemical and wear resistance. | Not suitable for halogenated and aromatic hydrocarbons.[10] |
| Butyl | Protects against a wide variety of chemicals, including alcohols, aldehydes, ketones, and esters.[9] | Does not perform well with aliphatic and aromatic hydrocarbons.[9] |
-
Body Protection:
-
A flame-resistant lab coat should be worn at all times to protect against incidental skin contact and splashes.[7]
-
Ensure clothing covers all exposed skin.
-
Diagram: Hazard-Based PPE Selection This diagram illustrates the direct relationship between the GHS hazard classifications of this compound and the required PPE.
Caption: Linking GHS hazards to necessary safety controls.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a self-validating protocol is essential for minimizing risk. The following procedures should be incorporated into laboratory-specific SOPs.
Protocol 1: Receiving and Storing Chemicals
-
Inspection: Upon receipt, move the package to a fume hood before opening. Visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all associated GHS hazard pictograms.[7]
-
Storage: Store in a cool, dry, and well-ventilated area.[5][7] The designated storage location should be a locked cabinet or area accessible only to authorized personnel.[1]
-
Segregation: Keep the container tightly closed and store away from incompatible materials, particularly strong oxidizing agents.[3][7]
Protocol 2: Weighing and Solution Preparation
This protocol is designed as a self-validating system, where each step confirms the safety of the next.
-
Preparation (Pre-Operation Check):
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood to minimize traffic in and out of the sash.
-
Designate a waste container for contaminated items within the hood.
-
-
Execution (Handling the Compound):
-
Place the chemical container on a stable surface inside the fume hood.
-
Slowly open the container to prevent any pressure release from disturbing the contents.
-
Using a clean spatula, carefully transfer the required amount of this compound to a tared weigh boat or directly into the destination vessel. Avoid generating dust or splashes.
-
Securely close the primary container immediately after dispensing.
-
Add the solvent to the vessel containing the weighed compound. If adding to a solid, add the liquid slowly to avoid splashing.
-
If necessary, initiate stirring at a low speed to prevent aerosol generation.
-
-
Completion (Post-Operation):
-
Clean the spatula and any contaminated surfaces within the fume hood using a suitable solvent and wipe.
-
Dispose of all contaminated disposable items (weigh boat, wipes, gloves) in the designated hazardous waste container inside the hood.
-
Remove gloves (if double-gloved, remove the outer pair) and wash hands thoroughly with soap and water after exiting the lab.[1]
-
Diagram: Laboratory Handling Workflow This flowchart outlines the critical decision points and actions for safely handling this compound.
Caption: Step-by-step workflow for handling the compound.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Spill Management
-
Small Spills:
-
Alert others in the immediate area and restrict access.[7]
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[7]
-
Collect the absorbed material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[7]
-
Ventilate the area and decontaminate the spill surface.
-
-
Large Spills:
First Aid Measures
In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If the person feels unwell or breathing is difficult, call a poison center or doctor.[1][5]
-
If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1][5]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[1] If eye irritation persists, get immediate medical advice/attention.[1][5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][5] Do not dispose of down the drain or in general trash.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a clear understanding of its irritant hazards. By implementing robust engineering controls, selecting the correct PPE, and adhering to systematic handling protocols, researchers can confidently and safely incorporate this compound into their workflows. The causality is simple: informed respect for a chemical's properties leads to a safer laboratory environment for everyone.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.be [fishersci.be]
- 7. benchchem.com [benchchem.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide
Abstract
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced pharmacological profiles.[1][2] This guide provides an in-depth technical examination of the multifaceted roles of fluorine in drug design. We will explore the fundamental physicochemical modifications induced by fluorine and their cascading effects on a molecule's pharmacokinetic and pharmacodynamic properties. From enhancing metabolic stability and modulating physicochemical properties to improving binding affinity and influencing molecular conformation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causality behind these effects, present key experimental workflows, and provide illustrative case studies of successful fluorinated drugs.
The Unique Physicochemical Profile of Fluorine: The Engine of Pharmacological Enhancement
Fluorine's singular properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are the primary drivers of its profound impact on drug molecules.[2][3] While sterically similar to a hydrogen atom (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), its electronic properties are vastly different, making it a valuable bioisostere.[2][4]
Metabolic Stability: Blocking the Paths of Degradation
One of the most celebrated roles of fluorine is its ability to enhance metabolic stability.[2][5][6] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often involves the oxidation of vulnerable C-H bonds.[7] Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can effectively block this process due to the high strength of the C-F bond (approximately 105.4 kcal/mol).[8] This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability.[1][9] For instance, the introduction of a fluorine atom at a benzylic or allylic position can prevent hydroxylation, a common metabolic pathway.[1]
A classic example is the development of fluorinated steroids. The strategic placement of fluorine atoms in these molecules hinders their metabolic degradation, leading to prolonged therapeutic effects.[10]
Modulation of Physicochemical Properties: A Fine-Tuning Toolkit
Fluorine's strong electron-withdrawing nature profoundly influences the acidity (pKa) and lipophilicity (LogP) of a drug candidate, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[7][11]
-
pKa Modulation: The introduction of fluorine near an acidic or basic functional group can significantly alter its pKa.[7][11] For example, fluorination of an aromatic ring can lower the pKa of a nearby amine, making it less basic. This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the acidic environment of the stomach, facilitating its absorption across cell membranes.[2]
-
Lipophilicity (LogP) Adjustment: The effect of fluorine on lipophilicity is context-dependent.[1][12] A single fluorine substitution on an aromatic ring typically increases LogP, enhancing membrane permeability.[1] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have a more complex effect, sometimes leading to a decrease in lipophilicity due to increased polarity.[12][13] This ability to fine-tune lipophilicity allows medicinal chemists to strike a balance between membrane permeability and aqueous solubility.[2]
| Property | Effect of Fluorination | Implication in Drug Design |
| Metabolic Stability | Increased by blocking CYP450 oxidation at C-H bonds.[2][7] | Longer drug half-life, improved oral bioavailability.[1] |
| pKa | Lowered for nearby basic groups (e.g., amines).[7] | Enhanced absorption, altered protein binding.[7] |
| Lipophilicity (LogP) | Generally increased with single aromatic substitution.[1] | Improved membrane permeability, potential for CNS penetration.[1] |
| Binding Affinity | Can be enhanced through various interactions. | Increased potency and selectivity.[2] |
| Conformation | Can stabilize specific bioactive conformations.[7] | Improved target engagement.[7] |
Enhancing Potency and Selectivity: The Role of Fluorine in Molecular Recognition
Beyond its influence on pharmacokinetics, fluorine can directly contribute to a drug's pharmacodynamics by enhancing its binding affinity and selectivity for its biological target.[2][7]
Favorable Binding Interactions
The polarized C-F bond can participate in a variety of non-covalent interactions within a protein's binding pocket, including:
-
Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment that can engage in favorable electrostatic interactions with polar residues in the binding site.[7]
-
Hydrogen Bonds: While not a classical hydrogen bond acceptor, the fluorine atom can participate in weaker C-F···H-X hydrogen bonds.[7]
-
Orthogonal Multipolar Interactions: Fluorine can engage in favorable interactions with electron-deficient aromatic systems in the protein binding pocket.
A notable example is the fluoroquinolone class of antibiotics, where a fluorine atom at the C-6 position enhances the binding affinity to DNA gyrase, leading to a broader antibacterial spectrum.[1][2]
Conformational Control: Locking in the Bioactive Shape
The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[7][9] This can stabilize the bioactive conformation, the specific three-dimensional arrangement required for optimal binding to the target.[7] By pre-organizing the drug molecule into its active shape, the entropic penalty of binding is reduced, leading to higher affinity.[1] For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, enhancing the binding affinity of kinase inhibitors.[1]
Strategic Fluorination in Drug Development: A Workflow
The decision to incorporate fluorine into a drug candidate is a strategic one, guided by a thorough understanding of the molecule's structure-activity relationship (SAR) and its metabolic liabilities.
Caption: A generalized workflow for the strategic incorporation of fluorine in drug discovery.
Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes
A common in vitro assay to evaluate the metabolic stability of a compound is the liver microsomal stability assay.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound and positive control (a compound with known metabolic instability).
-
Liver microsomes (human, rat, or other species of interest).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) can be calculated.
Synthetic Strategies for Fluorination
Advances in synthetic organic chemistry have provided a diverse toolbox for introducing fluorine into molecules. These methods can be broadly categorized into nucleophilic and electrophilic fluorination.[14][15]
-
Nucleophilic Fluorination: These methods employ a fluoride source (e.g., KF, CsF) to displace a leaving group. Reagents like diethylaminosulfur trifluoride (DAST) are used to convert alcohols and carbonyls to their corresponding fluorinated analogs.[15]
-
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® deliver an electrophilic fluorine ("F+").[15][16] These are particularly useful for the fluorination of electron-rich aromatic and heteroaromatic systems.
-
Late-Stage Fluorination: A significant area of development is "late-stage fluorination," which allows for the introduction of fluorine at a late step in the synthesis of a complex molecule.[14][17] This is highly advantageous as it enables the rapid generation of a library of fluorinated analogs from a common precursor for SAR studies.
Analytical Characterization of Fluorinated Compounds
The unique properties of fluorine also lend themselves to powerful analytical techniques for the characterization of fluorinated compounds.
-
19F NMR Spectroscopy: The 19F nucleus is 100% abundant and has a spin of ½, making it highly amenable to NMR spectroscopy.[18] 19F NMR is a sensitive technique with a wide chemical shift range, providing detailed information about the electronic environment of the fluorine atom.[18] It is an invaluable tool for confirming the successful incorporation of fluorine and for studying drug-protein interactions.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the fluorinated compound and to identify its metabolites. High-resolution mass spectrometry can confirm the elemental composition.[19]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the non-targeted analysis and quantification of total fluorine content in various samples.[20][21]
Case Studies: Fluorine in Action
The impact of fluorine is best illustrated through examples of successful drugs where its incorporation was a key factor in their development.
-
Fluoxetine (Prozac®): The introduction of a trifluoromethyl group into the structure of this selective serotonin reuptake inhibitor (SSRI) increased its lipophilicity, facilitating its penetration into the central nervous system.[1]
-
Sitagliptin (Januvia®): This dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes features a trifluorinated phenyl group. This moiety enhances the potency and metabolic stability of the drug.[15]
-
Ibrutinib (Imbruvica®): A 4-fluorophenoxy substituent in this Bruton's tyrosine kinase (BTK) inhibitor enhances its binding affinity and improves its pharmacokinetic profile.[1]
Conclusion and Future Perspectives
Fluorine has firmly established itself as a "magic element" in medicinal chemistry, offering a powerful and versatile tool to address numerous challenges in drug discovery.[1][9] Its ability to modulate a wide range of molecular properties, from metabolic stability to target binding, has led to the development of numerous life-saving medicines.[6] The continued development of novel and efficient fluorination methodologies, particularly for late-stage functionalization, will undoubtedly expand the applications of fluorine in the design of the next generation of therapeutics.[1][17] As our understanding of the subtle yet profound effects of fluorine continues to grow, so too will its role in shaping the future of medicine.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 19. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Chiral Alcohols in Pharmaceutical Synthesis
The Indispensable Role of Chiral Alcohols in Modern Drug Development
In the landscape of pharmaceutical sciences, chirality is a fundamental principle that dictates the interaction between a drug molecule and its biological target.[1][2] The three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles between its enantiomers.[2] Consequently, the synthesis of single-enantiomer drugs has become a critical focus in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1][3]
Chiral alcohols are paramount in this endeavor, serving as versatile and crucial building blocks for a vast array of Active Pharmaceutical Ingredients (APIs).[4][5][6][7] Their hydroxyl group provides a reactive handle for further molecular elaboration, while their stereogenic center establishes the core chirality of the final drug product. The ability to produce these alcohols with high enantiomeric purity is, therefore, a cornerstone of modern pharmaceutical synthesis.[8] This guide provides an in-depth exploration of the core strategies employed for the synthesis of enantiomerically pure alcohols, offering both theoretical insights and practical, field-proven protocols.
Core Methodologies for Synthesizing Enantiopure Alcohols
The synthesis of chiral alcohols for pharmaceutical applications primarily relies on three powerful strategies:
-
Asymmetric Synthesis: This approach involves the direct conversion of a prochiral starting material, typically a ketone, into a single enantiomer of the corresponding alcohol using a chiral catalyst or reagent.[3][9]
-
Enzymatic Resolution: This biocatalytic method separates the two enantiomers of a racemic alcohol by leveraging the high stereoselectivity of enzymes, most commonly lipases.[1][10][]
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials for the synthesis of the target chiral alcohol.[12][13][14]
The choice of strategy depends on various factors, including the structure of the target molecule, the availability of starting materials, and scalability for industrial production.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis stands as a highly efficient and atom-economical approach to generating chiral alcohols. By introducing chirality during a key bond-forming step, it avoids the need to separate enantiomers from a racemic mixture, a process that is inherently limited to a 50% yield for the desired enantiomer in traditional resolution methods.
Key Methodologies in Asymmetric Synthesis
Two of the most influential and widely adopted methods for the asymmetric reduction of prochiral ketones are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, to achieve highly enantioselective hydrogenation of ketones.[15][16][17] The reaction is renowned for its broad substrate scope, high turnover numbers, and exceptional enantioselectivities.[16]
Mechanism of Action: The catalytic cycle involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen from the catalyst to the carbonyl group. The chiral ligands create a sterically defined environment that forces the hydrogen to add to one face of the ketone preferentially, resulting in the formation of one enantiomer of the alcohol in excess.[16][17]
Caption: Catalytic cycle of Noyori Asymmetric Hydrogenation.
Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with RuCl₂[(R)-BINAP] (0.1 mol%).
-
Reaction Setup: Acetylacetone (1.0 eq) and ethanol are added to the flask. The solution is sparged with nitrogen for 1 hour.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to 1100 psi.
-
Reaction Conditions: The reaction is stirred at 30°C for the required time (typically 6 days for this specific documented procedure, but can be much shorter for other substrates).
-
Work-up and Analysis: After depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC.[15]
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or catecholborane.[18][19][20][21][22] This method is particularly effective for a wide range of ketones and is known for its predictable stereochemical outcome and operational simplicity.[20]
Mechanism of Action: The reaction proceeds through a six-membered transition state. The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom activates the borane. This dual activation facilitates a highly organized, face-selective hydride transfer from the borane to the ketone.[19][21]
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Alcohols [sigmaaldrich.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 12. Chiral pool - Wikipedia [en.wikipedia.org]
- 13. york.ac.uk [york.ac.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 18. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 19. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. m.youtube.com [m.youtube.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1-(2,6-Difluorophenyl)ethanol
For Distribution To: Researchers, scientists, and drug development professionals engaged in the synthesis of chiral intermediates.
Abstract
This comprehensive guide details field-proven methodologies for the asymmetric synthesis of chiral 1-(2,6-difluorophenyl)ethanol, a valuable building block in medicinal chemistry. We provide an in-depth analysis and practical protocols for three leading catalytic strategies: Biocatalytic Reduction using Ketoreductases (KREDs), Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), and Oxazaborolidine-Catalyzed (Corey-Bakshi-Shibata, CBS) Reduction. By elucidating the mechanistic underpinnings and experimental nuances of each approach, this document serves as a robust resource for selecting and implementing the optimal synthetic route to obtain high enantiopurity this compound.
Introduction: The Significance of Chiral Fluorinated Alcohols
Chiral alcohols featuring fluorinated aromatic rings are privileged scaffolds in modern drug discovery. The fluorine atoms in this compound can significantly modulate metabolic stability, binding affinity, and membrane permeability of a parent molecule. The stereochemistry of the hydroxyl group is often critical for biological activity, making enantioselective synthesis an essential requirement. The prochiral ketone, 2',6'-difluoroacetophenone, presents a unique synthetic challenge due to the steric hindrance and electronic effects imposed by the ortho-fluorine substituents. This guide provides a comparative analysis of leading technologies to overcome these challenges and achieve high levels of stereocontrol.
Scientific Principles and Mechanistic Overview
The conversion of a prochiral ketone to a chiral alcohol involves the stereoselective addition of a hydride (H⁻) to the carbonyl carbon. The choice of catalyst is paramount as it creates a chiral environment that directs the hydride to one of the two prochiral faces of the ketone, leading to an excess of one enantiomer.
Biocatalytic Reduction with Ketoreductases (KREDs)
Ketoreductases are enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to a carbonyl group with exceptional stereoselectivity. The enzyme's active site, shaped by its specific amino acid sequence, precisely orients the substrate for a facial-selective hydride transfer.
Caption: KRED-catalyzed reduction workflow with cofactor regeneration.
For industrial applications, the expensive NADPH cofactor is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate like glucose.[1]
Noyori-Type Asymmetric Transfer Hydrogenation (ATH)
This method employs a chiral ruthenium(II) complex, typically featuring a diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism. The hydrogen source is often an isopropanol/base mixture or a formic acid/triethylamine azeotrope.[2]
Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.
The amine ligand and the ruthenium-hydride work in concert to transfer a hydride and a proton to the ketone carbonyl through a six-membered pericyclic transition state. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or catecholborane). The mechanism involves the coordination of the borane to the Lewis basic nitrogen of the catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone's carbonyl oxygen. This ternary complex arranges the substrate for a highly stereoselective intramolecular hydride transfer.
Comparative Protocols and Data
The following protocols are presented as robust starting points for the synthesis of enantiomerically enriched this compound. Researchers should note that optimization of parameters such as temperature, concentration, and reaction time may be necessary to achieve maximum yield and enantioselectivity.
Protocol 1: Biocatalytic Reduction with Engineered Ketoreductase
This protocol is based on the successful application of an engineered ketoreductase for the synthesis of (S)-1-(2,6-difluorophenyl)ethanol, achieving high conversion and excellent enantioselectivity.[1]
Materials:
-
2',6'-Difluoroacetophenone
-
Engineered Ketoreductase (e.g., BaSDR1 variant) expressed in E. coli whole cells[1]
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (catalytic amount)
-
D-Glucose (stoichiometric amount)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (for co-factor regeneration, alternative to GDH/glucose)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Experimental Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Reagent Addition: Add D-glucose, NADP⁺, and glucose dehydrogenase.
-
Biocatalyst Addition: Add the E. coli whole cells expressing the engineered ketoreductase.
-
Substrate Addition: Add 2',6'-difluoroacetophenone to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC.
-
Workup: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Expected Results:
| Catalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Ref. |
|---|
| BaSDR1 variant | 2',6'-Difluoroacetophenone | (S)-1-(2,6-Difluorophenyl)ethanol | 95% | 99% |[1] |
Protocol 2: Noyori Asymmetric Transfer Hydrogenation (ATH)
This protocol is a representative procedure for the asymmetric transfer hydrogenation of substituted acetophenones, adapted for 2',6'-difluoroacetophenone.
Materials:
-
2',6'-Difluoroacetophenone
-
[RuCl₂( (S,S)-TsDPEN)(p-cymene)] or similar Noyori-type precatalyst
-
Formic acid/triethylamine azeotropic mixture (5:2) or Isopropanol
-
Anhydrous base (e.g., potassium tert-butoxide), if using isopropanol
-
Anhydrous, degassed solvent (e.g., dichloromethane or isopropanol)
-
Standard workup reagents
Experimental Procedure:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Activation: In a Schlenk flask, dissolve the ruthenium precatalyst in the chosen solvent.
-
Reagent Addition: Add the 2',6'-difluoroacetophenone.
-
Hydrogen Source: Add the formic acid/triethylamine mixture or isopropanol and the base.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 28-40 °C) and monitor by TLC or GC.
-
Workup: Quench the reaction with water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Expected Performance for Halogenated Acetophenones:
| Catalyst System | Substrate Class | Typical Yield | Typical ee | Ref. |
|---|
| Ru(II)/Chiral Diamine | Halogenated Acetophenones | >90% | >95% |[2][3] |
Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction
This is a general and reliable protocol for the enantioselective reduction of aryl ketones.
Materials:
-
2',6'-Difluoroacetophenone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous THF
-
Methanol
-
Standard workup reagents
Experimental Procedure:
-
Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere.
-
Catalyst Addition: Add the CBS catalyst solution to anhydrous THF and cool to -78 °C.
-
Borane Addition: Slowly add the borane complex to the catalyst solution.
-
Substrate Addition: Add a solution of 2',6'-difluoroacetophenone in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir at -78 °C and monitor the reaction by TLC.
-
Quenching: Slowly add methanol to quench the excess borane.
-
Workup: Allow the reaction to warm to room temperature, and perform a standard aqueous workup.
-
Purification: Extract the product, dry the organic phase, and purify by flash column chromatography.
Expected Performance for Aryl Ketones:
| Catalyst System | Substrate Class | Typical Yield | Typical ee | Ref. |
|---|
| (S)-Me-CBS / BH₃ | Aryl Ketones | >90% | >95% (for R-alcohol) |[4] |
Summary and Recommendations
The asymmetric synthesis of this compound can be effectively achieved with high enantioselectivity using several methods.
-
Biocatalysis offers an environmentally friendly route with exceptional enantioselectivity, particularly for the (S)-enantiomer, as demonstrated by specific engineered enzymes.[1] This method is highly recommended for its sustainability and selectivity.
-
Noyori Asymmetric Transfer Hydrogenation provides a robust and highly efficient chemical method. Its broad substrate scope for halogenated acetophenones suggests it would be highly effective for this transformation.
-
CBS Reduction is a classic and reliable method that offers predictable stereochemical outcomes based on the chosen catalyst enantiomer.
The selection of the optimal method will depend on factors such as the desired enantiomer, scale of the reaction, availability of specialized enzymes or catalysts, and environmental considerations. For large-scale, green synthesis of the (S)-enantiomer, the biocatalytic route is particularly compelling. For flexibility in accessing either enantiomer with well-established chemical catalysts, both Noyori ATH and CBS reduction are excellent choices.
References
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols for the Biocatalytic Synthesis of Chiral Alcohols
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production, as the biological activity of many molecules is critically dependent on their stereochemistry.[1][2] Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing these valuable chiral building blocks.[2][3] This guide provides a comprehensive overview and detailed protocols for the application of biocatalysts, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), in the asymmetric reduction of prochiral ketones to chiral alcohols.
The advantages of biocatalysis are numerous, including high enantioselectivity and regioselectivity under mild reaction conditions (ambient temperature and pressure), which circumvents issues like isomerization and racemization often encountered in chemical synthesis.[1] Modern techniques in molecular biology and protein engineering have revolutionized the field, allowing for the development of tailor-made enzymes with enhanced stability, broader substrate scope, and improved activity, making them commercially viable catalysts.[4][5]
This document is structured to provide both the theoretical underpinnings and the practical, step-by-step guidance necessary to successfully implement biocatalytic methods for chiral alcohol synthesis in a research and development setting.
The Biocatalytic Approach: Principles and Enzyme Selection
The core of this methodology lies in the use of oxidoreductases, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to catalyze the stereoselective reduction of a prochiral ketone to a specific enantiomer of the corresponding alcohol.[6][7][8] These enzymes are dependent on a nicotinamide cofactor, typically NADH or NADPH, which acts as the hydride donor in the reduction reaction.[9][10]
Enzyme Selection: Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)
KREDs and ADHs are robust catalysts for the synthesis of chiral alcohols.[4][8] The choice of enzyme is critical and depends on the target molecule's structure and desired stereochemistry. Commercially available KRED kits offer a diverse panel of enzymes with varying substrate specificities and stereoselectivities (either (R)-selective or (S)-selective). This allows for rapid screening to identify the optimal biocatalyst for a given ketone substrate.
Protein engineering has played a pivotal role in expanding the utility of these enzymes, leading to variants with improved stability, activity, and even inverted stereopreference to access both enantiomers of a target alcohol.[5][7]
Cofactor Regeneration: A Critical Component for Economic Viability
The stoichiometric use of expensive NAD(P)H cofactors is not economically feasible for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential.[1] A common and effective approach is to use a secondary enzyme and a sacrificial substrate.
-
Glucose Dehydrogenase (GDH): Often used for NADPH regeneration, GDH oxidizes glucose to gluconic acid. This system is highly efficient and utilizes an inexpensive substrate.[1]
-
Formate Dehydrogenase (FDH): This enzyme is frequently employed for NADH regeneration. It catalyzes the oxidation of formate to carbon dioxide.[9]
-
Isopropanol/Alcohol Dehydrogenase (ADH): A secondary ADH can be used to oxidize a sacrificial alcohol like isopropanol to acetone, regenerating the required NAD(P)H. This is often referred to as a substrate-coupled regeneration system.
The choice of regeneration system depends on the specific KRED's cofactor preference (NADH or NADPH) and compatibility with the overall reaction conditions.
Experimental Protocols
Protocol 1: Screening of Ketoreductases for Chiral Alcohol Synthesis
This protocol outlines a general procedure for screening a panel of KREDs to identify a suitable candidate for the asymmetric reduction of a target ketone.
Materials:
-
Ketoreductase screening kit (containing multiple KREDs)
-
Prochiral ketone substrate
-
Cofactor (NADPH or NADH)
-
Glucose Dehydrogenase (GDH) for NADPH regeneration or Formate Dehydrogenase (FDH) for NADH regeneration
-
D-Glucose or Sodium Formate
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Reaction vials (e.g., 1.5 mL HPLC vials)
-
Incubator/shaker
-
Analytical equipment (Chiral HPLC or GC)
Procedure:
-
Substrate Stock Solution: Prepare a stock solution of the prochiral ketone substrate in a water-miscible organic solvent (e.g., DMSO, isopropanol) at a concentration of 100-200 mM.
-
Reaction Mixture Preparation: In each well of a 96-well plate or in individual reaction vials, prepare the reaction mixture as follows (for a 200 µL final volume):
-
158 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
20 µL of 10 mg/mL D-glucose (for NADPH regeneration) or sodium formate (for NADH regeneration)
-
10 µL of 10 mg/mL NAD(P)H
-
5 µL of GDH or FDH solution (e.g., 10 U/mL)
-
5 µL of KRED lyophilizate reconstituted in buffer
-
2 µL of the ketone substrate stock solution (for a final concentration of 1-2 mM)
-
-
Reaction Incubation: Seal the plate or vials and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 16-24 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for 1-2 minutes to extract the product.
-
Sample Preparation for Analysis: Centrifuge the mixture to separate the phases. Carefully transfer the organic layer to a clean vial for analysis.
-
Analysis: Analyze the organic extract by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee).
Protocol 2: Preparative Scale Biocatalytic Reduction
This protocol describes a scaled-up reaction based on the results from the screening protocol.
Materials:
-
Selected Ketoreductase
-
Prochiral ketone substrate
-
Cofactor and regeneration system components (as determined from screening)
-
Buffer solution
-
Reaction vessel (e.g., stirred glass reactor)
-
pH meter and controller
-
Temperature control system
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, add the buffer solution and dissolve the cofactor, regeneration substrate (glucose or formate), and the ketone substrate.
-
Enzyme Addition: Add the regeneration enzyme (GDH or FDH) and the selected ketoreductase to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature and pH (typically around 30°C and pH 7.0). Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC for substrate conversion and product formation.
-
Work-up: Once the reaction has reached completion (or the desired conversion), quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Product Isolation: Extract the product into an organic solvent. The organic layers can be combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude chiral alcohol.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.
Workflow for Biocatalytic Synthesis of Chiral Alcohols
Caption: A streamlined workflow for the biocatalytic synthesis of chiral alcohols.
Analytical Methods: Determination of Conversion and Enantiomeric Excess
Accurate determination of both the conversion of the starting material and the enantiomeric excess (% ee) of the product is crucial for evaluating the success of a biocatalytic reaction. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[11]
Protocol 3: Chiral HPLC Analysis
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® series)[11][12]
-
Mobile phase solvents (e.g., n-hexane, isopropanol)
-
Sample vials
-
Racemic standard of the alcohol product
Procedure:
-
Method Development (with Racemic Standard):
-
Dissolve the racemic alcohol standard in the mobile phase.
-
Inject the standard onto the chiral column.
-
Develop a suitable mobile phase composition (e.g., a mixture of n-hexane and isopropanol) to achieve baseline separation of the two enantiomers.[11] Adjusting the ratio of the solvents can optimize retention times and resolution.
-
-
Sample Preparation: Dilute the organic extract from the biocatalytic reaction with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the prepared sample onto the HPLC system using the optimized method.
-
Data Interpretation:
-
Identify the peaks corresponding to the substrate and the two alcohol enantiomers based on their retention times (determined from the analysis of the starting material and the racemic standard).
-
Calculate the conversion by comparing the peak area of the substrate to the total peak area of the substrate and product.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Data Presentation: Example Results for KRED Screening
| KRED ID | Substrate Conversion (%) | Enantiomeric Excess (% ee) | Product Enantiomer |
| KRED-001 | 95 | >99 | (R) |
| KRED-002 | 88 | 92 | (S) |
| KRED-003 | <5 | - | - |
| KRED-004 | 99 | 98 | (R) |
Advanced Topics and Troubleshooting
Enzyme Immobilization
For industrial applications, enzyme immobilization is a key technology that enhances stability, simplifies product separation, and allows for enzyme reuse, thereby reducing costs.[13][14][15] Enzymes can be immobilized on various supports through methods such as adsorption, covalent attachment, or entrapment.[15][16] Immobilized enzymes are particularly well-suited for use in continuous flow reactors, which can significantly improve process efficiency.[13]
Troubleshooting Common Issues
Low conversion rates or poor enantioselectivity are common challenges in biocatalytic reactions. A systematic approach to troubleshooting is essential.[17]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Suboptimal pH or temperature.[17] | Determine the optimal pH and temperature for the enzyme. |
| Enzyme inhibition by substrate or product.[17] | Lower the initial substrate concentration; consider in-situ product removal. | |
| Inefficient cofactor regeneration.[17] | Ensure the regeneration system is active; increase the concentration of the regeneration enzyme or substrate. | |
| Poor substrate solubility. | Add a co-solvent; use a biphasic system. | |
| Low Enantioselectivity | Presence of competing enzymes in whole-cell biocatalysts. | Use an isolated, purified enzyme. |
| Racemization of the product under reaction conditions. | Check the stability of the chiral alcohol under the reaction pH and temperature. | |
| Incorrect enzyme choice. | Screen a wider variety of KREDs with different stereoselectivities. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting biocatalytic reactions.
Conclusion
The biocatalytic synthesis of chiral alcohols offers a green, efficient, and highly selective route to valuable pharmaceutical intermediates. The continued development of robust enzymes through protein engineering, coupled with optimized reaction and process design, has solidified biocatalysis as an indispensable tool in modern organic synthesis.[2][4] By following the protocols and guidelines outlined in this document, researchers can effectively harness the power of enzymes to meet the growing demand for enantiomerically pure compounds.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 10. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immobilization of Multi-Enzymes on Support Materials for Efficient Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Alcohols
Introduction: The Imperative for Enantiopurity and the Elegance of Biocatalysis
In the realm of pharmaceutical sciences and fine chemical synthesis, the chirality of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For drug development professionals, the differential effects of enantiomers can range from one being a potent therapeutic while the other is inactive or, in the worst case, toxic. This necessitates the development of robust and efficient methods for obtaining enantiomerically pure compounds. Among the various strategies, enzymatic kinetic resolution of racemic alcohols stands out as a particularly powerful and green methodology.[1][2]
This guide provides an in-depth exploration of the principles and practices of enzymatic resolution, designed for researchers and scientists seeking to leverage the precision of biocatalysis in their work. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring a thorough understanding that empowers you to troubleshoot and optimize your resolutions effectively.
The Principle of Kinetic Resolution: A Race Against Time Catalyzed by Nature's Machines
Kinetic resolution is fundamentally a competition.[3] When a racemic mixture of alcohols is exposed to an enzyme, typically a lipase, in the presence of an acyl donor, the two enantiomers react at different rates.[1][4] The enzyme, being a chiral catalyst, preferentially binds to and acylates one enantiomer over the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to an ester) from the slower-reacting, unreacted enantiomer.[1]
A critical limitation of this method is the theoretical maximum yield of 50% for each of the separated enantiomers.[1] However, the high enantioselectivity often achieved makes this a highly practical approach for accessing valuable chiral building blocks.[1]
Visualizing the Workflow: A Step-by-Step Overview
The process of enzymatic resolution can be broken down into several key stages, from initial screening to the final isolation of the desired enantiomerically enriched products.
Figure 1. A generalized workflow for the enzymatic kinetic resolution of racemic alcohols.
Part 1: The Strategic Selection of Biocatalyst and Reaction Partners
The success of an enzymatic resolution hinges on the judicious selection of the enzyme, acyl donor, and solvent. These components are not independent variables; their interplay dictates the efficiency and selectivity of the reaction.
Enzyme Selection: Choosing the Right Tool for the Job
Lipases are the workhorses of enzymatic resolution due to their broad substrate scope, high stability in organic solvents, and commercial availability.[1][2] Different lipases exhibit varying degrees of enantioselectivity towards different substrates. Therefore, an initial screening of several lipases is a crucial first step.
| Enzyme Name | Common Abbreviation | Source Organism | Key Characteristics |
| Candida antarctica Lipase B | CALB, Novozym 435 | Candida antarctica | Highly versatile and robust, widely used, often shows high enantioselectivity for a broad range of substrates.[1] Available in an immobilized form (Novozym 435) for enhanced stability and reusability.[1] |
| Pseudomonas cepacia Lipase | PCL, Lipase PS | Burkholderia cepacia | Known for its high enantioselectivity towards various secondary alcohols.[1][5] |
| Candida rugosa Lipase | CRL | Candida rugosa | Exhibits good performance in the resolution of various chiral compounds. |
| Porcine Pancreatic Lipase | PPL | Porcine Pancreas | A classic lipase used in early studies, can be effective for certain substrates.[6][7] |
Expert Insight: While CALB (often as Novozym 435) is a common starting point due to its broad applicability, do not underestimate the potential of other lipases. Substrate structure can significantly influence which enzyme performs best. A small-scale screen with 3-4 different lipases can save significant time and resources in the long run.
Acyl Donor: More Than Just a Reagent
The choice of acyl donor is critical for driving the reaction forward and can influence the enantioselectivity. Vinyl acetate is a popular choice as it acts as an irreversible acyl donor.[2] The enol released upon acylation tautomerizes to acetaldehyde, effectively preventing the reverse reaction.[4] Other common acyl donors include isopropenyl acetate and various esters.[4]
Causality in Action: The irreversibility of the acylation when using vinyl esters is a key factor in achieving high conversions. Reversible reactions can lead to a lower enantiomeric excess of the product as the system approaches equilibrium.
Solvent System: The Reaction's Environment
The solvent plays a crucial role in modulating enzyme activity and selectivity. A non-polar organic solvent such as hexane, heptane, or toluene is often preferred.[8][9] These solvents help to minimize the water content, which can lead to unwanted hydrolysis of the ester product.
Trustworthiness Check: Ensure your solvent is anhydrous. The presence of water can not only lead to hydrolysis but also potentially alter the enzyme's conformation and reduce its activity and selectivity.
Part 2: In the Lab – Protocols for Success
The following protocols are designed to be self-validating, with clear checkpoints for monitoring progress and ensuring the integrity of your results.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol provides a general framework for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath or plate
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the racemic alcohol (1 equivalent).
-
Solvent Addition: Add the anhydrous organic solvent to achieve a suitable concentration (typically 0.1-0.5 M).
-
Acyl Donor Addition: Add the acyl donor (typically 1.5-3 equivalents).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Incubation: Seal the vessel and place it in a temperature-controlled environment (e.g., 30-40 °C) with vigorous stirring.
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture and analyze them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.[1]
-
Reaction Quenching: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with fresh solvent and reused.[1]
-
Workup: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Separate the unreacted alcohol and the ester product by column chromatography on silica gel.[1]
Protocol 2: Analytical Monitoring by Chiral Chromatography
Accurate determination of enantiomeric excess (ee) is paramount.[10] Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods.
General Workflow for Chiral GC/HPLC Analysis:
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., the mobile phase for HPLC or a volatile solvent for GC).
-
Method Development: Select a chiral column and develop a separation method that provides baseline resolution of the two enantiomers of the alcohol and the two enantiomers of the ester.
-
Calibration: Inject standards of the racemic alcohol and the racemic ester to determine their retention times.
-
Analysis: Inject the reaction sample and integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
-
Data Presentation:
| Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| 1 | 15 | 18 | 95 |
| 3 | 35 | 45 | 98 |
| 6 | 50 | >99 | 98 |
| 12 | 65 | >99 | 85 |
Expert Insight: Aim for approximately 50% conversion for optimal resolution, as this will theoretically provide the highest possible enantiomeric excess for both the unreacted starting material and the product. Pushing the reaction beyond 50% will increase the yield of the ester but will decrease its enantiomeric excess.
Part 3: Beyond the Basics – Dynamic Kinetic Resolution
A significant advancement in enzymatic resolution is the concept of Dynamic Kinetic Resolution (DKR).[11][12] In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product.[12][13] This is typically achieved by combining the lipase with a compatible racemization catalyst, often a metal complex.[3][12]
Figure 2. The principle of Dynamic Kinetic Resolution (DKR).
The key challenge in DKR is the compatibility of the two catalysts and the reaction conditions.[12] The racemization catalyst should not interfere with the lipase's activity, and both catalysts must function effectively under the same conditions.
Conclusion: A Powerful Tool for Asymmetric Synthesis
Enzymatic kinetic resolution of racemic alcohols is a well-established and highly effective method for producing enantiomerically enriched compounds. Its mild reaction conditions, high selectivity, and the use of environmentally benign catalysts make it an attractive alternative to traditional chemical methods.[4] By understanding the fundamental principles and carefully optimizing the reaction parameters, researchers can successfully implement this technique to access valuable chiral building blocks for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Significance of Chiral Fluorinated Alcohols
An Application Guide and Protocols for the Chiral Resolution of 1-(2,6-Difluorophenyl)ethanol
The incorporation of fluorine into pharmaceutical candidates can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons highly valuable in drug discovery.[1] this compound is a key chiral building block, where the stereochemistry of the hydroxyl group is critical for the biological activity of the final active pharmaceutical ingredient (API).[2][3] As chemical synthesis in an achiral environment typically yields a racemic mixture (an equal mixture of both enantiomers), the development of robust and scalable methods for resolving these enantiomers is a critical step in the pharmaceutical pipeline.[4] This guide provides an in-depth analysis and detailed protocols for the three primary strategies for the chiral resolution of this compound: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Chiral Preparative Chromatography.
Strategy 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereospecificity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other.[5][6] This results in a mixture of an acylated enantiomer (ester) and the unreacted, enantiopure alcohol, which can then be easily separated. The process is lauded for its mild reaction conditions and high enantioselectivity.[2][7]
Causality and Experimental Choices
-
Enzyme Selection: Lipases are the most common hydrolases used for this transformation. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a frequent choice due to its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity for secondary alcohols.[8][9] Other lipases, such as those from Pseudomonas cepacia or Candida rugosa, may also be effective and should be screened for optimal performance.[7][10]
-
Acyl Donor: An irreversible acyl donor is used to prevent the reverse reaction (hydrolysis). Vinyl acetate is highly effective because upon acyl transfer, it releases vinyl alcohol, which rapidly tautomerizes to acetaldehyde, driving the reaction forward.[9]
-
Solvent: The choice of a non-aqueous solvent is critical. Aprotic, non-polar solvents like n-heptane or toluene are preferred as they maintain the enzyme's essential hydration layer without dissolving it, thus preserving its catalytic activity.[11]
Workflow for Enzymatic Kinetic Resolution
Protocol: Lipase-Catalyzed Resolution of this compound
-
Preparation: To a 100 mL round-bottom flask, add racemic this compound (1.0 g, 6.32 mmol).
-
Solvent Addition: Add 50 mL of n-heptane to dissolve the substrate.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (100 mg, 10% w/w of substrate).
-
Acylation: Add vinyl acetate (0.87 mL, 9.48 mmol, 1.5 equivalents).
-
Reaction: Seal the flask and stir the suspension at 30 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol. The ideal endpoint is at or near 50% conversion to maximize the ee of both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the newly formed ester can be separated by standard column chromatography on silica gel.
-
Ester Hydrolysis (Optional): To recover the other alcohol enantiomer, dissolve the purified ester in a mixture of methanol (20 mL) and 1M NaOH (10 mL). Stir at room temperature until hydrolysis is complete (monitored by TLC). Extract the product with an organic solvent, dry, and concentrate to yield the second alcohol enantiomer.
Data Presentation: Lipase Screening
| Lipase Catalyst | Acyl Donor | Solvent | Conversion (at 24h) | ee (%) of Alcohol |
| Novozym 435 (CALB) | Vinyl Acetate | n-Heptane | ~50% | >99% |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | ~45% | >98% |
| Candida rugosa Lipase | Vinyl Acetate | MTBE | ~30% | 92% |
Note: Data is representative for a typical secondary alcohol and serves as a starting point for optimization.
Strategy 2: Diastereomeric Salt Crystallization
This classical resolution method relies on the principle that enantiomers have identical physical properties, but diastereomers do not.[12][13] Since the target alcohol is not acidic or basic, it must first be derivatized to introduce a functional "handle" (like a carboxylic acid) that can form a salt with a chiral resolving agent (like a chiral amine). The resulting diastereomeric salts will have different solubilities in a given solvent, allowing one to crystallize preferentially.[14][15]
Causality and Experimental Choices
-
Derivatization: To introduce an acidic handle, the alcohol can be reacted with an acid anhydride, such as phthalic anhydride, to form a stable half-ester. This provides a carboxylic acid group for salt formation without introducing a new chiral center.
-
Resolving Agent: A readily available, inexpensive, and enantiomerically pure chiral base is required. Common choices include (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine.[16][] A screening process is essential to find the best match for the substrate.
-
Solvent System: The choice of solvent is the most critical parameter.[14] It must be selected to maximize the solubility difference between the two diastereomeric salts. A solvent screen using various alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone) is standard practice.
Workflow for Diastereomeric Salt Resolution
Protocol: Resolution via Phthalate Half-Ester
Part A: Synthesis of the Racemic Phthalate Half-Ester
-
In a flask, combine racemic this compound (1.0 g, 6.32 mmol) and phthalic anhydride (0.94 g, 6.32 mmol).
-
Add dry pyridine (5 mL) and heat the mixture to 90-100 °C for 4-6 hours.
-
Cool the reaction mixture, pour it into a mixture of ice and concentrated HCl (10 mL).
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate to yield the crude racemic half-ester, which can be purified by recrystallization if necessary.
Part B: Diastereomeric Salt Crystallization
-
Dissolve the racemic half-ester (1.0 g, 3.26 mmol) in a minimal amount of a hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-1-phenylethylamine (0.39 g, 3.26 mmol), in the same hot solvent.
-
Slowly add the amine solution to the half-ester solution.
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
To recover the second diastereomer, the mother liquor can be concentrated and treated to crystallize the more soluble salt, possibly from a different solvent.
Part C: Liberation of the Enantiopure Alcohol
-
Suspend the separated diastereomeric salt crystals in water and add 2M HCl until the pH is ~1-2 to break the salt.
-
Extract the liberated half-ester into an organic solvent.
-
Hydrolyze the enantiopure half-ester using aqueous NaOH, as described in the enzymatic resolution protocol, to yield the final enantiopure alcohol.
Strategy 3: Chiral Preparative Chromatography
For smaller scales or when other methods fail, direct separation of enantiomers using chiral chromatography (either High-Performance Liquid Chromatography, HPLC, or Supercritical Fluid Chromatography, SFC) is a rapid and highly effective method.[18][] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[20]
Causality and Experimental Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are extremely versatile and effective for a wide range of compounds, including aromatic alcohols.[21]
-
Mobile Phase: For normal-phase HPLC, a mixture of an alkane (like hexane or heptane) and an alcohol modifier (isopropanol or ethanol) is typically used.[22] The ratio is optimized to achieve a balance between resolution and run time. SFC, using supercritical CO₂ with an alcohol modifier, often provides faster separations with less solvent waste.[21]
-
Scale: Analytical HPLC is used for method development and to check the purity (ee%) of samples from other resolution methods.[] Preparative HPLC uses larger columns and higher flow rates to isolate milligram to gram quantities of pure enantiomers.[15]
Workflow for Chiral Chromatography
Protocol: Preparative HPLC Separation
-
Analytical Method Development:
-
Screen several polysaccharide-based analytical columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Test various mobile phases, starting with a 90:10 mixture of Hexane:Isopropanol. Adjust the ratio to optimize the separation factor (α) and resolution (Rs).
-
The goal is to achieve baseline separation (Rs > 1.5).
-
-
Scale-Up to Preparative Column:
-
Use the same CSP and mobile phase conditions identified in the analytical step.
-
Prepare a concentrated solution of the racemic this compound in the mobile phase.
-
Calculate the maximum sample load that can be injected without losing resolution.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Purity Analysis and Recovery:
-
Analyze the collected fractions using the analytical chiral HPLC method to confirm their enantiomeric purity.
-
Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated, enantiopure alcohols.
-
Data Presentation: Typical HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (t_R1) | ~8.5 min |
| Retention Time (t_R2) | ~10.2 min |
Note: Conditions are illustrative and require optimization for the specific compound.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Chiral_resolution [chemeurope.com]
- 18. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. vladdrac.free.fr [vladdrac.free.fr]
- 22. mdpi.com [mdpi.com]
Introduction: The Imperative of Chirality in Modern Drug Development
An In-Depth Guide to 1-(2,6-Difluorophenyl)ethanol as a Chiral Building Block
In the landscape of contemporary drug discovery, chirality is a fundamental principle that governs the interaction between a drug molecule and its biological target.[1][2][3] Since biological systems—such as enzymes and receptors—are inherently chiral, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug.[4] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[3] This understanding has propelled a paradigm shift from the development of racemic mixtures to single-enantiomer drugs, a move strongly encouraged by regulatory bodies like the FDA.[2][5]
The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,6-difluorophenyl motif, in particular, is a valuable structural feature found in various active pharmaceutical ingredients.[6] Consequently, chiral alcohols bearing this moiety, such as this compound, have emerged as highly valuable chiral building blocks.[7][8][9] These synthons provide a direct pathway to introduce both a specific stereocenter and a difluorinated aromatic ring, streamlining the synthesis of complex and potent therapeutic agents.
This guide provides a detailed exploration of this compound, focusing on its enantioselective synthesis through state-of-the-art catalytic methods and its application in advanced organic synthesis.
Enantioselective Synthesis: Crafting the Chiral Center
The primary challenge in utilizing this compound lies in its production as a single enantiomer. The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone, 2',6'-difluoroacetophenone. This transformation can be achieved with exceptional levels of enantioselectivity using either transition-metal catalysis or biocatalysis.
Protocol 1: Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols.[10] The process relies on a chiral catalyst, typically a ruthenium complex bearing a chiral phosphine ligand, which creates a chiral environment and directs the addition of hydrogen to one face of the ketone, yielding a preponderance of one enantiomer.[10]
Causality of Experimental Design: The choice of a catalyst, such as a RuBr₂--INVALID-LINK-- complex, is critical. The chiral bisphosphine ligand (xylskewphos) coordinates to the ruthenium center, establishing the stereochemical control necessary for enantioselection. The addition of a strong base, like potassium tert-butoxide, is often required to generate the active ruthenium hydride catalytic species. Isopropyl alcohol frequently serves as both the solvent and the hydrogen source in transfer hydrogenation, or as a solvent in reactions under hydrogen gas pressure.
Caption: Workflow for Asymmetric Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 2',6'-Difluoroacetophenone
Materials:
-
Autoclave reactor
-
2',6'-Difluoroacetophenone (Substrate)
-
RuBr₂--INVALID-LINK-- or similar chiral ruthenium catalyst
-
Potassium tert-butoxide (t-BuOK)
-
Isopropyl alcohol (IPA), anhydrous
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place the chiral ruthenium catalyst (e.g., 3.22 mg, substrate/catalyst ratio S/C=1000) and potassium tert-butoxide (7.62 mg) into a glass liner within an autoclave.[11]
-
Seal the autoclave and purge thoroughly with argon gas to create an inert atmosphere.[11]
-
Under a positive pressure of argon, add anhydrous isopropyl alcohol (e.g., 2.9 mL) followed by 2',6'-difluoroacetophenone (e.g., 0.5 mL, 3.39 mmol) via syringe.[11]
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to the target temperature (e.g., 40°C) and stir vigorously for the required duration (e.g., 21 hours).[11]
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude chiral alcohol.
-
If necessary, purify the product by silica gel column chromatography.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Data Presentation: Performance of Catalytic Systems
| Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| RuBr₂--INVALID-LINK--/t-BuOK | 1000 | 100 | 98.5 (S) | [11] |
| CBS-type catalyst (electrochemical) | N/A | High | N/A | [12] |
| Chiral Oxazaborolidinones/Borane | N/A | High | up to 98.5 | [13] |
Protocol 2: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[14] Whole microbial cells or isolated enzymes, such as carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce ketones to alcohols with near-perfect enantioselectivity under mild aqueous conditions.[14][15]
Causality of Experimental Design: The stereochemical outcome is dictated by the enzyme's chiral active site. Recombinant microorganisms, such as E. coli engineered to overexpress a specific KRED, are often used.[16] The reaction requires a hydride source, typically the cofactor NADPH or NADH. The use of whole cells is advantageous as the cell's own metabolism regenerates the expensive cofactor by oxidizing a simple co-substrate like glucose or glycerol, making the process economically viable.[14][16]
Caption: Workflow for Biocatalytic Reduction.
Experimental Protocol: Whole-Cell Bioreduction
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (co-substrate)
-
2',6'-Difluoroacetophenone (Substrate)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
Procedure:
-
Preparation of Resting Cells: Harvest cultured E. coli cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C). Wash the cell pellet twice with phosphate buffer and resuspend in the same buffer to a desired final concentration (e.g., 50 mg/mL wet cell weight).[14]
-
Biotransformation Setup: In a sterile flask, combine the resting cell suspension with glucose to a final concentration of 100 mM.[14]
-
Add the substrate, 2',6'-difluoroacetophenone, to the desired concentration (e.g., 50 mM). The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent.
-
Incubation: Seal the flask and place it in a shaking incubator at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for 24-48 hours.[14]
-
Product Extraction: After the reaction, saturate the aqueous phase with NaCl to improve extraction efficiency.[14]
-
Extract the product with an equal volume of ethyl acetate, repeating the extraction three times.[14]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Analyze the resulting chiral alcohol for conversion and enantiomeric excess.
Application in Multi-Step Synthesis
Once synthesized, enantiopure this compound serves as a versatile intermediate. For instance, it is a crucial component in the synthesis of gamma-secretase inhibitors like Nirogacestat, an approved medication for desmoid tumors.[17] The chiral alcohol can be converted into a corresponding amine, which is then coupled with other fragments to build the final complex molecule.
Caption: Synthetic utility of the chiral alcohol.
Analytical Quality Control: Verifying Enantiopurity
Ensuring the optical purity of the chiral building block is paramount. The most common and reliable method for determining enantiomeric excess (ee) is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Principle of Chiral Chromatography: Chiral chromatography utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase, leading to different interaction strengths. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks on the chromatogram. SFC is often preferred as a "greener" and faster alternative to HPLC, using supercritical CO₂ as the main mobile phase.[18]
Protocol: Enantiomeric Excess Determination by Chiral SFC
Instrumentation & Materials:
-
Supercritical Fluid Chromatography (SFC) system with UV detector
-
Chiral column (e.g., DAICEL CHIRALPAK AD-RH or similar)
-
Supercritical CO₂
-
Modifier solvent (e.g., Methanol or Acetonitrile)
-
Sample of this compound dissolved in a suitable solvent
Procedure:
-
Equilibrate the chiral column with the mobile phase (e.g., a mixture of CO₂ and acetonitrile, 75:25) at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C).[11]
-
Inject a small volume of the dissolved sample.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Two separate peaks corresponding to the (S) and (R) enantiomers will be observed.
-
Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Conclusion
This compound is a quintessential example of a modern chiral building block that addresses key demands in pharmaceutical development. Its strategic combination of a stereogenic center and a difluorinated aromatic ring makes it an invaluable synthon. Robust and highly selective synthetic routes, particularly through asymmetric catalysis and biocatalysis, allow for its production in high enantiomeric purity. The protocols and insights provided herein equip researchers and drug development professionals with the foundational knowledge to effectively synthesize, analyze, and implement this crucial intermediate in the construction of next-generation therapeutics.
References
- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. 2-(2,6-Difluorophenyl)ethanol|High-Quality Research Chemical [benchchem.com]
- 7. a2bchem.com [a2bchem.com]
- 8. 1clickchemistry.com [1clickchemistry.com]
- 9. chemscene.com [chemscene.com]
- 10. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 11. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. research.hanze.nl [research.hanze.nl]
- 16. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nirogacestat - Wikipedia [en.wikipedia.org]
- 18. americanlaboratory.com [americanlaboratory.com]
Synthesis of 1-(2,6-Difluorophenyl)ethanol Derivatives: A Comprehensive Guide to Modern Synthetic Strategies
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-(2,6-difluorophenyl)ethanol and its derivatives, critical chiral building blocks in the pharmaceutical and agrochemical industries. We will delve into three primary synthetic methodologies: asymmetric reduction of the corresponding ketone, Grignard reaction, and biocatalytic transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and field-proven insights to ensure successful and reproducible synthesis.
Introduction: The Significance of this compound Derivatives
The this compound scaffold is a privileged structural motif found in a variety of biologically active molecules. The presence of the difluorophenyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug discovery.[1] Chiral this compound, in its enantiomerically pure forms, serves as a key intermediate in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents, and agrochemicals.[2] The precise control of stereochemistry is often paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3]
This guide will provide a comprehensive overview of the most effective methods for the synthesis of these valuable compounds, with a focus on asymmetric approaches that deliver high enantiopurity.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound can be broadly approached through three main strategies, each with its own set of advantages and considerations.
| Methodology | Key Features | Advantages | Disadvantages |
| Asymmetric Reduction | Stereoselective reduction of 2',6'-difluoroacetophenone using chiral catalysts. | High enantioselectivity, broad substrate scope. | May require expensive metal catalysts and ligands. |
| Grignard Reaction | Carbon-carbon bond formation using a Grignard reagent and a carbonyl compound. | Versatile, well-established methodology. | Requires strictly anhydrous conditions, may not be suitable for all functional groups. |
| Biocatalysis | Use of enzymes (e.g., ketoreductases) or whole-cell systems for stereoselective reduction. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Enzyme stability and substrate scope can be limiting, may require specialized equipment. |
Asymmetric Reduction of 2',6'-Difluoroacetophenone
Asymmetric reduction of the prochiral ketone, 2',6'-difluoroacetophenone, is a highly effective strategy for accessing enantiomerically enriched this compound. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the hydride transfer to the carbonyl group.
Scientific Principles and Mechanistic Insights
The mechanism of asymmetric hydrogenation typically involves the coordination of the ketone to a chiral metal complex (e.g., Ru, Rh, Ir) followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon.[4] The chirality of the ligand environment around the metal center dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.
Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a typical asymmetric transfer hydrogenation using a well-defined chiral ruthenium catalyst.
Materials:
-
2',6'-Difluoroacetophenone (CAS: 13670-99-0)[5]
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine Ru(II) complex
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2',6'-difluoroacetophenone (1.0 g, 6.4 mmol) and the chiral Ru(II) catalyst (0.02 mol%).
-
Solvent and Reagent Addition: Add anhydrous DCM (20 mL) to dissolve the starting material and catalyst. Subsequently, add the formic acid/triethylamine azeotrope (5.0 mL) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expert Insights:
-
Catalyst Choice: The choice of the chiral ligand is crucial for achieving high enantioselectivity. A preliminary screening of different catalysts may be necessary for optimal results.
-
Anhydrous Conditions: While not as stringent as Grignard reactions, maintaining relatively anhydrous conditions is important to prevent catalyst deactivation.
-
Temperature Control: The reaction temperature can influence both the reaction rate and the enantioselectivity. Optimization of this parameter is often required.
Grignard Reaction
The Grignard reaction is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds.[6] For the synthesis of this compound, there are two main retrosynthetic approaches: the reaction of a 2,6-difluorophenyl Grignard reagent with acetaldehyde, or the reaction of methylmagnesium bromide with 2',6'-difluoroacetophenone.
Scientific Principles and Mechanistic Insights
A Grignard reagent (R-MgX) is a potent nucleophile and a strong base.[7] The carbon-magnesium bond is highly polarized, rendering the carbon atom carbanionic in character. This carbanion readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The initial product is a magnesium alkoxide, which is then protonated during an acidic work-up to yield the desired alcohol.[3]
Diagram: Grignard Reaction Mechanism
Caption: Mechanism of the Grignard Reaction.
Detailed Protocol: Synthesis via Methylmagnesium Bromide
Materials:
-
2',6'-Difluoroacetophenone (CAS: 13670-99-0)[5]
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment:
-
Oven-dried three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble an oven-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a solution of 2',6'-difluoroacetophenone (1.0 g, 6.4 mmol) in anhydrous diethyl ether (20 mL) in the flask.
-
Grignard Reagent Addition: Cool the flask in an ice bath. Add methylmagnesium bromide (2.3 mL of a 3.0 M solution, 6.9 mmol) to the dropping funnel and add it dropwise to the stirred solution of the ketone over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expert Insights:
-
Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Initiation of Grignard Formation: If preparing the Grignard reagent in situ, initiation can sometimes be sluggish. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Exothermic Reaction: The addition of the Grignard reagent to the ketone is exothermic. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[8] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantiopurity.[9][10]
Scientific Principles and Mechanistic Insights
KREDs utilize a cofactor, typically NADPH or NADH, as the hydride source. The enzyme's active site possesses a specific three-dimensional structure that binds the ketone substrate in a preferred orientation. This precise positioning ensures that the hydride is delivered to one specific face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.[11] A cofactor regeneration system, such as the use of glucose and glucose dehydrogenase (GDH), is often employed to recycle the expensive cofactor.[9]
Diagram: Biocatalytic Reduction Cycle
Caption: Biocatalytic Reduction with Cofactor Regeneration.
Detailed Protocol: Whole-Cell Bioreduction
This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase for the asymmetric reduction of 2',6'-difluoroacetophenone.
Materials:
-
2',6'-Difluoroacetophenone (CAS: 13670-99-0)[5]
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Ethyl acetate
Equipment:
-
Shaking incubator
-
Centrifuge
-
Sonicator (optional, for cell lysis)
-
pH meter
-
Bioreactor (for larger scale)
Procedure:
-
Cell Culture and Induction: Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37 °C. Use this to inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 20-25 °C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be used directly or stored at -80 °C.
-
Biotransformation: Resuspend the cell pellet in phosphate buffer (pH 7.0) to a desired cell density. Add glucose as the cofactor regeneration substrate. Add 2',6'-difluoroacetophenone (dissolved in a minimal amount of a co-solvent like isopropanol if necessary).
-
Reaction: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by GC or HPLC.
-
Work-up and Extraction: Once the reaction is complete, centrifuge to remove the cells. Extract the supernatant with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral HPLC.
Expert Insights:
-
Enzyme Selection: A wide range of commercially available KREDs exist. Screening a panel of enzymes is the most effective way to identify a biocatalyst with high activity and selectivity for the target ketone.
-
Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. Fed-batch strategies or in situ product removal can be employed to overcome these limitations.
-
Co-solvent Effects: The use of a water-miscible co-solvent can improve the solubility of the hydrophobic ketone, but high concentrations can denature the enzyme. Optimization is key. Surfactants like Tween-20 can also enhance substrate availability.[12]
Product Characterization and Analysis
Accurate characterization of the synthesized this compound is essential to confirm its identity, purity, and enantiomeric excess.
Spectroscopic and Physical Data
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH₃). The methine proton will appear as a quartet, and the methyl protons as a doublet.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Melting Point: For solid derivatives, the melting point is a key indicator of purity.
Chiral HPLC Analysis for Enantiomeric Excess Determination
The enantiomeric excess (ee) of the chiral alcohol is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[13]
Typical HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is commonly used.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for normal-phase chiral separations.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Room temperature or controlled column temperature.
The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The ee is calculated from the peak areas of the two enantiomers.
Safety and Handling
7.1. 2',6'-Difluoroacetophenone (Starting Material)
-
Hazards: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
-
Precautions: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[14]
7.2. This compound (Product)
-
Hazards: May cause skin, eye, and respiratory irritation.[16]
-
Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[17]
7.3. Grignard Reagents
-
Hazards: Highly flammable and react violently with water.
-
Precautions: Must be handled under a dry, inert atmosphere. All glassware and solvents must be scrupulously dried.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound derivatives can be successfully achieved through several robust methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the required enantiopurity, and the available laboratory infrastructure. Asymmetric reduction and biocatalysis offer excellent stereocontrol for the production of enantiomerically pure compounds, which are of high value in the pharmaceutical industry. The Grignard reaction remains a versatile and reliable method for the construction of the carbon skeleton. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize these important chiral building blocks.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 10. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.be [fishersci.be]
The Strategic Application of 1-(2,6-Difluorophenyl)ethanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1] The 1-(2,6-difluorophenyl)ethanol scaffold, a chiral fluorinated building block, exemplifies the potential of this strategy. Its unique combination of a stereogenic center and a difluorinated aromatic ring provides a versatile platform for the synthesis of novel therapeutics with improved metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and expert insights for researchers in drug development.
The Rationale for Fluorine: Enhancing Drug-Like Properties
The introduction of fluorine atoms into a molecule can profoundly influence its biological activity. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate hydrogen bonding capabilities, and create favorable interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug. The 2,6-difluoro substitution pattern on the phenyl ring of this compound is particularly strategic, as it can induce a conformational bias that may be beneficial for target engagement.
Core Applications in Medicinal Chemistry
While the direct incorporation of this compound into approved drugs is not yet widespread, its structural motifs are prevalent in a range of therapeutic areas, highlighting its potential as a key building block.
Kinase Inhibitors
The 2,6-difluorophenyl moiety is a common feature in a variety of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,6-difluoro substitution can enhance binding to the ATP-binding pocket of kinases and improve selectivity. For instance, derivatives of this scaffold could be explored as inhibitors of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[1][2][3]
Selective Androgen Receptor Modulators (SARMs)
Non-steroidal SARMs are a class of therapeutic agents that selectively modulate the androgen receptor, offering the potential for anabolic effects on muscle and bone with reduced androgenic side effects.[4][5] The development of SARMs often involves arylpropionamide-based structures, and the 2,6-disubstituted phenyl ring is a key component for achieving tissue selectivity. Chiral alcohols like this compound can serve as valuable precursors for the synthesis of novel SARM candidates.[6][7][8]
Antiviral Agents
The 2,6-difluorophenyl group has been incorporated into various antiviral compounds. The unique electronic properties of the difluorinated ring can contribute to enhanced potency and an improved resistance profile. While specific examples starting from this compound are not extensively documented, the prevalence of this moiety in the field suggests a promising avenue for future research.
Synthetic Protocols
The synthesis of enantiomerically pure this compound is crucial for its application in medicinal chemistry, as different enantiomers can have distinct pharmacological activities.[9][10][11][12]
Protocol 1: Asymmetric Transfer Hydrogenation of 2',6'-Difluoroacetophenone
This protocol describes a chemical method for the asymmetric reduction of the corresponding ketone to the chiral alcohol.
Materials:
-
2',6'-Difluoroacetophenone
-
Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid/triethylamine (5:2 mixture) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2',6'-difluoroacetophenone (1 equivalent) in the anhydrous solvent.
-
Add the ruthenium catalyst (0.01-0.1 mol%).
-
Add the formic acid/triethylamine mixture (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
Protocol 2: Biocatalytic Reduction using a Ketoreductase
This protocol utilizes an enzyme for the stereoselective reduction of the ketone.
Materials:
-
2',6'-Difluoroacetophenone
-
Ketoreductase (KRED) enzyme (commercially available or from a recombinant source)
-
Cofactor (e.g., NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Co-solvent (e.g., isopropanol, if needed to improve substrate solubility)
-
Standard laboratory equipment for biotransformations (e.g., incubator shaker)
Procedure:
-
In a reaction vessel, prepare the buffer solution containing the KRED enzyme and the cofactor regeneration system.
-
Add the 2',6'-difluoroacetophenone, potentially dissolved in a minimal amount of a water-miscible co-solvent.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking.
-
Monitor the conversion and enantiomeric excess (% ee) by chiral HPLC analysis of aliquots taken from the reaction mixture.
-
Once the reaction has reached completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | Approx. 200-210 °C (at atmospheric pressure) |
| LogP (calculated) | ~1.5-2.0 |
| pKa (hydroxyl group) | ~14-15 |
Visualizations
Synthetic Pathway to Chiral this compound
Caption: General synthetic routes to enantiomers of this compound.
Drug Discovery Workflow Utilizing 1-(2,6-Difluorophenyl)ethanoldot
References
- 1. Bruton’s tyrosine kinase (BTK) inhibitors: an updated patent review (2019–2024) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f | MDPI [mdpi.com]
- 7. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 10. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 12. mdpi.com [mdpi.com]
analytical methods for 1-(2,6-Difluorophenyl)ethanol characterization
An In-Depth Guide to the Analytical Characterization of 1-(2,6-Difluorophenyl)ethanol
Abstract
This comprehensive guide provides a suite of detailed analytical methods for the characterization of this compound, a key intermediate in pharmaceutical synthesis. For researchers, quality control analysts, and drug development professionals, establishing the identity, purity, and chiral integrity of such molecules is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, offering a self-validating framework for robust and reliable characterization. We will cover chromatographic techniques for purity and enantiomeric separation (HPLC, GC), spectroscopic methods for structural elucidation (NMR, FTIR), and mass spectrometry for molecular weight confirmation.
Introduction: The Critical Role of Characterization
This compound is a chiral alcohol whose structural attributes, particularly the difluorinated phenyl ring, make it a valuable building block in medicinal chemistry. The fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity of the final drug molecule. However, the synthetic route can introduce impurities, including residual solvents, starting materials, and structurally related by-products.[1][2] Furthermore, since the molecule possesses a stereocenter, it exists as a pair of enantiomers which may exhibit different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) has provided guidelines for the development of chiral drugs, underscoring the need for enantioselective analytical methods.[3]
Therefore, a multi-faceted analytical approach is not just recommended, but essential for comprehensive quality control. This guide presents an integrated strategy that combines orthogonal techniques to build a complete profile of this compound.
Chromatographic Purity and Separation
Chromatography is the cornerstone for separating the target molecule from any impurities.[4] We will detail methods for assessing both chemical and stereoisomeric purity.
Chemical Purity via Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile organic compounds. A reversed-phase method is ideal for separating this compound from potential non-polar and moderately polar impurities. The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its broad applicability and strong hydrophobic retention, which is suitable for the aromatic nature of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier with a low UV cutoff and is effective at eluting aromatic compounds.[5] A gradient elution ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.
-
Detector: UV detection at 254 nm is chosen because the difluorophenyl group contains a chromophore that absorbs strongly at this wavelength, providing good sensitivity.
Protocol 1: HPLC Purity Determination
| Parameter | Condition |
|---|---|
| HPLC System | Standard system with quaternary pump, autosampler, column oven, PDA/UV detector.[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 30% B to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B over 1 min, equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water. Filter through 0.45 µm syringe filter. |
Enantiomeric Purity via Chiral HPLC
Assessing the enantiomeric excess (e.e.) is critical. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[3][7] Polysaccharide-based CSPs are widely successful for separating a broad range of chiral compounds, including alcohols.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: A cellulose-based CSP (e.g., Lux Cellulose-1 or Chiralcel OD-H) is selected. The chiral cavities and grooves on the surface of the derivatized polysaccharide provide the necessary stereoselective interactions (hydrogen bonding, dipole-dipole, π-π stacking) for separation.[8][9]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol (IPA), is used. This combination enhances the specific interactions between the analyte and the CSP that are necessary for chiral recognition. Small amounts of an amine additive like diethylamine (DEA) are sometimes used to improve the peak shape of acidic or basic analytes, though it may not be necessary for a neutral alcohol.[9]
Protocol 2: Chiral HPLC for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC system with isocratic pump, autosampler, column oven, UV detector. |
| Column | Lux Cellulose-1, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve 1 mg/mL in the mobile phase. |
Residual Solvents by Gas Chromatography (GC)
Gas chromatography is the ideal method for detecting and quantifying volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., Toluene, Ethanol, Ethyl Acetate).[10][11]
Causality Behind Experimental Choices:
-
Technique: A headspace GC with a flame ionization detector (FID) is the standard approach. Headspace sampling avoids injecting non-volatile matrix components onto the column, while the FID provides excellent sensitivity for hydrocarbons.
-
Column: A polar column (e.g., DB-WAX or equivalent PEG phase) is chosen to effectively separate common polar and non-polar organic solvents.
Protocol 3: GC-FID for Residual Solvents
| Parameter | Condition |
|---|---|
| GC System | Headspace Gas Chromatograph with FID. |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen[11] |
| Oven Program | 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min. |
| Injector Temp. | 220 °C |
| Detector Temp. | 250 °C |
| Sample Prep. | Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) containing an internal standard (e.g., n-Propanol). |
| Headspace | Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °C, Incubation: 15 min. |
Structural Confirmation: Spectroscopic & Spectrometric Methods
While chromatography separates components, spectroscopy and spectrometry are required to confirm the molecular structure of the main peak and identify any unknowns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's connectivity and environment.[12][13]
Expected Spectral Features:
-
¹H NMR:
-
A doublet for the methyl (-CH₃) group, coupled to the methine proton.
-
A quartet for the methine (CH-OH) proton, coupled to the methyl group.
-
A singlet for the hydroxyl (-OH) proton (exchangeable with D₂O).
-
A complex multiplet pattern for the aromatic protons, showing coupling to each other and to the adjacent fluorine atoms.
-
-
¹³C NMR: Distinct signals for each of the 8 carbons. The carbons directly bonded to fluorine will appear as doublets due to ¹J-CF coupling, and other aromatic carbons will show smaller ²J-CF and ³J-CF couplings.[14]
-
¹⁹F NMR: A single signal for the two equivalent fluorine atoms, which will appear as a multiplet due to coupling with the aromatic protons.
Table of Predicted ¹H NMR Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Coupling |
|---|---|---|---|
| -CH ₃ | ~1.5 | doublet | J ≈ 6.5 Hz |
| -CH -OH | ~5.0 | quartet | J ≈ 6.5 Hz |
| -OH | Variable (2-4) | broad singlet | - |
| Aromatic H | 6.9 - 7.4 | multiplet | H-H, H-F coupling |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[15]
Causality Behind Experimental Choices: The spectrum is typically acquired using a diamond ATR (Attenuated Total Reflectance) accessory, which requires minimal sample preparation. The key is to identify the characteristic absorption bands that confirm the presence of the hydroxyl group and the difluorinated aromatic ring.
Table of Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3600 - 3200 | Strong, broad band (alcohol)[16] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, sharp bands |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium, sharp bands |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to weak bands |
| C-O Stretch | 1260 - 1000 | Strong band (secondary alcohol) |
| C-F Stretch | 1350 - 1100 | Strong, characteristic bands |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, gives further structural information. It is often coupled with a chromatographic inlet (GC-MS or LC-MS).[17]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak at m/z = 158.15, corresponding to the molecular weight of C₈H₈F₂O.
-
Key Fragments:
-
m/z 143 [M-CH₃]⁺: Loss of the methyl group, a common fragmentation for secondary alcohols, resulting in a stable benzylic cation.
-
m/z 140 [M-H₂O]⁺: Loss of a water molecule, another characteristic fragmentation pathway for alcohols.[18]
-
m/z 113 [C₆H₃F₂]⁺: A fragment corresponding to the difluorophenyl cation, which can undergo further fragmentation.[19]
-
m/z 43 [C₂H₃O]⁺ or [C₃H₇]⁺: A common fragment in many organic molecules.
-
The analysis of polyfluorinated aromatics can sometimes lead to unexpected rearrangements, such as the expulsion of difluorocarbene, which could be investigated with tandem MS (MS/MS) if necessary.[20]
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The following workflow demonstrates how these methods are integrated for a comprehensive analysis.
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The characterization of this compound requires a carefully selected portfolio of orthogonal analytical techniques. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and quality control professionals can confidently establish the identity, purity, and enantiomeric composition of this important pharmaceutical intermediate. This integrated approach ensures a high degree of confidence in the material's quality, which is fundamental to the success of subsequent drug development and manufacturing processes.
References
- 1. scispace.com [scispace.com]
- 2. DSpace [cora.ucc.ie]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. env.go.jp [env.go.jp]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gas chromatography (GC) 용매 [sigmaaldrich.com]
- 11. Gas chromatography of Alcohols [delloyd.50megs.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. epfl.ch [epfl.ch]
- 14. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR [m.chemicalbook.com]
- 15. phytojournal.com [phytojournal.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Comprehensive Analysis of 1-(2,6-Difluorophenyl)ethanol
Abstract
This application note presents robust High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive analysis of 1-(2,6-difluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Due to the presence of a stereocenter, a complete quality assessment requires both the determination of chemical purity (achiral analysis) and the quantification of the enantiomeric ratio (chiral analysis). We provide detailed protocols for two distinct methods: 1) a reversed-phase HPLC (RP-HPLC) method using a pentafluorophenyl (PFP) stationary phase for accurate purity determination and quantification, and 2) a normal-phase chiral HPLC method employing a polysaccharide-based chiral stationary phase (CSP) for the successful resolution of its enantiomers. The rationale behind column and mobile phase selection is discussed, and complete protocols, system suitability criteria, and expected results are provided to guide researchers and quality control analysts.
Introduction
This compound is an aromatic alcohol whose fluorinated structure makes it a valuable building block in the synthesis of various pharmaceutically active compounds. The fluorine atoms can significantly alter properties such as metabolic stability and binding affinity, making precise analytical characterization of this intermediate critical. The molecule contains a single chiral center at the carbinol carbon, meaning it can exist as a pair of enantiomers ((R)- and (S)-1-(2,6-difluorophenyl)ethanol). As enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies mandate their separation and quantification.
Therefore, a comprehensive analytical strategy must address two key attributes:
-
Chemical Purity: The identification and quantification of any impurities or degradation products.
-
Enantiomeric Purity: The determination of the relative proportion of each enantiomer, often expressed as enantiomeric excess (% ee).
This guide provides two optimized HPLC methods to address these requirements, leveraging modern column chemistries to achieve high resolution and sensitivity.
Part I: Achiral Analysis for Purity and Quantification
Principle and Method Rationale
A reversed-phase HPLC method is the standard for determining the purity of small organic molecules. For this compound, a pentafluorophenyl (PFP) stationary phase was selected over a traditional C18 phase.
Causality of Experimental Choice: The analyte contains a difluorinated phenyl ring. PFP columns are designed to provide alternative selectivity for compounds containing polarizable electrons and halogen atoms.[1][2] The interactions on a PFP phase include not only hydrophobic interactions but also dipole-dipole, π-π, and charge-transfer interactions, which can significantly enhance resolution between the main peak and structurally similar impurities compared to a standard C18 column.[2] Detection is achieved via UV spectrophotometry, leveraging the aromatic ring as a chromophore.
Materials and Methods
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, and UV/PDA detector. |
| Analytical Column | Pentafluorophenyl (PFP) column, 5 µm particle size, 4.6 x 150 mm. |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Standard | This compound, reference grade (>99.5% purity).[3] |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Detection Wavelength | 215 nm (based on UV absorbance maxima of the phenyl group) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 30% B and equilibrate for 5 minutes. |
Experimental Protocol
-
Mobile Phase Preparation: Prepare the mobile phases by filtering them through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the sample diluent.
-
System Equilibration: Purge the HPLC system and equilibrate the PFP column with the initial mobile phase composition (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the standard solution five times consecutively.
-
The system is deemed ready for analysis if it meets the criteria outlined in Table 2. This step ensures the trustworthiness and reproducibility of the results.[4]
-
-
Analysis: Inject the blank (diluent), standard, and sample solutions in sequence.
Expected Results & System Suitability
The method should yield a sharp, well-defined peak for this compound, well-separated from any process impurities or degradants.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | > 3000 | Indicates high column efficiency and good peak sharpness. |
| Retention Time %RSD | ≤ 1.0% (for n=5) | Demonstrates the stability and precision of the pump and system. |
| Peak Area %RSD | ≤ 1.5% (for n=5) | Confirms the precision of the injector and detector response. |
Part II: Chiral Analysis for Enantiomeric Separation
Principle and Method Rationale
Direct separation of enantiomers is most efficiently achieved using a Chiral Stationary Phase (CSP).[5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are highly versatile and effective for a broad range of chiral compounds, including aromatic alcohols.[7]
Causality of Experimental Choice: These phases separate enantiomers based on the differential formation of transient diastereomeric complexes. The chiral recognition mechanism involves a combination of hydrogen bonding (with the analyte's hydroxyl group), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer.[8] A normal-phase mobile system (e.g., hexane/alcohol) is typically employed as it often provides stronger chiral recognition interactions than reversed-phase conditions for this class of compounds.[9]
Materials and Methods
| Component | Specification |
| HPLC System | Isocratic pump, autosampler, column thermostat, and UV/PDA detector. |
| Chiral Column | Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm (e.g., Chiralpak® IA or equivalent). A screening of different polysaccharide CSPs is recommended for novel compounds.[7][10] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v). |
| Standard | Racemic this compound. |
| Sample Diluent | Mobile Phase |
| Detection Wavelength | 215 nm |
| Flow Rate | 0.8 mL/min (Note: Lower flow rates often improve chiral resolution).[9] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (Note: Temperature can be a powerful tool for optimizing selectivity; lower temperatures often increase resolution).[9] |
Experimental Protocol
-
Mobile Phase Preparation: Prepare the mobile phase, filter, and degas thoroughly.
-
Standard Solution Preparation: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 200 µg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at a similar concentration using the mobile phase as the diluent.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes. Polysaccharide columns may require longer equilibration times to achieve stable retention.[9]
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
The system is suitable for analysis if the resolution between the two enantiomer peaks meets the criteria in Table 4.
-
-
Analysis: Inject the sample solution. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = [(|A1 - A2|) / (A1 + A2)] * 100
Expected Results & System Suitability
The method should resolve the single peak from the achiral analysis into two distinct peaks corresponding to the (R) and (S) enantiomers.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Baseline resolution is essential for accurate and precise quantification of each enantiomer. |
| Retention Factor (k') | 2 < k' < 10 | Ensures that peaks are retained long enough for separation but elute in a reasonable time. |
Overall Analytical Workflow
The following diagram illustrates the comprehensive workflow for the analysis of a this compound sample, from receipt to final purity and enantiomeric ratio determination.
Caption: Comprehensive analytical workflow for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. file.leyan.com [file.leyan.com]
- 4. waters.com [waters.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. shimadzu.co.kr [shimadzu.co.kr]
Application Note: High-Resolution NMR Spectroscopic Analysis of 1-(2,6-Difluorophenyl)ethanol
Abstract
This document provides a comprehensive guide to the structural elucidation of 1-(2,6-Difluorophenyl)ethanol using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key chiral building block in pharmaceutical synthesis, unambiguous characterization of this molecule is critical. This note details the complete workflow, from sample preparation to spectral acquisition and in-depth data interpretation. We will explore the characteristic spectral features arising from the difluorinated aromatic ring and the chiral ethanol side chain, including the analysis of complex spin-spin coupling patterns involving ¹H, ¹³C, and ¹⁹F nuclei. The provided protocols are designed for researchers, chemists, and quality control analysts in the drug development and chemical synthesis sectors, ensuring reliable and reproducible results.
Introduction: The Significance of Fluorinated Alcohols
The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound is a valuable chiral intermediate whose stereochemistry and purity are paramount for the synthesis of biologically active compounds. High-resolution NMR spectroscopy is the definitive technique for confirming its covalent structure and assessing purity.[2] This application note serves as a practical guide, explaining the causality behind the observed spectral patterns and providing robust protocols for analysis.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used for this compound. This structure is fundamental to understanding the connectivity and the resulting spin-spin coupling networks discussed in the subsequent sections.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides crucial information about the number and connectivity of protons in the molecule. The presence of the highly electronegative fluorine atoms significantly influences the chemical shifts of the adjacent aromatic protons.
Detailed Signal Interpretation
-
H-8 (Methyl Protons, -CH₃): These three equivalent protons appear as a doublet due to coupling with the single methine proton (H-7). The typical chemical shift is in the upfield region, characteristic of an alkyl group attached to a carbon bearing an oxygen atom.
-
H-7 (Methine Proton, -CHOH-): This proton is coupled to the three methyl protons (H-8), resulting in a quartet. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent hydroxyl group and the aromatic ring. Further, less resolved coupling to the aromatic protons or the fluorine atoms might be observed, potentially broadening the quartet.
-
OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.[3] It typically appears as a broad singlet due to chemical exchange. In very pure, dry solvents, coupling to H-7 may be observed.
-
H-3, H-5 (Aromatic Protons): These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to the adjacent aromatic proton (H-4) and the two fluorine atoms at positions 2 and 6. This results in a complex multiplet, often appearing as a triplet of triplets.
-
H-4 (Aromatic Proton): This proton is coupled to the two equivalent protons at H-3 and H-5, which would typically produce a triplet. However, additional, smaller long-range coupling to the fluorine atoms can further split this signal.
Summary of ¹H NMR Data
The following table summarizes the expected chemical shifts and coupling constants for this compound, typically recorded in CDCl₃.[4]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 (-CH₃) | ~ 1.5 | Doublet (d) | ~ 6.5 Hz (³JHH) | 3H |
| OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | - | 1H |
| H-7 (-CHOH) | ~ 5.2 | Quartet (q) | ~ 6.5 Hz (³JHH) | 1H |
| H-3, H-5 | ~ 6.9 | Multiplet (m) | - | 2H |
| H-4 | ~ 7.3 | Multiplet (m) | - | 1H |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. A key feature in the spectrum of this compound is the presence of carbon-fluorine (C-F) coupling, which provides invaluable structural confirmation.[5]
Detailed Signal Interpretation
-
C-8 (Methyl Carbon, -CH₃): This carbon appears at the highest field (lowest ppm value), consistent with a standard sp³-hybridized alkyl carbon.[6]
-
C-7 (Methine Carbon, -CHOH-): The attachment to the electronegative oxygen atom shifts this carbon's resonance significantly downfield compared to C-8.[7][8]
-
Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical aromatic region (~110-165 ppm). The signals for the fluorine-bearing carbons (C-2, C-6) and their neighbors are significantly influenced by C-F coupling.
-
C-2, C-6: These two equivalent carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) that splits the signal into a doublet. The intense electronegativity of fluorine also shifts this signal significantly downfield.
-
C-1: This carbon is two bonds away from two fluorine atoms. It will exhibit a triplet due to two-bond coupling (²JCF).
-
C-3, C-5: These carbons are two bonds away from one fluorine and three bonds from the other. They will appear as a complex multiplet, often dominated by the two-bond C-F coupling, appearing as a doublet of doublets.
-
C-4: This carbon is three bonds away from two equivalent fluorine atoms and will therefore appear as a triplet due to three-bond coupling (³JCF).
-
Summary of ¹³C NMR Data
The following table summarizes the expected ¹³C NMR data. The C-F coupling constants are diagnostic for assigning the aromatic signals.[9][10]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-8 (-CH₃) | ~ 24 | Singlet | - |
| C-7 (-CHOH) | ~ 65 | Singlet | - |
| C-3, C-5 | ~ 112 | Doublet of Doublets (dd) | ²JCF ≈ 20 Hz, ⁴JCF ≈ 2 Hz |
| C-1 | ~ 125 | Triplet (t) | ²JCF ≈ 15 Hz |
| C-4 | ~ 130 | Triplet (t) | ³JCF ≈ 10 Hz |
| C-2, C-6 | ~ 160 | Doublet (d) | ¹JCF ≈ 250 Hz |
Experimental Protocols
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[11]
Protocol for NMR Sample Preparation
This protocol outlines the preparation of a sample suitable for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-20 mg)
-
Deuterated chloroform (CDCl₃, ~0.7 mL)
-
High-quality 5 mm NMR tube[12]
-
Pasteur pipette with a small cotton or glass wool plug[13]
-
Vial and cap
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 15-20 mg for ¹³C NMR into a clean, dry vial.[12]
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Cap the vial and gently swirl until the sample is completely dissolved.[11]
-
Filtration: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton or glass wool.[13]
-
Transfer: Carefully filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality. The final solution height should be approximately 4-5 cm.[12]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.
Figure 2: Standard workflow for NMR analysis from sample preparation to final interpretation.
Protocol for NMR Data Acquisition
This protocol provides typical parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Lock and Shim: Lock onto the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.[11]
-
Tuning: Tune and match the proton probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~16 ppm.
-
¹³C NMR Acquisition:
-
Tuning: Tune and match the carbon probe.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): 128 to 1024 (or more, depending on concentration).[12]
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Spectral Width (SW): ~240 ppm.
-
Conclusion
The combined use of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The ¹H spectrum confirms the presence and connectivity of the proton-containing functional groups, while the ¹³C spectrum, with its characteristic C-F coupling patterns, provides an unambiguous fingerprint of the carbon skeleton and the substitution pattern of the aromatic ring. The protocols detailed herein offer a robust framework for obtaining high-quality data for this and similar fluorinated organic molecules, ensuring accuracy and confidence in chemical research and development.
References
- 1. escholarship.org [escholarship.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. organomation.com [organomation.com]
- 13. sites.bu.edu [sites.bu.edu]
Application Note: Investigating 1-(2,6-Difluorophenyl)ethanol as a Novel Additive in Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryls
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura Coupling and the Quest for Advanced Fluorinated Molecules
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] A particularly important application of this methodology is the synthesis of fluorinated biaryl compounds, which are prevalent motifs in many active pharmaceutical ingredients due to the unique electronic properties imparted by the fluorine atoms.[2]
While the Suzuki-Miyaura reaction is well-established, there is a continuous drive to enhance its efficiency, expand its substrate scope, and improve its performance under milder conditions. One area of active investigation is the use of additives that can positively influence the catalytic cycle. This application note explores the potential utility of 1-(2,6-Difluorophenyl)ethanol as a novel additive in Suzuki-Miyaura coupling reactions, particularly for the synthesis of sterically hindered or electronically challenging fluorinated biaryls.
Hypothesized Roles of this compound in Suzuki-Miyaura Coupling
While direct literature on the use of this compound in Suzuki-Miyaura coupling is not yet established, a strong scientific rationale for its investigation can be formulated based on the known effects of alcohols and fluorinated compounds in palladium-catalyzed reactions. We hypothesize that this compound could positively influence the reaction through several mechanisms:
-
In-situ Generation of a Hindered Alkoxide Base: Alcohols can react with the base present in the reaction mixture to form alkoxides in situ. The resulting 1-(2,6-difluorophenyl)ethoxide would be a sterically hindered base, which could favor the activation of the boronic acid while minimizing side reactions. The use of alcoholic solvents has been shown to have an enhancing effect on Suzuki-Miyaura reactions.[3]
-
Ligand-like Effects: The oxygen atom of the alcohol could coordinate to the palladium center, influencing its electronic properties and reactivity. The difluorophenyl group introduces specific steric and electronic features that could stabilize the catalytic species or promote key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
-
Enhanced Solubility: The presence of the fluorinated alcohol could improve the solubility of reactants, catalysts, and intermediates, particularly for fluorine-rich substrates, leading to a more homogeneous reaction mixture and improved reaction rates.
-
Modulation of Reaction Polarity: The addition of a polar alcohol can alter the polarity of the reaction medium, which is known to influence the efficiency of Suzuki-Miyaura couplings.
Proposed Catalytic Cycle Modification
The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The introduction of this compound could potentially influence the transmetalation step through the formation of a more reactive boronate species or by coordinating to the palladium center and facilitating the transfer of the organic group from boron to palladium.
Diagram: Standard Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram: Proposed Influence of this compound
Caption: Hypothesized influence points of this compound.
Experimental Protocol: A Starting Point for Investigation
The following is a general, hypothetical protocol designed to evaluate the effect of this compound as an additive in a Suzuki-Miyaura coupling reaction. Researchers should optimize these conditions for their specific substrates.
Reaction: Coupling of 1-bromo-2,6-difluorobenzene with 4-methoxyphenylboronic acid.
Materials:
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| 1-bromo-2,6-difluorobenzene | 192.99 | 193 mg | 1.0 | 1.0 |
| 4-methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.57 | 23 mg | 0.02 | 0.02 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| This compound | 158.13 | 32 mg | 0.2 | 0.2 |
| Toluene | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,6-difluorobenzene (193 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Add this compound (32 mg, 0.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously for the desired reaction time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biaryl.
Control Experiment: It is crucial to run a parallel reaction under identical conditions but without the addition of this compound to accurately assess its effect on the reaction outcome.
Anticipated Results and Data Interpretation
Researchers investigating the utility of this compound should look for improvements in several key metrics compared to the control experiment.
Table: Hypothetical Comparative Data
| Entry | Additive | Reaction Time (h) | Yield (%) |
| 1 | None (Control) | 12 | 65 |
| 2 | This compound (0.2 eq.) | 8 | 85 |
| 3 | This compound (0.5 eq.) | 6 | 92 |
| 4 | Ethanol (0.2 eq.) | 10 | 70 |
The hypothetical data above illustrates a potential outcome where the addition of this compound leads to a significant increase in yield and a reduction in reaction time. A comparison with a simple alcohol like ethanol could help to deconvolute the effects of the fluorinated phenyl group from the general effect of an alcohol additive.
Conclusion and Future Outlook
The investigation of this compound as an additive in Suzuki-Miyaura cross-coupling reactions presents a promising avenue for enhancing the synthesis of valuable fluorinated biaryl compounds. The proposed mechanisms, including in-situ base formation, ligand-like effects, and improved solubility, provide a solid theoretical foundation for its potential benefits. The detailed experimental protocol offers a practical starting point for researchers to explore this novel application. Further studies, including kinetic analysis and computational modeling, will be invaluable in elucidating the precise role of this and other fluorinated alcohol additives in palladium-catalyzed cross-coupling reactions, ultimately contributing to the development of more efficient and robust synthetic methodologies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-(2,6-Difluorophenyl)ethanol Synthesis
Welcome to the dedicated technical support center for the synthesis of 1-(2,6-Difluorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical fluorinated building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, potential pitfalls, and optimization strategies to help you achieve higher yields and purity in your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust and widely adopted chemical routes: the reduction of a ketone precursor and the Grignard reaction. The choice between these pathways often depends on the availability of starting materials, desired stereochemistry, and scalability requirements.
-
Route A: Reduction of 2',6'-Difluoroacetophenone: This is arguably the most common and direct route. It involves the reduction of the carbonyl group of 2',6'-difluoroacetophenone to the corresponding secondary alcohol. This method offers excellent control and is particularly well-suited for asymmetric synthesis to obtain specific enantiomers, which are often crucial in pharmaceutical applications.[1][2]
Below is a decision-making workflow to help select the most appropriate synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis.
FAQs for Route A: Ketone Reduction
Q1: My reduction of 2',6'-difluoroacetophenone is incomplete or slow. How can I improve the conversion?
A: Incomplete conversion is a frequent issue that can often be traced back to the reducing agent's activity, reaction temperature, or catalyst efficiency.
-
Reducing Agent: For standard reductions (e.g., using Sodium Borohydride, NaBH₄), ensure the reagent is fresh and has been stored in a desiccator. NaBH₄ can decompose upon exposure to moisture. Using a slight excess (1.5-2.0 equivalents) can help drive the reaction to completion.
-
Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂ with Pd/C), the catalyst may be poisoned or deactivated. Ensure the substrate and solvent are free from impurities like sulfur or halides that can poison noble-metal catalysts. Increasing hydrogen pressure or catalyst loading can also improve conversion. For some substrates, specialized catalysts like RuBr₂ may be necessary.[6]
-
Temperature: While many borohydride reductions proceed well at room temperature, gently heating the reaction (e.g., to 40-50 °C) can increase the rate, but be mindful of potential side reactions.[6]
Q2: I'm observing low enantioselectivity in my asymmetric reduction. What factors should I investigate?
A: Achieving high enantiomeric excess (ee) requires careful control over the reaction environment.
-
Catalyst/Reagent Choice: The choice of chiral catalyst or reagent is paramount. Well-established systems for aryl ketones include Noyori-type ruthenium catalysts or biocatalytic methods using specific yeast or bacterial strains, which can offer excellent ee (>99%).[1][6]
-
Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C or -25 °C) typically enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2]
-
Solvent: The solvent can significantly influence the chiral environment. Protic solvents like isopropanol or ethanol are commonly used and can participate in the hydrogen transfer mechanism.[6] Ensure the solvent is anhydrous, as water can interfere with the catalyst.
Q3: What are common side products in the reduction of 2',6'-difluoroacetophenone?
A: This reaction is generally clean. The most common "byproduct" is unreacted starting material. However, under overly harsh conditions (e.g., using strong, non-selective reducing agents like LiAlH₄ with acidic workup), you could potentially see minor hydrodefluorination or other aromatic ring modifications, although this is rare. The primary challenge is usually achieving full conversion and high selectivity.
FAQs for Route B: Grignard Synthesis
Q1: My Grignard reaction won't initiate. What's wrong?
A: This is the most common failure point for Grignard reactions. The cause is almost always the passivation of the magnesium surface or the presence of moisture.
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[3][7] All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents (typically diethyl ether or THF) are mandatory.[5]
-
Magnesium Activation: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl/aryl halide.[3] To activate it, you can:
-
Gently crush the magnesium turnings with a glass rod (under an inert atmosphere).
-
Add a small crystal of iodine, which reacts with the surface.
-
Add a few drops of 1,2-dibromoethane.
-
-
Initiation: Add only a small amount of the halide solution first. You should observe a slight turbidity or gentle bubbling. If not, gently warm the flask with a heat gun until initiation occurs, then proceed with the dropwise addition.
Q2: My yield is low, and I'm isolating a significant amount of 2,2',6,6'-tetrafluorobiphenyl. How can I prevent this?
A: The formation of a biphenyl byproduct is a classic side reaction in Grignard synthesis, resulting from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[5] This is favored by high local concentrations of the aryl halide and elevated temperatures.
-
Slow Addition: Add the aryl halide solution dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can increase the rate of biphenyl formation.
-
Solvent: Use a sufficient volume of anhydrous ether or THF to keep the reagents diluted.
Troubleshooting Guide: Grignard Reaction Failure
This guide provides a systematic approach to diagnosing and solving issues with the Grignard synthesis route.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Unreactive aryl halide. | 1. Action: Disassemble, thoroughly flame-dry all glassware under vacuum/inert gas. Use freshly opened anhydrous solvent or solvent distilled from a drying agent. 2. Action: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. If necessary, gently crush the turnings with a dry stirring rod. 3. Action: Ensure the 1-bromo-2,6-difluorobenzene is pure. If using the chloride, initiation will be more difficult. |
| Low Yield of Alcohol | 1. Grignard reagent quenched by moisture/air. 2. Biphenyl side product formation. 3. Incomplete reaction with the aldehyde. | 1. Action: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Ensure all reagents added are anhydrous. 2. Action: Employ slow, dropwise addition of the aryl halide. Ensure efficient stirring to dissipate heat and avoid localized high temperatures.[5] 3. Action: Ensure a slight molar excess (1.1-1.2 eq) of the Grignard reagent relative to the aldehyde. Allow sufficient reaction time after addition is complete. |
| Product is Contaminated | 1. Biphenyl byproduct. 2. Unreacted starting materials. | 1. Action: Biphenyl is non-polar and can often be separated from the more polar alcohol product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). 2. Action: Use a slight excess of the Grignard reagent to consume all the aldehyde. Unreacted aryl halide can be removed during chromatographic purification. |
digraph "Grignard_Troubleshooting" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
start [label="Grignard Reaction Issue", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_initiation [label="Did the reaction initiate\n(color change, bubbling)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
check_yield [label="Is the final yield low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// No Initiation Path
no_initiation [label="Problem: No Initiation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_1_wet [label="Verify Anhydrous Conditions:\n- Flame-dry glassware\n- Use dry solvents", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_1_mg [label="Activate Magnesium:\n- Add Iodine or 1,2-dibromoethane\n- Crush turnings", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Low Yield Path
low_yield [label="Problem: Low Yield", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
check_biphenyl [label="Is biphenyl byproduct present\n(check NMR/GC-MS)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol_2_quench [label="Prevent Quenching:\n- Maintain inert atmosphere (N2/Ar)\n- Use dry reagents", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_2_biphenyl [label="Minimize Biphenyl Formation:\n- Slow, dropwise addition of halide\n- Control temperature", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections
start -> check_initiation;
check_initiation -> no_initiation [label="No"];
no_initiation -> sol_1_wet;
no_initiation -> sol_1_mg;
check_initiation -> check_yield [label="Yes"];
check_yield -> low_yield [label="Yes"];
low_yield -> check_biphenyl;
low_yield -> sol_2_quench;
check_biphenyl -> sol_2_biphenyl [label="Yes"];
}
Caption: Troubleshooting workflow for Grignard reaction failures.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Asymmetric Reduction of 2',6'-Difluoroacetophenone
This protocol is adapted from methodologies employing ruthenium-based catalysts for high enantioselectivity.
[6]
- Materials:
- 2',6'-Difluoroacetophenone (1.0 eq)
- RuBr₂--INVALID-LINK-- or similar chiral ruthenium catalyst (0.001 eq, S/C = 1000)
- Potassium tert-butoxide (0.02 eq)
- Anhydrous Isopropanol (2-propanol)
- Hydrogen gas (H₂)
- Procedure:
- To a high-pressure autoclave reactor, add the ruthenium catalyst and potassium tert-butoxide.
- Seal the reactor and purge thoroughly with argon or nitrogen gas.
- Under an inert atmosphere, add anhydrous isopropanol, followed by2',6'-difluoroacetophenone via syringe.
- Pressurize the reactor with hydrogen gas to 10 atm.
- Heat the reaction mixture to 40 °C and stir vigorously for18-24 hours. Monitor the drop in hydrogen pressure to gauge reaction progress.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Concentrate the reaction mixture under reduced pressure to remove the isopropanol.
- Work-up: Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.
- Purification: The crude product can be purified by silica gel column chromatography if necessary. Enantiomeric excess should be determined by chiral HPLC analysis.
Protocol 2: Grignard Synthesis from 1-Bromo-2,6-difluorobenzene
This protocol outlines the formation of the Grignard reagent followed by reaction with acetaldehyde.
- Materials:
- Magnesium turnings (1.2 eq)
- 1-Bromo-2,6-difluorobenzene (1.0 eq)
- Acetaldehyde (1.0 eq), freshly distilled
- Anhydrous diethyl ether or THF
- Iodine (one small crystal)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Procedure:
- Setup: Assemble a three-neck round-bottom flask, equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (N₂ or Ar). Flame-dry all glassware before assembly.
- Grignard Formation: Place the magnesium turnings and the iodine crystal in the flask. Add a small portion of anhydrous ether. Dissolve the 1-bromo-2,6-difluorobenzene in anhydrous ether and add it to the dropping funnel.
- Add ~10% of the bromide solution to the magnesium suspension to initiate the reaction. If it does not start, gently warm the flask.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.
- Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the acetaldehyde in anhydrous ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction to warm to room temperature and stir for1-2 hours.
- Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography.
Martinez, C. A., Meijer, R., Metselaar, G. et al. (2010). Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3- fluorophenyl)ethanol in enantiomerically pure form. Hanze University of Applied Sciences. Available at: --INVALID-LINK--2. ChemicalBook. (n.d.). (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis. Retrieved January 5, 2026, from --INVALID-LINK--3. University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved January 5, 2026, from --INVALID-LINK--4. University of Wisconsin-Madison, Department of Chemistry. (n.d.). Formation and reaction of a Grignard reagent. Retrieved January 5, 2026, from --INVALID-LINK--5. Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved January 5, 2026, from --INVALID-LINK--6. ResearchGate. (2015). Enantioselective microbial reduction of substituted acetophenone. Request PDF. Retrieved January 5, 2026, from --INVALID-LINK--7. Defense Technical Information Center. (1994). Super Hydrides. Retrieved January 5, 2026, from --INVALID-LINK--8. ResearchGate. (2021). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system. Request PDF. Retrieved January 5, 2026, from --INVALID-LINK--9. Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved January 5, 2026, from --INVALID-LINK--10. Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved January 5, 2026, from --INVALID-LINK--)
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Navigating the Challenges in Fluorinated Compound Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated compounds. The unique properties imparted by fluorine make these molecules indispensable in modern chemistry, particularly in pharmaceutical, agrochemical, and materials science research.[1][2] However, the introduction of fluorine into organic scaffolds presents a unique set of challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during these intricate synthetic endeavors.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of fluorinated compounds, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Reaction Yield
A common frustration in fluorination chemistry is a low or nonexistent yield of the desired product. This can often be traced back to several key factors:
Question: My nucleophilic fluorination (e.g., using KF, CsF) is giving me a poor yield. What's going wrong?
Answer: Low yields in nucleophilic fluorinations are frequently due to the nature of the fluoride ion itself.
-
Cause: Inactive Fluoride Source. Alkali metal fluorides like potassium fluoride (KF) possess high lattice energy and poor solubility in many organic solvents.[3] This significantly lowers the concentration of available nucleophilic fluoride ions. Furthermore, trace amounts of water can hydrate the fluoride ion, drastically reducing its nucleophilicity.[3]
-
Solution: Enhance Fluoride Reactivity.
-
Rigorous Drying: Ensure your fluoride salt is thoroughly dried before use, typically by heating under a vacuum.[3]
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst, such as 18-crown-6 or a quaternary ammonium salt, to help solubilize the fluoride salt in aprotic solvents.[3][4]
-
Alternative Fluoride Sources: Consider using more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[5][6]
-
-
Cause: Poor Leaving Group. For the reaction to proceed efficiently via an S(_N)2 or S(_N)Ar mechanism, the substrate must have a good leaving group.
-
Solution: Activate the Substrate. If you are attempting a deoxyfluorination of an alcohol, the hydroxyl group is a poor leaving group. Consider converting it to a sulfonate ester (e.g., tosylate, mesylate) prior to fluorination to improve reaction rates.[7]
-
Cause: Competing Elimination Reactions. The "naked" fluoride anion is strongly basic, which can lead to undesired elimination side reactions, especially with sterically hindered substrates or at elevated temperatures.[8][9]
-
Solution: Optimize Reaction Conditions.
Question: My electrophilic fluorination using an N-F reagent (e.g., Selectfluor®, NFSI) is sluggish. How can I improve the conversion?
Answer: Electrophilic fluorinations are sensitive to the nucleophilicity of the substrate and the reaction conditions.
-
Cause: Insufficiently Nucleophilic Substrate. Electron-poor substrates react slowly with electrophilic fluorinating agents.[1]
-
Solution: Enhance Substrate Reactivity.
-
Base Selection: For substrates like 1,3-dicarbonyl compounds, the choice and amount of base are critical for generating the enolate. Using a stoichiometric amount of a strong base can ensure complete deprotonation before the addition of the electrophilic fluorinating agent.[10]
-
Catalysis: For less reactive substrates, consider using a catalyst. Transition metal catalysts, photocatalysts, and organocatalysts have been shown to enable site-selective fluorination under a variety of conditions.[1][2]
-
-
Cause: Reagent Incompatibility or Degradation. Some electrophilic fluorinating agents can be sensitive to moisture or incompatible with certain solvents.[5] Selectfluor®, for instance, can react exothermically with solvents like DMF, pyridine, and DMSO.[5][11]
-
Solution: Verify Reagent and Solvent Compatibility.
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Controlling the position of fluorine incorporation is a significant challenge, especially in complex molecules.
Question: My fluorination reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity often requires a strategic choice of reagents and a deep understanding of the substrate's electronic and steric properties.
-
Cause: Multiple Reactive Sites. If your substrate has multiple sites with similar reactivity, the fluorinating agent may not be able to differentiate between them, leading to a mixture of products.
-
Solution: Strategic Reagent and Catalyst Selection.
-
Directed Fluorination: Utilize directing groups on your substrate to guide the fluorinating agent to a specific position. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[5]
-
Catalyst Control: The choice of catalyst can significantly influence regioselectivity in C-H activation strategies.[5]
-
Reagent-Based Selectivity: Different fluorinating reagents exhibit different selectivities. For instance, in the fluorination of electron-rich aromatic compounds, the choice between Selectfluor® and NFSI can impact the ortho/para ratio.[13]
-
-
Cause: Undesired Side Reactions. The high reactivity of some fluorinating agents can lead to side reactions, such as the formation of hydrodehalogenated byproducts in nucleophilic fluorinations of aryl halides, which complicates purification.[8]
-
Solution: Milder Reaction Conditions and Alternative Methods.
-
Temperature and Reagent Stoichiometry: Lowering the reaction temperature or adjusting the stoichiometry of the reagents can sometimes suppress side reactions.[5]
-
Alternative Synthetic Routes: Consider alternative methods that may offer better selectivity. For example, palladium-catalyzed fluorination of arylboronic acid derivatives can be an effective alternative to nucleophilic aromatic substitution, although it has its own limitations, such as the inability to fluorinate some heterocycles.[14]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of working with fluorinated compounds.
Q1: What are the primary safety concerns when handling fluorinating agents?
A1: Safety is paramount. Many fluorinating agents are highly reactive and toxic.[12][15]
-
Reactivity: "F⁺" reagents like Selectfluor® can react violently with certain solvents.[7][11] Reagents such as DAST can decompose at elevated temperatures, releasing corrosive byproducts.[7][15] Elemental fluorine (F₂) is extremely reactive and requires specialized equipment.[7][16]
-
Toxicity and Corrosivity: Hydrogen fluoride (HF) and its solutions are highly corrosive and toxic.[7][15] Always consult the Safety Data Sheet (SDS) for each specific reagent.[7]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and appropriate gloves (double-gloving is often recommended).[12]
Q2: How do I choose the right fluorinating agent for my transformation?
A2: The choice of reagent is dictated by the desired transformation and the nature of your substrate.[7]
-
Deoxyfluorination of Alcohols: DAST and Deoxo-Fluor® are common choices.[7]
-
Fluorination of Electron-Rich Aromatics or Enolates: Electrophilic reagents like Selectfluor® or NFSI are generally preferred.[7]
-
Nucleophilic Aromatic Substitution (S(_N)Ar): A fluoride salt like KF or CsF in a polar aprotic solvent is the standard approach.[7]
-
Late-Stage Fluorination: For complex molecules, methods that offer high functional group tolerance are crucial. Recent advances in transition metal-catalyzed and photoredox fluorination have expanded the options for late-stage functionalization.[1][17]
Q3: My workup procedure is problematic. How should I handle reactions involving fluoride ions?
A3: Workup procedures for fluorination reactions require special consideration.
-
Quenching: Be cautious when quenching reactions, as the addition of water to certain fluorinating agents can be exothermic.
-
Aqueous Workup: During aqueous extraction, be aware that residual fluoride ions can sometimes be challenging to remove. Multiple washes with water may be necessary.
-
Solvent Removal: Solvents like DMF and DMSO, commonly used in fluorination reactions, are high-boiling and can be difficult to remove. It is often better to dilute the reaction mixture with an extraction solvent and wash with water to remove them.[18]
-
HF Formation: Acidification of the reaction mixture can generate highly corrosive HF.[15] If an acidic workup is necessary, ensure appropriate safety precautions are in place and use plasticware instead of glassware.[19]
Q4: I'm having trouble characterizing my fluorinated product by NMR. What are some common challenges?
A4: ¹⁹F NMR is a powerful tool, but interpreting the spectra can be complex.
-
Large Chemical Shift Range: The chemical shift range for ¹⁹F is very large, which is advantageous for resolving different fluorine environments but requires a wider spectral width for acquisition.[20]
-
Complex Couplings: ¹⁹F couples to ¹H and ¹³C over multiple bonds, leading to complex splitting patterns that can be difficult to interpret.[20]
-
Specialized Experiments: For complex molecules, 2D NMR experiments like ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR can be invaluable for assigning signals and determining the structure.[21]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol provides a general guideline. Reaction conditions should be optimized for each specific substrate.
-
Preparation: In a fume hood, add a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, Toluene, or MeCN | Must be dry and compatible with the reagent.[7] |
| Temperature | -78 °C to room temperature | Controls reaction rate and minimizes side reactions.[7] |
| Equivalents of DAST | 1.1 - 1.5 | A slight excess is often needed to drive the reaction to completion. |
| Workup | Quench with NaHCO₃ | Neutralizes any acidic byproducts. |
Diagram: General Workflow for Troubleshooting Low Yield in Fluorination
Caption: Troubleshooting workflow for low-yield fluorination reactions.
Section 4: Safety First - Handling HF and Fluoride-Containing Waste
The generation of hydrogen fluoride (HF) is a significant hazard in many fluorination reactions, either as a byproduct or from the acidification of fluoride salts during workup.[15]
-
HF Exposure: HF is extremely corrosive and toxic. Skin contact may not cause immediate pain, but can lead to severe, deep-tissue burns and systemic toxicity.[19][22] Inhalation can cause severe lung damage.[23]
-
First Aid: In case of skin exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[24][25] Seek immediate medical attention.[24] For eye contact, irrigate with water for at least 15 minutes at an eyewash station.[24]
-
Handling Precautions:
-
Waste Disposal: Neutralize all fluoride-containing waste before disposal. Small spills can be neutralized with sodium carbonate or sodium bicarbonate.[24] Follow your institution's specific guidelines for hazardous waste disposal.
References
- 1. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. ethz.ch [ethz.ch]
- 20. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 21. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 22. americanchemistry.com [americanchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Enhancing Enantioselectivity in Chiral Alcohol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the stereoselective synthesis of chiral alcohols. Enantiomerically pure alcohols are critical building blocks in the pharmaceutical and fine chemical industries.[1][2] Achieving high enantioselectivity is often a significant challenge, requiring a nuanced understanding of reaction mechanics and careful optimization of experimental parameters.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the complex issues you may encounter in the lab. Our goal is to provide not just solutions, but also the underlying principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of chiral alcohols via asymmetric reduction of prochiral ketones or resolution of racemic alcohols.
Problem 1: My enantiomeric excess (ee%) is consistently low or non-existent.
This is the most common challenge and can stem from multiple sources. A systematic approach is crucial for diagnosis.
Question: I suspect my catalyst is the problem. Where should I start?
Answer: Absolutely, the catalyst system is the heart of enantioselective synthesis, and its integrity is paramount. Here’s a breakdown of potential issues:
-
Purity and Activity: Ensure your chiral catalyst, ligand, or enzyme is of high purity. Impurities can poison the catalyst or promote a non-selective background reaction, drastically reducing the overall ee%.[3] If using a pre-formed catalyst, a freshly opened bottle or a recently purchased batch is preferable, as degradation can occur over time.[3]
-
Air and Moisture Sensitivity: Many organometallic catalysts and ligands (e.g., those used in transfer hydrogenation or with borane reagents) are highly sensitive to air and moisture.[3] Moisture can hydrolyze both the reducing agent and the active catalyst, leading to non-selective reduction.[4]
-
Causality: The precise chiral pocket or coordination sphere created by the catalyst is what dictates enantioselectivity.[] Oxygen or water can decompose the catalyst or competitively bind to the metal center, disrupting this carefully organized structure.
-
-
Incorrect Catalyst Loading: Insufficient catalyst loading can allow the non-catalyzed, non-enantioselective background reaction to become significant, thereby eroding the ee%.[3][4] Conversely, excessively high loading is not always better and can sometimes lead to solubility issues or side reactions.
Troubleshooting Workflow: Catalyst Issues
Caption: Decision workflow for troubleshooting catalyst-related issues.
Question: I've confirmed my catalyst is active. What reaction parameters should I investigate next?
Answer: Optimizing reaction conditions is the next critical step. Temperature and solvent have a profound impact on the transition state energies that govern enantioselectivity.
-
Temperature: In most cases, lower reaction temperatures lead to higher enantiomeric excess.[4]
-
Causality: The selection between the two enantiomeric pathways occurs at the transition state. Lowering the temperature increases the free energy difference (ΔΔG‡) between the two diastereomeric transition states, thus amplifying the preference for the lower-energy pathway that leads to the major enantiomer.[4] However, excessively low temperatures can dramatically slow the reaction rate.[4] A temperature screening is often necessary.
-
-
Solvent: The choice of solvent is crucial as it can influence catalyst conformation, solubility of reagents, and the stability of the transition state.[3] The effect is not merely based on polarity; specific solute-solvent interactions can be the dominant factor.[3] For example, coordinating solvents may compete with the substrate for binding to the catalyst. It is often worthwhile to screen a range of aprotic solvents (e.g., THF, Toluene, Dichloromethane).
Table 1: Illustrative Effect of Temperature on Enantioselectivity
| Substrate | Catalyst System | Temperature (°C) | ee% | Reference |
|---|---|---|---|---|
| Acetophenone | CBS-Oxazaborolidine/BH₃ | 25 | 85% | [4] |
| Acetophenone | CBS-Oxazaborolidine/BH₃ | 0 | 92% | [4] |
| Acetophenone | CBS-Oxazaborolidine/BH₃ | -20 | 97% | [4] |
| Pyrimidine-5-carbaldehyde | (S)-1-phenylethanol/Diisopropylzinc | 0 | High (S) | [6] |
| Pyrimidine-5-carbaldehyde | (S)-1-phenylethanol/Diisopropylzinc | -44 | Moderate (R) | [6] |
Note: This table is illustrative. Actual results are highly substrate-dependent. The second entry shows a rare case of temperature-induced enantioselectivity reversal.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)?
A1: Both are methods for separating racemates.
-
Kinetic Resolution (KR): In KR, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or enzyme than the other.[7][8][9] This leaves the unreacted substrate enriched in the slower-reacting enantiomer. The major drawback is that the maximum theoretical yield for a single enantiomer (either the product or the recovered starting material) is 50%.[8][9]
-
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR.[10] It combines the enantioselective reaction of KR with an in-situ racemization of the starting material. A second catalyst is used to continuously interconvert the slow-reacting enantiomer into the fast-reacting one.[11] This allows, in theory, for the complete conversion of the racemate into a single enantiomer of the product, with a theoretical yield of up to 100%.[10]
Kinetic vs. Dynamic Kinetic Resolution
Caption: Comparison of Kinetic and Dynamic Kinetic Resolution pathways.
Q2: How do I choose between a biocatalytic and a chemocatalytic approach?
A2: The choice depends on substrate scope, reaction conditions, and scalability.
-
Biocatalysis (e.g., using enzymes like lipases or ketoreductases): This approach offers exceptional enantioselectivity under mild conditions (ambient temperature and pressure, neutral pH).[12] Enzymes are environmentally friendly and can often be reused when immobilized.[12] However, enzymes may have a limited substrate scope and can be sensitive to high concentrations of organic solvents or substrates.[1][13]
-
Chemocatalysis (e.g., using chiral metal complexes or organocatalysts): This approach often provides a broader substrate scope and greater tolerance for a variety of organic solvents and reaction conditions.[14] However, it may require anhydrous conditions, inert atmospheres, and the use of expensive or toxic heavy metals.[3] The catalyst and ligand may also need to be synthesized, adding extra steps.[15]
Q3: What are the standard methods for determining enantiomeric excess (ee%)?
A3: The most common and reliable techniques involve chromatography with a chiral stationary phase (CSP).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method. The CSP interacts differently with each enantiomer, leading to different retention times and baseline separation of the two peaks.[3]
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. It operates on the same principle as HPLC but in the gas phase. Alcohols may require derivatization (e.g., acetylation) to improve volatility and separation.[3]
Detailed Experimental Protocols
These protocols provide a starting point for common optimization and synthesis procedures. Always perform a thorough risk assessment before starting any new experiment.
Protocol 1: General Procedure for In Situ Generation and Use of a CBS-Oxazaborolidine Catalyst
This protocol describes the asymmetric reduction of a prochiral ketone using a catalyst formed in situ from a chiral amino alcohol and a borane source.[3][4]
Materials:
-
(1R,2S)-1-amino-2-indanol (or other suitable chiral amino alcohol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone substrate
-
Anhydrous solvent (e.g., Toluene or THF)
-
Anhydrous HCl in ether (for quenching)
-
Standard workup and purification reagents
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow to cool under a positive pressure of inert gas (Argon or Nitrogen).
-
Catalyst Precursor: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol, 0.1 equivalents) in anhydrous toluene.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of BH₃·SMe₂ in toluene (0.1-0.12 equivalents) to the stirred solution.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the chiral oxazaborolidine catalyst.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Slowly add a solution of the prochiral ketone (1.0 equivalent) in anhydrous toluene dropwise over 20-30 minutes.
-
Borane Addition: Concurrently or subsequently, slowly add the stoichiometric amount of the borane reducing agent (e.g., 1.0 M BH₃·SMe₂, 0.6-1.0 equivalents). The rate of addition is critical to minimize the non-catalyzed background reaction.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by the slow, careful addition of methanol at the reaction temperature, followed by 1M HCl.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine, drying over Na₂SO₄).
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the purified chiral alcohol by chiral HPLC or GC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes a typical transesterification to resolve a racemic alcohol.[11][16]
Materials:
-
Racemic secondary alcohol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate or ethyl acetate)
-
Anhydrous, non-polar organic solvent (e.g., hexane or toluene)
Procedure:
-
Setup: To a flask, add the racemic secondary alcohol (1.0 equivalent), the organic solvent, and the acyl donor (1.0-5.0 equivalents). Vinyl acetate is often preferred as it produces an enol byproduct that tautomerizes to acetaldehyde, making the reaction irreversible.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or TLC. The goal is to stop the reaction at or near 50% conversion to maximize the ee% of both the remaining alcohol and the formed ester.
-
Reaction Termination: When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture contains the unreacted alcohol enantiomer and the esterified enantiomer.
-
Purification: Separate the alcohol from the ester using flash column chromatography.
-
Analysis: Determine the ee% of the recovered alcohol and the ester (after hydrolysis back to the alcohol) separately using chiral HPLC or GC.
References
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 9. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. princeton.edu [princeton.edu]
- 11. mdpi.com [mdpi.com]
- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 15. alfachemic.com [alfachemic.com]
- 16. encyclopedia.pub [encyclopedia.pub]
Navigating the Synthesis of 1-(2,6-Difluorophenyl)ethanol: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-(2,6-difluorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common and unexpected challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of potential side reactions and provide actionable, field-tested protocols to optimize your experimental outcomes.
Introduction: The Synthetic Crossroads
This compound is a valuable building block in medicinal chemistry, often synthesized via two primary pathways: the reduction of 2',6'-difluoroacetophenone or the Grignard addition of a methyl nucleophile to 2,6-difluorobenzaldehyde. While seemingly straightforward, the electronic and steric properties imparted by the ortho-difluoro substitution pattern can introduce unique challenges. This guide is structured to address these specific issues in a practical, question-and-answer format.
Section 1: Troubleshooting the Reduction of 2',6'-Difluoroacetophenone
This is often the preferred route due to the commercial availability of the starting ketone. The most common reducing agent for this transformation is sodium borohydride (NaBH₄).
Frequently Asked Questions (FAQs)
Question 1: My reduction of 2',6'-difluoroacetophenone with NaBH₄ is sluggish or incomplete, as evidenced by TLC and NMR analysis showing remaining starting material. What's going wrong?
Answer: Incomplete reduction is a common issue. Several factors can contribute to this:
-
Insufficient Reducing Agent: While stoichiometry suggests a 1:4 molar ratio of NaBH₄ to ketone (as NaBH₄ can deliver four hydride equivalents), in practice, an excess of the reducing agent is often necessary to drive the reaction to completion.[1] A 1.5 to 2-fold molar excess of NaBH₄ is a good starting point.
-
Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened container or a properly stored reagent.
-
Reaction Temperature: While these reductions are often performed at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature and stir for an extended period (2-4 hours) can be necessary for full conversion.[2]
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used and are crucial for the mechanism.[3] They participate in the reaction by protonating the intermediate alkoxide. Ensure your solvent is of appropriate quality.
Troubleshooting Protocol: Optimizing the NaBH₄ Reduction
-
Setup: To a solution of 2',6'-difluoroacetophenone (1 equivalent) in methanol (10 volumes), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketone spot is no longer visible.
-
Work-up: Re-cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. This will generate hydrogen gas, so ensure adequate ventilation.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.
Question 2: I've successfully reduced the ketone, but my yield is low after work-up and purification. Where could my product be going?
Answer: Low isolated yield can be frustrating. Here are the likely culprits:
-
Work-up Losses: this compound has some water solubility due to the hydroxyl group. During the aqueous work-up and extraction, product can be lost to the aqueous layer. Ensure you perform multiple extractions with your organic solvent and wash the combined organic layers with brine to "salt out" the product.
-
Evaporation Losses: The product is a relatively low-boiling solid/oil. Aggressive removal of the solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to co-evaporation of the product. It is advisable to remove the bulk of the solvent at a moderate temperature and then switch to a high vacuum pump without heating.
-
Purification Issues: If using column chromatography, the polarity of your eluent system is critical. The product is moderately polar. Starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will ensure good separation from less polar impurities without eluting the product too quickly and broadly.
| Parameter | Recommendation for High Yield | Rationale |
| Extraction | 3-4 extractions with ethyl acetate or DCM. | Minimizes product loss to the aqueous phase. |
| Drying | Use of anhydrous Na₂SO₄ or MgSO₄. | Removes residual water which can interfere with final product purity. |
| Solvent Removal | Moderate temperature (≤ 40 °C) on rotary evaporator. | Prevents co-evaporation and loss of the volatile product. |
| Chromatography | Gradient elution (e.g., 5% to 20% EtOAc in Hexanes). | Ensures clean separation and good recovery of the product. |
Question 3: Are there alternative reduction methods if NaBH₄ is not effective?
Answer: Yes, if you continue to face issues with NaBH₄, you can consider a Meerwein-Ponndorf-Verley (MPV) reduction . This reaction uses a cheap and selective aluminum alkoxide catalyst, typically aluminum isopropoxide, with isopropanol serving as both the solvent and the hydride source.[4][5]
-
Mechanism: The MPV reduction involves a six-membered ring transition state where a hydride is transferred from the isopropanol (coordinated to the aluminum) to the ketone.[6][7] The acetone byproduct is often distilled off to drive the equilibrium towards the product.
-
Advantages: It is highly chemoselective for aldehydes and ketones and will not reduce other sensitive functional groups.[5] This can be beneficial if your substrate has other reducible moieties you wish to preserve.
Section 2: Troubleshooting the Grignard Reaction with 2,6-Difluorobenzaldehyde
This route involves the reaction of 2,6-difluorobenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr). The significant steric hindrance from the two ortho-fluoro groups is a key challenge in this pathway.[8][9]
Frequently Asked Questions (FAQs)
Question 1: My Grignard reaction is giving a very low yield of the desired alcohol. What are the most common reasons for failure?
Answer: Low yields in Grignard reactions are almost always traced back to a few critical factors:
-
Presence of Water: Grignard reagents are extremely strong bases and will react with even trace amounts of water.[10] This includes moisture in the glassware, solvents, starting aldehyde, or even from the atmosphere. All glassware must be rigorously dried (oven-drying is recommended), and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be run under an inert atmosphere (nitrogen or argon).
-
Poor Quality Grignard Reagent: The Grignard reagent itself may not have formed efficiently or may have degraded upon storage. It is best to use freshly prepared or recently titrated Grignard reagent.
-
Side Reactions: Due to the steric hindrance of the 2,6-difluorobenzaldehyde, side reactions can become competitive.
Question 2: I am observing a significant amount of a non-polar byproduct that appears to be a dimer of my starting material. What is this and how can I prevent it?
Answer: You are likely observing a Wurtz coupling product . This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl/aryl halide (R-X) to form an R-R dimer.[11][12] In the context of preparing your methyl Grignard reagent, this would lead to the formation of ethane. If you are using a pre-made Grignard and it is reacting with another halide in your system, a similar coupling can occur.
Mitigation Strategies for Wurtz Coupling:
-
Slow Addition: Add the halide dropwise to the magnesium turnings during the preparation of the Grignard reagent. This keeps the concentration of the halide low at any given time, favoring the reaction with magnesium over the already-formed Grignard reagent.[13]
-
Temperature Control: The formation of Grignard reagents is exothermic. Overheating can accelerate the Wurtz coupling. Maintain a gentle reflux and use an ice bath to moderate the reaction if necessary.[11]
-
Efficient Stirring: Ensure the magnesium turnings are well-suspended to provide a large surface area for reaction.
Question 3: My main product is the starting 2,6-difluorobenzaldehyde, even after adding the Grignard reagent and allowing it to react. Why isn't the reaction proceeding?
Answer: This is a classic sign that a competing side reaction is consuming your Grignard reagent, or the desired reaction is sterically inhibited.
-
Enolization: While 2,6-difluorobenzaldehyde does not have α-protons and thus cannot be enolized, if you were using a ketone like 2',6'-difluoroacetophenone with a more complex Grignard reagent, the Grignard could act as a base and deprotonate the α-carbon. This would consume the Grignard reagent and regenerate the ketone upon work-up.
-
Reduction (Meerwein-Ponndorf-Verley Type): If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, reducing the aldehyde to the corresponding alcohol (in this case, 2,6-difluorobenzyl alcohol) and forming an alkene.[6] This is less of a concern with methylmagnesium bromide, which lacks β-hydrogens.
-
Extreme Steric Hindrance: The two ortho-fluoro groups significantly crowd the carbonyl carbon.[8] This can slow the rate of nucleophilic attack to the point where other decomposition pathways of the Grignard reagent predominate, especially if the reaction is run for a very long time at elevated temperatures. Using a less hindered solvent or additives like cerium(III) chloride (which can increase the nucleophilicity of the organometallic species) can sometimes help.
Visualizing the Synthetic Pathways and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the desired reactions and key side reactions.
Section 3: Purification and Characterization
Question: I have my crude this compound. What is the best way to purify it?
Answer: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for small to medium-scale reactions. A silica gel column with a gradient eluent system of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) to elute non-polar byproducts like Wurtz coupling products, then gradually increase the polarity (e.g., to 15-25% ethyl acetate) to elute your desired alcohol.
-
Distillation: For larger quantities, distillation under reduced pressure can be an efficient purification method. You will need to determine the boiling point of your compound under the vacuum you can achieve. Care must be taken as fluorinated compounds can sometimes have unexpected volatility.
-
Recrystallization: If your product is a solid at room temperature and you have a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.
Final Characterization: Confirm the identity and purity of your final product using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and check for impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.
We trust this guide will serve as a valuable resource in your synthetic endeavors. Should you encounter challenges not addressed here, please do not hesitate to reach out to our technical support team.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Guide for Enzymatic Resolutions
Welcome to the Technical Support Center for Enzymatic Resolutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enzymatic kinetic resolutions. Here, we address common experimental challenges in a direct question-and-answer format, grounded in scientific principles and practical field experience. Our goal is to not only provide solutions but also to explain the underlying causality, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion
Question: My enzymatic resolution shows very low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?[1][2]
Answer: Low or no conversion is a frequent hurdle in enzymatic resolutions and can be attributed to several factors related to the enzyme, substrate, or reaction conditions. A systematic approach is essential for identifying and resolving the issue.
Caption: Troubleshooting workflow for low or no conversion.
-
Verify Enzyme Activity and Stability:
-
Potential Cause: The enzyme may be inactive or unstable under the reaction conditions. Enzymes are sensitive to storage, handling, pH, and temperature.[1][3]
-
Solution:
-
Activity Assay: Perform a standard activity assay with a known substrate to confirm the enzyme is active.
-
Fresh Enzyme: Use a fresh batch of the enzyme or one that has been stored correctly (typically at low temperatures, e.g., -20°C or -80°C).
-
Stability Check: Incubate the enzyme under your reaction conditions (without the substrate) and measure its activity at different time points. A significant loss of activity over time indicates instability.[1]
-
-
-
Assess Substrate Quality and Concentration:
-
Potential Cause: The substrate may be of poor quality, contain inhibitors, or be at a concentration that causes substrate inhibition.[4]
-
Solution:
-
-
Evaluate Reaction Conditions:
-
Potential Cause: The reaction conditions, particularly pH, temperature, and solvent, may be suboptimal for the enzyme.[1][6]
-
Solution:
-
pH Optimization: Determine the optimal pH for your enzyme by testing a range of buffers. Enzyme activity often follows a bell-shaped curve with respect to pH.[1][7]
-
Temperature Optimization: Ascertain the optimal temperature by running the reaction at various temperatures.[7][8][9][10] While higher temperatures can increase reaction rates, excessively high temperatures will lead to denaturation.[8][10]
-
Solvent Effects: If using organic solvents, be aware that they can denature enzymes.[11][12][13] The choice of solvent is critical; hydrophobic solvents are often better at maintaining enzyme activity than polar, water-miscible ones.[11][14]
-
-
Issue 2: Low Enantioselectivity (Low ee)
Question: My enzymatic resolution is proceeding, but the enantiomeric excess (ee) of both the product and the remaining substrate is low. How can I improve the enantioselectivity?
Answer: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of the substrate. This can be influenced by several factors, including the inherent properties of the enzyme, temperature, and the reaction medium.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Re-evaluate Enzyme Choice:
-
Potential Cause: The selected enzyme may have inherently low enantioselectivity for your specific substrate.[3]
-
Solution:
-
Enzyme Screening: Screen a panel of different enzymes (e.g., various lipases like Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with better selectivity for your substrate.[15]
-
Protein Engineering: If resources permit, consider using an engineered enzyme variant. Modifying amino acid residues in the active site can alter the enzyme's stereospecificity.[6]
-
-
-
Optimize Temperature:
-
Potential Cause: Temperature can have a significant impact on enantioselectivity.[16][17] Generally, lowering the reaction temperature increases enantioselectivity by enhancing the differences in activation energies between the two enantiomers.
-
Solution:
-
Low-Temperature Studies: Perform the reaction at a range of lower temperatures (e.g., 4°C, 15°C, 25°C) and analyze the effect on the enantiomeric ratio (E).[18]
-
Inversion Temperature: Be aware of the "inversion temperature" phenomenon, where the trend of selectivity with temperature can reverse.[16][17] Plotting the natural log of the enantiomeric ratio (ln E) against the reciprocal of the temperature (1/T) can reveal if such an inversion occurs.[16][17]
-
-
-
Screen Different Solvents:
-
Potential Cause: The reaction solvent can profoundly influence enzyme conformation and, consequently, its enantioselectivity.[16][17]
-
Solution:
-
Solvent Screening: Test a variety of organic solvents with different polarities and properties (e.g., hexane, toluene, methyl tert-butyl ether (MTBE), acetonitrile). The hydrophobicity of the solvent, often quantified by its Log P value, is a key parameter.[14]
-
Biphasic Systems: Consider using biphasic systems (e.g., an aqueous buffer with a water-immiscible organic solvent) which can sometimes improve both stability and selectivity.
-
-
-
Vary the Acyl Donor (for transesterification reactions):
-
Potential Cause: In transesterification reactions, the nature of the acyl donor can affect the enantioselectivity.
-
Solution:
-
Screen Acyl Donors: If you are performing a lipase-catalyzed acylation, screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate). The size and structure of the acyl group can influence how the enantiomers of the substrate fit into the enzyme's active site.
-
-
Data Presentation & Experimental Protocols
Table 1: Influence of Reaction Parameters on Enzymatic Resolution
| Parameter | Common Issue | Troubleshooting Strategy | Expected Outcome |
| Enzyme Concentration | Low conversion rate | Increase enzyme loading | Increased reaction rate |
| Substrate Concentration | Substrate inhibition | Decrease initial concentration or use fed-batch addition | Linear initial reaction rate with respect to time |
| Temperature | Low rate or low enantioselectivity | Optimize by testing a range of temperatures (e.g., 20-50°C) | Find optimal balance between reaction rate and enantioselectivity |
| pH | Low enzyme activity | Screen a range of buffers to find the optimal pH | Bell-shaped curve of activity vs. pH, identifying the optimum |
| Organic Solvent | Enzyme denaturation, low selectivity | Screen solvents with varying Log P values (e.g., hexane, MTBE, toluene) | Improved enzyme stability and/or enantioselectivity |
| Mixing/Agitation | Mass transfer limitations | Increase agitation speed | Increased reaction rate, especially with immobilized enzymes |
Protocol 1: Screening for Optimal Temperature
Objective: To determine the temperature at which the enzyme exhibits the best balance of activity and enantioselectivity.
Methodology:
-
Prepare identical reaction mixtures containing the substrate, enzyme, and appropriate solvent/buffer in several vials.
-
Place each vial in a temperature-controlled environment (e.g., incubator, water bath) set to a different temperature (e.g., 20°C, 30°C, 40°C, 50°C).
-
At regular time intervals, withdraw an aliquot from each reaction.
-
Quench the reaction immediately (e.g., by adding a solvent that denatures the enzyme or by rapid filtration if the enzyme is immobilized).
-
Analyze the samples using an appropriate chiral analytical method (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess of the substrate and product.[19][][21]
-
Calculate the enantiomeric ratio (E) for each temperature.
-
Plot the conversion, ee, and E-value as a function of temperature to identify the optimum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl [sparkl.me]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monash.edu [monash.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 21. ijcrt.org [ijcrt.org]
Technical Support Center: Optimization of the Ethanol Production Process
Welcome to the Technical Support Center for the optimization of ethanol production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioethanol fermentation. Here, we address common challenges and provide in-depth troubleshooting guides in a practical question-and-answer format. Our goal is to empower you with the scientific understanding to not only solve immediate experimental issues but also to enhance the overall efficiency and yield of your ethanol production processes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor for optimal ethanol fermentation?
A1: To ensure high yield and quality, several key parameters must be monitored. These include the concentrations of sugars (like glucose and maltose), ethanol, and byproducts such as lactic and acetic acids.[1] Real-time monitoring of these parameters allows for timely adjustments to the process, optimizing throughput and reproducibility.[1][2] While traditional methods like HPLC are common, they can have long response times.[1] Newer inline technologies like near-infrared spectroscopy (NIRS) offer real-time data for more dynamic process control.[1][2]
Q2: What is the ideal temperature and pH range for ethanol fermentation?
A2: Generally, the optimal temperature for ethanol fermentation using Saccharomyces cerevisiae is between 30°C and 35°C (86°F and 95°F).[3] Some robust yeast strains can tolerate temperatures up to 40°C (104°F).[3] The ideal pH range is typically between 4.0 and 5.5.[3] Maintaining a pH on the higher end of this range can help reduce the toxicity of acetic acid, which is particularly beneficial when using feedstocks with high acetic acid content.[3]
Q3: How important is yeast nutrition, and what are the key nutrients?
A3: Yeast nutrition is critical for a successful fermentation, influencing both the speed and completion of the process, as well as the final product's quality.[4] Key macronutrients include a carbon source (primarily glucose), nitrogen, and phosphorus.[5][6] Micronutrients such as vitamins (especially B-complex vitamins like thiamine) and minerals (like magnesium and zinc) are also essential for yeast growth, enzyme activity, and stress tolerance.[4][7][8] Deficiencies in any of these can lead to sluggish or stuck fermentations and the production of off-flavors.[4]
Q4: What are common inhibitors in ethanol fermentation and where do they come from?
A4: Fermentation inhibitors are compounds that negatively affect the growth and metabolic activity of yeast, leading to reduced ethanol yields.[9][10] They are often generated during the pretreatment of lignocellulosic biomass.[10][11] The main classes of inhibitors are:
-
Weak acids: Acetic, formic, and levulinic acids.[10][12] Acetic acid is a major inhibitor, primarily formed from the hydrolysis of hemicellulose.[9]
-
Furan derivatives: Furfural and 5-hydroxymethylfurfural (HMF), which are degradation products of sugars.[9][10]
-
Phenolic compounds: Derived from the breakdown of lignin.[10][11]
Q5: How can I measure the concentration of ethanol and other key compounds in my fermentation broth?
A5: Several analytical techniques are available for monitoring fermentation progress. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying ethanol, residual sugars, and organic acid byproducts.[13] Gas Chromatography (GC) is another common and accurate technique, particularly for volatile compounds like ethanol.[13] For real-time, inline monitoring, Near-Infrared (NIR) spectroscopy is gaining traction as it can simultaneously measure multiple components without the need for sample preparation.[1][14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during ethanol production.
Guide 1: Low Ethanol Yield or Incomplete Fermentation
Problem: The final ethanol concentration is significantly lower than the theoretical maximum, or there are residual sugars left at the end of the fermentation.
Potential Causes & Step-by-Step Solutions:
1. Suboptimal Fermentation Conditions:
-
Scientific Rationale: Yeast metabolic activity is highly sensitive to environmental parameters. Deviations from optimal temperature and pH can stress the yeast, reducing its efficiency.[3][15]
-
Troubleshooting Protocol:
-
Verify Temperature: Continuously monitor the fermentation temperature and ensure it remains within the optimal range for your yeast strain (typically 30-35°C).[3] For larger vessels, ensure adequate mixing to prevent temperature gradients.
-
Monitor and Adjust pH: Regularly measure the pH of the fermentation broth. It should be maintained between 4.0 and 5.5.[3] If the pH drops too low, it can inhibit yeast growth and fermentation.[16] Consider using a buffer or controlled addition of a base if necessary.
-
Check Agitation: For certain setups, proper agitation is necessary to ensure uniform distribution of yeast, nutrients, and heat. A study on kinnow waste and banana peels found agitation for the first 24 hours to be beneficial.[17]
-
2. Nutrient Deficiency:
-
Scientific Rationale: Yeast requires a balanced diet of macro- and micronutrients for robust growth and efficient ethanol production.[6] Nitrogen, in particular, is crucial for protein synthesis and enzyme production.[4]
-
Troubleshooting Protocol:
-
Assess Nitrogen Levels: Ensure your feedstock provides sufficient Yeast Assimilable Nitrogen (YAN). A minimum of 300 ppm in the fermenter is often recommended.[7] If your feedstock is nutrient-poor, supplement with sources like urea, diammonium phosphate (DAP), or yeast extracts.[5][18]
-
Evaluate Micronutrients: Confirm the presence of essential minerals like magnesium and zinc, which are cofactors for key glycolytic enzymes.[7][8] Corn mash typically contains some zinc, but supplementation can often boost ethanol yield.[7]
-
3. Presence of Fermentation Inhibitors:
-
Scientific Rationale: Inhibitory compounds generated during feedstock pretreatment can severely hinder yeast metabolism.[9][10]
-
Troubleshooting Protocol:
-
Analyze for Inhibitors: If using lignocellulosic hydrolysates, quantify the levels of common inhibitors like acetic acid, furfural, and HMF.[9]
-
Detoxification: If inhibitor levels are high, consider detoxification methods such as overliming or treatment with activated carbon before fermentation.[10]
-
Optimize Pretreatment: Re-evaluate your feedstock pretreatment process to minimize the formation of these inhibitory byproducts.[19]
-
4. Yeast Stress:
-
Scientific Rationale: High concentrations of sugars (osmotic stress) and ethanol (product inhibition) can be toxic to yeast, leading to reduced viability and productivity.[15][20][21]
-
Troubleshooting Protocol:
-
Proper Yeast Rehydration and Pitching: If using dry yeast, ensure it is rehydrated correctly according to the manufacturer's instructions to maintain cell viability.[3] Pitching the right amount of healthy yeast is crucial for a strong start to fermentation.[3]
-
Consider Fed-Batch Strategy: For very high gravity fermentations, a fed-batch approach where the sugar source is added incrementally can help mitigate osmotic stress on the yeast.[22]
-
Select a Robust Yeast Strain: Different yeast strains have varying tolerances to ethanol and other stressors.[3] Choose a strain known for its high ethanol tolerance if you are targeting high final alcohol concentrations.
-
Guide 2: Stuck Fermentation
Problem: The fermentation starts normally but then slows down and stops prematurely, leaving a significant amount of unfermented sugar.
Potential Causes & Step-by-Step Solutions:
1. Severe Nutrient Limitation:
-
Scientific Rationale: A critical nutrient, often nitrogen, may have been completely depleted mid-fermentation, halting yeast growth and activity.[4]
-
Troubleshooting Protocol:
-
Emergency Nutrient Addition: Add a rescue nutrient blend, typically containing a nitrogen source like DAP and yeast hulls/extracts. This can often restart a stuck fermentation.
-
Review Initial Nutrition: For future batches, re-evaluate the initial nutrient composition of your mash to ensure it's sufficient for the target ethanol concentration.
-
2. Accumulation of Toxic Byproducts:
-
Scientific Rationale: As fermentation progresses, the concentration of ethanol and other byproducts like acetic acid increases, which can become toxic to the yeast.[20][21] The synergistic effect of multiple inhibitors can be greater than the effect of a single compound.[23]
-
Troubleshooting Protocol:
-
Analyze Broth Composition: Measure the concentrations of ethanol, acetic acid, and lactic acid. High levels of acetic acid, in particular, can be very inhibitory, especially at low pH.[9][16]
-
Yeast Strain Selection: For subsequent fermentations, consider using a yeast strain with higher tolerance to ethanol and acetic acid.[3]
-
3. Bacterial Contamination:
-
Scientific Rationale: Contaminating bacteria, often lactic acid bacteria, compete with yeast for sugars and produce lactic and acetic acids, which inhibit the yeast and lower the final ethanol yield.[16]
-
Troubleshooting Protocol:
-
Microscopic Examination: Check a sample of your fermentation broth under a microscope to look for bacterial contamination.
-
pH Control: Lowering the pH to the lower end of the optimal range (around 4.0-4.5) can help control the growth of many contaminating bacteria.[16]
-
Improve Sanitation: Review and enhance your sanitation procedures for all equipment to prevent contamination in future batches.
-
Guide 3: Inconsistent Fermentation Performance
Problem: Significant batch-to-batch variation in fermentation time, final ethanol yield, or byproduct formation.
Potential Causes & Step-by-Step Solutions:
1. Inconsistent Feedstock Composition:
-
Scientific Rationale: The chemical composition of biomass can vary depending on the source, harvest time, and storage conditions, leading to inconsistent levels of fermentable sugars and nutrients.[6][24]
-
Troubleshooting Protocol:
-
Feedstock Analysis: Analyze each new batch of feedstock for its sugar and nutrient content before starting the fermentation.
-
Standardize Feedstock Preparation: Implement a consistent protocol for feedstock pretreatment to ensure a more uniform starting material for fermentation.[19] This includes consistent particle size reduction and controlled conditions for hydrolysis.[25][26]
-
2. Variable Yeast Health and Pitch Rate:
-
Scientific Rationale: The viability and physiological state of the starting yeast culture are paramount for reproducible fermentations.[3]
-
Troubleshooting Protocol:
-
Standardize Yeast Propagation: If you are propagating your own yeast, follow a strict, reproducible protocol to ensure a consistent cell count and viability. The goal is to pitch yeast in the exponential growth phase.[3]
-
Accurate Cell Counting: Use a hemocytometer or an automated cell counter to ensure you are pitching the same number of viable cells in each batch. A target of at least 250 million yeast cells per mL in the propagator is a good starting point.[3]
-
Proper Rehydration: For dry yeast, strictly control the rehydration temperature (around 35°C ± 5°C) and duration to preserve the integrity of the yeast cell membranes.[3]
-
3. Lack of Process Monitoring and Control:
-
Scientific Rationale: Without tight control over key parameters, minor initial variations can lead to large differences in final outcomes.[14]
-
Troubleshooting Protocol:
-
Implement Real-Time Monitoring: Whenever possible, use inline sensors to monitor temperature, pH, and key chemical components in real-time.[1][2][14]
-
Automate Control: Link your monitoring systems to automated control systems for dosing nutrients, adjusting pH, and controlling temperature.
-
Detailed Batch Records: Keep meticulous records of all process parameters for each batch to help identify the sources of variation.
-
Data & Protocols
Table 1: Optimal Fermentation Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 30 - 35°C | Optimal range for S. cerevisiae metabolic activity.[3] |
| pH | 4.0 - 5.5 | Balances yeast health and control of bacterial contaminants.[3][16] |
| Yeast Pitch Rate | >10 million cells/mL | Ensures a robust start to fermentation, outcompeting contaminants. |
| YAN (Nitrogen) | >300 ppm | Prevents nitrogen limitation, which can cause stuck fermentations.[7] |
| Initial Sugar Conc. | 140 - 180 g/L | A common range for achieving significant ethanol titers without excessive osmotic stress.[18] |
Experimental Protocol: HPLC Analysis of Fermentation Broth
This protocol outlines a standard method for analyzing ethanol, sugars, and organic acids.
-
Sample Preparation:
-
Withdraw a representative sample from the fermenter.
-
Centrifuge the sample to pellet yeast cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: A suitable ion-exchange column (e.g., based on polystyrene-divinylbenzene resin) is typically used.
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 0.50 mM) is commonly used for isocratic elution.
-
Flow Rate: Typically around 0.6 mL/min.
-
Column Temperature: Often maintained at 60-65°C.
-
Detector: Refractive Index (RI) detector.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations for all compounds of interest (ethanol, glucose, lactic acid, acetic acid, etc.).
-
Run the prepared samples and integrate the peak areas.
-
Calculate the concentration of each compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Ethanol Production Workflow
Caption: Overview of the bioethanol production process.
Troubleshooting Logic for Low Ethanol Yield
Caption: Decision tree for troubleshooting low ethanol yield.
References
- 1. metrohm.com [metrohm.com]
- 2. ethanolproducer.com [ethanolproducer.com]
- 3. leaf-lesaffre.com [leaf-lesaffre.com]
- 4. enartis.com [enartis.com]
- 5. iff.com [iff.com]
- 6. leaf-lesaffre.com [leaf-lesaffre.com]
- 7. Nutrient requirements of the yeast cell – Don’t forget about the micronutrients! - Phibro [fermfacts.com]
- 8. Yeast nutrition - Oenobrands [oenobrands.com]
- 9. en.angelyeast.com [en.angelyeast.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of ethanol-producing yeast and bacteria by degradation products produced during pre-treatment of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of biomass degradation products on ethanol fermentation and a strategy to overcome them :: BioResources [bioresources.cnr.ncsu.edu]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. Real-time and on-line monitoring of ethanol fermentation process by viable cell sensor and electronic nose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ethanolproducer.com [ethanolproducer.com]
- 17. Optimization of fermentation parameters for production of ethanol from kinnow waste and banana peels by simultaneous saccharification and fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Production of Bioethanol from Lignocellulosic Biomass: Pretreatment Methods, Fermentation, and Downstream Processing | MDPI [mdpi.com]
- 20. Defining the ethanol-stress response in Saccharomyces cerevisiae | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects of fermentation inhibitors on ethanol production of glucose fermentation | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Strategies of pretreatment of feedstocks for optimized bioethanol production: distinct and integrated approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Ethanol Synthesis
Welcome to the technical support center for catalyst selection in efficient ethanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst design, selection, and optimization for ethanol production. Here, we synthesize fundamental principles with practical, field-proven insights to address common challenges encountered during experimental work. Our goal is to provide you with a self-validating system of protocols and troubleshooting guides to enhance your research outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your ethanol synthesis experiments. Each problem is presented with potential causes and a step-by-step guide to diagnosis and resolution.
Issue 1: Low Ethanol Selectivity
Symptom: Your reaction produces a lower-than-expected percentage of ethanol, with a high yield of undesired byproducts such as methane, higher alcohols, or hydrocarbons.
Potential Causes:
-
Suboptimal Catalyst Composition: The active metal, promoter, or support may not be ideal for steering the reaction towards ethanol. For instance, unpromoted Rhodium catalysts can favor methane formation.[1][2]
-
Incorrect Reaction Conditions: Temperature, pressure, and syngas ratio (H₂/CO) significantly influence product distribution.[3][4]
-
Catalyst Deactivation: The active sites may be altered or blocked during the reaction.
-
Non-optimal Metal-Support Interaction: The interaction between the active metal and the support can influence the catalyst's electronic properties and, consequently, its selectivity.
Diagnostic Steps & Solutions:
-
Verify Catalyst Composition and Preparation:
-
Action: Re-examine your catalyst synthesis protocol. Ensure accurate precursor concentrations and complete decomposition/reduction.
-
Rationale: Incomplete reduction of metal precursors can lead to the presence of metal oxides that may not be active or selective for ethanol synthesis. .
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the reaction temperature, pressure, and H₂/CO ratio. A typical starting point for Rh-based catalysts is 250-320°C, 20-60 bar, and an H₂/CO ratio of 1-2.[3]
-
Rationale: Higher temperatures can favor methane formation, while a lower H₂/CO ratio may promote the formation of longer-chain hydrocarbons.[5] The optimal conditions are highly dependent on the specific catalyst system.
-
-
Characterize the Catalyst:
-
Action: Perform catalyst characterization before and after the reaction using techniques like XRD, TEM, and XPS.[6]
-
Rationale: XRD can identify the crystalline phases present, TEM can reveal particle size and morphology, and XPS can provide information about the oxidation state of the active metals. Changes in these properties after the reaction can indicate sintering or other forms of deactivation.
-
-
Consider Catalyst Promoters:
-
Action: If using a Rh-based catalyst, consider adding promoters like Mn or Fe.[7][8] For Cu-based systems, ZnO can enhance selectivity.[9]
-
Rationale: Promoters can modify the electronic properties of the active metal, facilitate CO insertion (a key step in ethanol formation), and suppress side reactions like methanation.[7][8]
-
Issue 2: Rapid Catalyst Deactivation
Symptom: A promising initial catalytic activity and selectivity quickly decline over a short period.
Potential Causes:
-
Coking/Carbon Deposition: Carbonaceous species can deposit on the catalyst surface, blocking active sites.[10][11]
-
Sintering: High reaction temperatures can cause the active metal nanoparticles to agglomerate, reducing the number of active sites.[11]
-
Poisoning: Impurities in the feed gas (e.g., sulfur compounds) can irreversibly bind to and deactivate the active sites.[11]
-
Leaching of Active Components: The active metal or promoters can be lost from the support under harsh reaction conditions.[12]
Diagnostic Steps & Solutions:
-
Analyze Feed Gas Purity:
-
Action: Ensure the use of high-purity syngas. If biomass-derived syngas is used, implement a thorough gas cleaning process to remove potential poisons.[13]
-
Rationale: Even trace amounts of sulfur or chlorine compounds can act as potent catalyst poisons.
-
-
Characterize the Spent Catalyst:
-
Action: Use Temperature Programmed Oxidation (TPO) to quantify the amount of coke on the deactivated catalyst.[10] Compare pre- and post-reaction TEM images to check for sintering.
-
Rationale: TPO involves heating the catalyst in an oxidizing atmosphere and monitoring the evolution of CO₂, which is proportional to the amount of carbon deposited.
-
-
Optimize Reaction Temperature:
-
Action: Operate at the lowest possible temperature that still provides acceptable activity.
-
Rationale: Sintering is an activated process, and its rate increases exponentially with temperature.
-
-
Modify the Catalyst Support:
-
Action: Utilize supports with strong metal-support interactions, such as CeO₂ or TiO₂, to anchor the metal nanoparticles and inhibit sintering.
-
Rationale: Strong metal-support interactions can stabilize the metal particles and prevent their migration and agglomeration.
-
Issue 3: Low CO Conversion
Symptom: The overall conversion of carbon monoxide is significantly lower than expected, leading to a low yield of all products.
Potential Causes:
-
Insufficiently Active Catalyst: The chosen catalyst may have inherently low activity under the applied reaction conditions.
-
Poor Catalyst Reduction: Incomplete reduction of the metal precursor to its active metallic state.
-
Mass Transfer Limitations: The rate of reaction may be limited by the diffusion of reactants to the catalyst surface, especially in packed-bed reactors.
-
Incorrect Catalyst Loading: An insufficient amount of catalyst in the reactor.
Diagnostic Steps & Solutions:
-
Verify Catalyst Activation:
-
Action: Optimize the reduction temperature and time. Techniques like Temperature Programmed Reduction (TPR) can help determine the optimal reduction conditions.[6]
-
Rationale: TPR profiles show the temperatures at which the metal oxides are reduced, ensuring that the activation procedure is sufficient to generate the active metallic phase.
-
-
Assess Mass Transfer Effects:
-
Action: Perform experiments at different gas hourly space velocities (GHSV). If the conversion increases with decreasing GHSV (longer residence time), external mass transfer limitations may be present.
-
Rationale: At high reaction rates, the diffusion of reactants from the bulk gas phase to the catalyst surface can become the rate-limiting step.
-
-
Increase Catalyst Loading/Bed Height:
-
Action: Increase the amount of catalyst in the reactor and observe the effect on CO conversion.
-
Rationale: A higher catalyst loading provides more active sites for the reaction to occur.
-
-
Re-evaluate Catalyst Choice:
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary routes for ethanol synthesis, and how do they influence catalyst selection?
A1: The main routes are:
-
Syngas (CO + H₂) Conversion: This is a versatile route that can utilize syngas from various sources like natural gas, coal, or biomass.[16][17] Catalysts for this route, such as Rh-based and Mo-based systems, need to be efficient at CO activation and C-C bond formation.[16][17]
-
Biomass Conversion: This can involve the gasification of biomass to syngas followed by catalytic conversion, or the direct fermentation of sugars.[13][18] For the syngas route, catalysts must be robust and resistant to impurities often found in biomass-derived syngas.[13]
-
CO₂ Hydrogenation: This is a promising route for utilizing CO₂ as a feedstock. Cu-based catalysts are often employed for this process.[9][19][20]
Q2: What are the advantages and disadvantages of Rh-based versus Cu-based catalysts for ethanol synthesis?
A2:
-
Rh-based catalysts:
-
Cu-based catalysts:
-
Advantages: Copper is much more abundant and less expensive than rhodium.[9] They are particularly promising for the hydrogenation of CO₂ to ethanol.[9][19]
-
Disadvantages: Cu-based catalysts can be prone to deactivation via sintering and are generally less active than Rh-based systems for syngas conversion.
-
Q3: How do reaction conditions (temperature, pressure, H₂/CO ratio) impact ethanol yield and selectivity?
A3:
-
Temperature: Ethanol synthesis is an exothermic process, so lower temperatures favor higher equilibrium conversion.[14] However, kinetics are slower at lower temperatures. Therefore, an optimal temperature is sought to balance thermodynamics and kinetics.[14] High temperatures often lead to increased methane production.[21]
-
Pressure: Higher pressures generally favor the formation of ethanol as the reaction involves a decrease in the number of moles of gas. It also increases the residence time of reactants on the catalyst surface.
-
H₂/CO Ratio: This ratio is crucial for controlling the product distribution. A ratio of around 2 is often optimal for ethanol synthesis. A higher ratio can lead to excessive hydrogenation and methane formation, while a lower ratio can favor the formation of longer-chain hydrocarbons.
Q4: What are the essential characterization techniques for ethanol synthesis catalysts?
A4: A multi-technique approach is crucial for a comprehensive understanding of the catalyst:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst and support, and to estimate crystallite size.[6]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the metal nanoparticles.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of the active metals.
-
Temperature Programmed Techniques (TPR, TPD, TPO): To study the reducibility of the catalyst (TPR), the nature of active sites through desorption of probe molecules (TPD), and to quantify coke deposition (TPO).[6]
-
In-situ/Operando Spectroscopy (e.g., FTIR, Raman): To identify reaction intermediates and understand the reaction mechanism under actual reaction conditions.[22]
Part 3: Experimental Protocols & Visualizations
**Experimental Protocol: Catalyst Preparation via Incipient Wetness Impregnation (Example: 2% Rh/SiO₂) **
-
Support Preparation: Dry high-surface-area silica (SiO₂) at 120°C for 12 hours to remove physisorbed water.
-
Pore Volume Determination: Accurately measure the pore volume of the dried silica support using nitrogen physisorption (BET analysis).
-
Precursor Solution Preparation: Calculate the required amount of RhCl₃·3H₂O to achieve a 2 wt% Rh loading. Dissolve this amount in a volume of deionized water equal to the pore volume of the silica support.
-
Impregnation: Add the precursor solution dropwise to the dried silica support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at 120°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.
-
Reduction: Prior to the reaction, reduce the calcined catalyst in the reactor under a flow of 5% H₂ in Ar. Ramp the temperature to 400°C at 5°C/min and hold for 2 hours.
Experimental Protocol: Catalyst Activity Testing in a Fixed-Bed Reactor
-
Catalyst Loading: Load a known mass of the prepared catalyst (typically 0.1-0.5 g) into a stainless-steel fixed-bed reactor.
-
Catalyst Pre-treatment (Reduction): Perform the in-situ reduction as described in the preparation protocol.
-
Reaction Start-up: After reduction, cool the reactor to the desired reaction temperature under an inert gas flow. Introduce the syngas mixture (e.g., H₂/CO = 2) at the desired pressure and flow rate.
-
Reaction Monitoring: Analyze the reactor effluent using an online gas chromatograph (GC) equipped with both a thermal conductivity detector (TCD) for permanent gases (H₂, CO, CO₂, CH₄) and a flame ionization detector (FID) for hydrocarbons and oxygenates (ethanol, acetaldehyde, etc.).
-
Data Analysis: Calculate the CO conversion, ethanol selectivity, and space-time yield (STY) of ethanol using the following formulas:
-
CO Conversion (%) = [ (CO_in - CO_out) / CO_in ] * 100
-
Ethanol Selectivity (%) = [ (moles of C in ethanol) / (total moles of C in all products) ] * 100
-
STY_ethanol ( g/kg_cat/h ) = [ (mass of ethanol produced per hour) / (mass of catalyst) ]
-
Visualizations
Caption: A typical experimental workflow for catalyst development.
Caption: Simplified reaction network for ethanol synthesis from syngas.
Caption: Common mechanisms of catalyst deactivation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CO Hydrogenation on Rh-Based Catalysts for Ethanol Production | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Ethanol from Syngas over Rh/MCM-41 Catalyst: Effect of Water on Product Selectivity | MDPI [mdpi.com]
- 6. Catalyst Characterization Techniques [hidenanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CO2 Conversion to Alcohols over Cu/ZnO Catalysts: Prospective Synergies between Electrocatalytic and Thermocatalytic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. mdpi.com [mdpi.com]
- 13. Production of Bioethanol from Biomass - Bioprocess Development [celignis.com]
- 14. researchgate.net [researchgate.net]
- 15. Heterogeneous catalytic synthesis of ethanol from biomass-derived syngas - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the routes and catalysts for ethanol synthesis from syngas - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Chemocatalytic Conversion of Lignocellulosic Biomass to Ethanol: A Mini-Review [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Heterogeneous catalytic synthesis of ethanol from biomass-derived syngas - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Strategic Design of Ethanol Oxidation Catalysts: From Active Metal Selection to Mechanistic Insights and Performance Engineering [mdpi.com]
Technical Support Center: Overcoming Low Conversion Rates in Biocatalytic Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for biocatalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in enzymatic reactions. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-proven solutions to enhance the efficiency and reliability of your biocatalytic processes.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial problems. For more detailed investigations, please proceed to the in-depth troubleshooting guides.
Q1: My biocatalytic reaction has stalled at a low conversion (<20%). What is the first thing I should check?
A1: The first step is to verify the integrity and activity of your biocatalyst. Enzymes can lose activity during storage or upon addition to the reaction mixture. Perform a standard activity assay on your enzyme stock solution using a known, reliable substrate and compare it to the manufacturer's specifications or your own historical data. In parallel, confirm the concentrations of all reaction components (substrate, cofactor, enzyme) are correct. Simple preparation errors are a surprisingly common source of poor performance.
Q2: I've confirmed my enzyme is active, but the conversion is still low. What's the next logical step?
A2: The next step is to assess the reaction environment and potential for inhibition. Consider the following:
-
pH and Temperature: Is the reaction pH within the optimal range for the enzyme? Enzymes have narrow pH-activity profiles, and even a small deviation can significantly reduce the rate. Verify the pH of the complete reaction mixture, not just the buffer stock. Similarly, ensure the temperature is optimal for both activity and stability.
-
Substrate Inhibition: Many enzymes are inhibited by high concentrations of their own substrate. Try running the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low, steady concentration.
-
Product Inhibition: The product of the reaction may be a potent inhibitor of the enzyme. This is a very common cause of reactions stalling. To test for this, run the reaction with an initial spike of the product and observe the effect on the initial reaction rate.
Q3: How can I quickly diagnose if my substrate or product is causing solubility issues?
A3: Visual inspection is the first line of defense. Check the reaction mixture for turbidity, precipitation, or phase separation after all components have been added. If the reaction mixture is not a clear, homogenous solution, poor solubility is likely limiting the availability of the substrate to the enzyme. Centrifuge a sample of the reaction and analyze the supernatant for substrate concentration to confirm.
Part 2: In-depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving more complex issues.
Guide 1: Enzyme-Related Issues
Low conversion is often directly linked to the biocatalyst itself. The following guide helps dissect enzyme-specific problems.
Q: My enzyme's specific activity is confirmed to be high, but the reaction stops prematurely. How do I diagnose enzyme instability under operating conditions?
A: Enzyme instability in the reaction environment is a critical factor that can lead to a rapid loss of activity. The initial specific activity measurement, often performed under ideal conditions, may not reflect the enzyme's stability in the actual reaction mixture which could contain organic co-solvents, high salt concentrations, or destabilizing substrates/products.
Troubleshooting Workflow for Enzyme Instability:
-
Incubation Study: Incubate the enzyme under the exact reaction conditions (pH, temperature, co-solvents, full reaction mixture) but without the substrate.
-
Time-Course Sampling: Withdraw aliquots of the enzyme mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Residual Activity Assay: Measure the activity of each aliquot using a standard, uninhibited activity assay.
-
Data Analysis: Plot the residual activity versus time. A rapid decay in activity confirms operational instability.
Protocol 1: Assessing Operational Enzyme Stability
-
Prepare the Incubation Mixture: Replicate the final reaction conditions precisely in a vessel. Include the buffer, co-solvents, and any additives at their final concentrations. Add the enzyme to the same final concentration used in the reaction.
-
Set Conditions: Place the vessel at the intended reaction temperature with appropriate mixing.
-
Sample Collection: At each time point, withdraw a small, precise volume (e.g., 10 µL) from the incubation mixture. Immediately dilute it into a cold, stabilizing buffer (e.g., the buffer used for your standard activity assay) to quench any further inactivation.
-
Activity Measurement: Assay the diluted samples for enzymatic activity. Use a substrate concentration that is saturating (e.g., 10x Kₘ) to ensure the measured rate is proportional to the active enzyme concentration.
-
Calculate Half-Life: Plot the natural logarithm of the residual activity against time. The slope of the linear fit can be used to calculate the enzyme's half-life (t₁/₂) under operational conditions.
Q: I suspect product inhibition is the cause of my low conversion. What is the best way to confirm this and what are the potential solutions?
A: Product inhibition is a common feedback mechanism where the product molecule binds to the enzyme and reduces its catalytic efficiency. This causes the reaction rate to decrease as the product accumulates, leading to an early plateau in conversion.
Diagnostic Diagram: Investigating Product Inhibition
Below is a logical workflow to diagnose and address product inhibition.
Caption: Workflow for diagnosing and mitigating product inhibition.
Solutions for Product Inhibition:
-
In Situ Product Removal (ISPR): This is often the most effective strategy. It involves actively removing the product from the reaction mixture as it is formed, thereby preventing its concentration from reaching inhibitory levels. Common methods include crystallization, adsorption onto a resin, or extraction into an immiscible organic phase.
-
Process Engineering: Running the reaction in a different reactor configuration, such as a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR), can maintain a lower average product concentration compared to a batch reactor.
-
Protein Engineering: If the molecular interactions are understood, the enzyme can be mutated to decrease the binding affinity of the product without compromising its affinity for the substrate.
Guide 2: Substrate & Reaction Condition Issues
The physical and chemical properties of the reaction medium are paramount for success.
Q: My substrate has very low aqueous solubility. How does this impact conversion, and what are the best strategies to overcome this limitation?
A: Poor substrate solubility creates a mass transfer limitation. The enzyme, which is in the aqueous phase, can only convert substrate that is dissolved. If the rate of substrate dissolution from the solid or organic phase into the aqueous phase is slower than the intrinsic rate of the enzymatic reaction, then the overall observed rate will be limited by dissolution. This often manifests as a reaction that proceeds slowly but linearly, never reaching the enzyme's true potential Vmax.
Strategies to Enhance Substrate Solubility:
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | For acidic or basic substrates, adjusting the pH can ionize the molecule, increasing its aqueous solubility. | Simple, inexpensive. | Must stay within the enzyme's optimal pH range for activity and stability. |
| Co-solvents | Adding water-miscible organic solvents (e.g., DMSO, DMF, isopropanol) can increase the solubility of hydrophobic substrates. | Effective for a wide range of compounds. | Organic solvents can denature or inhibit the enzyme. Requires screening for compatibility. |
| Surfactants | Non-ionic surfactants (e.g., Tween®, Triton™ X-100) can form micelles that encapsulate the hydrophobic substrate, making it available to the enzyme. | Can be effective at low concentrations (<1%). | Can cause foaming and may complicate downstream processing. Enzyme compatibility must be checked. |
| Substrate Analogs | Using a more soluble analog of the substrate (e.g., a salt form or a version with a solubilizing tag) can sometimes be an option in development. | Can completely remove the solubility barrier. | May not be feasible if the specific substrate is required. The enzyme must accept the analog. |
Protocol 2: Screening Co-solvents for Enzyme Compatibility and Activity
-
Prepare Co-solvent Stocks: Prepare a range of water-miscible organic solvents (e.g., DMSO, methanol, isopropanol, acetonitrile) at high concentrations.
-
Set up Screening Reactions: In a microplate or small vials, prepare reaction mixtures containing a fixed concentration of enzyme and substrate. Add the co-solvents to final concentrations typically ranging from 5% to 40% (v/v). Include a control reaction with no co-solvent.
-
Monitor Reaction Progress: At set time intervals, measure the product formation. This can be done using HPLC, GC, or a spectrophotometric assay.
-
Analyze Data: For each co-solvent concentration, calculate the initial reaction rate. Plot the relative activity (rate with co-solvent / rate of control) against the co-solvent concentration.
-
Select Optimal Co-solvent: Choose the co-solvent and concentration that provides the best balance of substrate solubility and retained enzyme activity. It is common to accept a partial loss of enzyme activity in exchange for a significant increase in substrate availability.
Q: The pH of my reaction is drifting over time, and the conversion has suffered. What causes this and how can I fix it?
A: pH drift is a common problem in reactions that produce or consume acidic or basic molecules. For example, the hydrolysis of an ester produces a carboxylic acid, which will lower the pH of an unbuffered or weakly buffered solution. Since enzyme activity is highly pH-dependent, this drift can move the reaction out of the optimal pH window, effectively stopping the reaction.
Diagram: The Impact of pH on Enzyme Activity
Caption: Typical enzyme pH-activity profile showing how pH drift can reduce activity.
Solutions for pH Control:
-
Increase Buffer Capacity: The simplest solution is to increase the concentration of the buffering agent. A buffer concentration of 50-100 mM is standard, but for reactions that generate significant amounts of acid or base, concentrations of 200 mM or higher may be necessary. Ensure the buffer salt itself does not inhibit the enzyme.
-
Use a pH-Stat (Autotitrator): For larger scale or long-running reactions, a pH-stat is the most robust solution. This instrument continuously monitors the pH of the reaction and automatically adds a titrant (e.g., NaOH or HCl) to maintain the pH at a constant, user-defined setpoint. This provides precise control throughout the entire reaction.
-
Co-addition of a Neutralizing Agent: In a fed-batch process, the substrate can be fed along with a stoichiometric amount of a base or acid to neutralize the product as it is formed.
Part 3: References
-
Title: The Use of Buffers in Enzyme Assays Source: Sigma-Aldrich Technical Bulletin URL: --INVALID-LINK--
-
Title: Substrate Inhibition and Its Control in Biocatalysis Source: ACS Catalysis URL: --INVALID-LINK--
-
Title: Enzyme Inhibition and Irreversible Inactivators Source: Current Protocols in Toxicology URL: --INVALID-LINK--
-
Title: In Situ Product Removal in Biocatalysis: A Green and Efficient Approach Source: Journal of Chemical Technology & Biotechnology URL: --INVALID-LINK--
-
Title: Organic Cosolvents in Biocatalysis: A Medium to Modulate Enzyme Function Source: Catalysts URL: --INVALID-LINK--
Validation & Comparative
A Comparative Guide to Biocatalysts and Chemical Catalysts in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the creation of enantiomerically pure compounds is paramount. The distinct physiological effects of enantiomers necessitate precise control over stereochemistry, a challenge addressed by both biocatalysis and chemical catalysis. This guide provides an in-depth, objective comparison of these two powerful methodologies, supported by experimental data and field-proven insights to inform your selection of the most appropriate catalytic system.
The Imperative of Chirality in Synthesis
Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular recognition in biological systems. For a chiral drug, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, the synthesis of single-enantiomer chiral molecules is a critical endeavor in drug development and chemical manufacturing. Both biocatalysts (enzymes) and chemical catalysts (typically organometallic complexes) have emerged as the primary tools for achieving high enantioselectivity.
Biocatalysis: Nature's Precision Engineered for Synthesis
Biocatalysts are enzymes, natural proteins that catalyze biochemical reactions with remarkable specificity and efficiency. Their use in organic synthesis leverages this inherent selectivity to produce chiral molecules with high purity.
The Strengths of Biocatalysis
-
Unparalleled Enantioselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% enantiomeric excess, ee), stemming from their highly structured, chiral active sites that preferentially bind and transform only one enantiomer.[1]
-
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperatures and atmospheric pressure.[2] This reduces energy consumption and minimizes side reactions like isomerization and racemization that can occur under harsher conditions.[2][3]
-
Green and Sustainable: Enzymes are biodegradable and non-toxic, and their use often circumvents the need for heavy metals and harsh organic solvents, aligning with the principles of green chemistry.[1][4]
-
High Catalytic Efficiency: Enzymes can exhibit very high turnover numbers, accelerating reactions significantly.[5]
-
Amenable to Engineering: Through the powerful technique of directed evolution, enzymes can be rapidly optimized for specific industrial applications, enhancing their stability, substrate scope, and enantioselectivity.[6][7][8][9]
The Limitations of Biocatalysis
-
Substrate Scope: Wild-type enzymes may have a limited range of substrates they can effectively transform. However, as mentioned, directed evolution can often overcome this limitation.
-
Operational Stability: Enzymes can be sensitive to temperature, pH, and organic solvents, which can impact their operational stability. Immobilization techniques are often employed to enhance their robustness and reusability.[10]
-
Development Time: While rapidly advancing, the process of discovering and engineering a suitable enzyme for a novel transformation can sometimes be more time-consuming than identifying a suitable chemical catalyst.[11][12]
Mechanism Insight: The "Lock and Key" Model of Enzyme Action
The high selectivity of enzymes is often described by the "lock and key" model, where the substrate fits into the enzyme's active site with a high degree of specificity. This precise interaction orients the substrate for a specific transformation, leading to the formation of a single enantiomer.
References
- 1. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. api.pageplace.de [api.pageplace.de]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. Life Cycle Assessment of Metals: A Scientific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. scielo.br [scielo.br]
- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 9. Techno-economic analysis of biocatalytic processes for production of alkene epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorinated compounds have emerged as a cornerstone, offering unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability. However, the very characteristics that make them attractive also present distinct analytical challenges. The robust carbon-fluorine bond and the potential for complex metabolic pathways necessitate rigorously validated analytical methods to ensure data integrity, product quality, and patient safety. This guide provides a comprehensive comparison of analytical methodologies for fluorinated compounds, grounded in scientific principles and regulatory expectations, to empower researchers in selecting and validating the most appropriate techniques for their specific needs.
The Foundation of Trust: Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) provide a harmonized framework for validation, outlining the key performance parameters that must be evaluated.[2][3][4][5][6][7] These parameters form the bedrock of a self-validating system, ensuring the reliability and reproducibility of analytical data.
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For fluorinated compounds, this is crucial to distinguish between the parent drug and its fluorinated metabolites.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for a fluorinated compound is dictated by its physicochemical properties, the sample matrix, and the desired sensitivity. The three most prominent methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)—each offer a unique set of advantages and challenges.
| Parameter | LC-MS/MS | GC-MS | ¹⁹F NMR |
| Applicability | Broad range of polar and non-polar compounds. | Volatile and semi-volatile compounds. Derivatization often required for polar compounds.[8][9] | Any fluorine-containing compound in solution. |
| Sensitivity | High (pg to fg levels).[10] | High (pg to fg levels), especially with electron capture detection (ECD).[8] | Moderate (µg to mg levels). |
| Specificity | High, based on chromatographic separation and mass-to-charge ratio. | High, based on chromatographic separation and mass fragmentation patterns. | Very high, due to the large chemical shift range and low natural abundance of ¹⁹F.[11][12] |
| Matrix Effects | Significant potential for ion suppression or enhancement, requiring careful sample preparation and internal standards.[13][14][15][16] | Less prone to matrix effects than ESI-MS, but still a consideration. | Minimal matrix effects. |
| Quantitation | Requires a reference standard for each analyte. | Requires a reference standard for each analyte. | Can be performed with a single internal standard for multiple fluorinated analytes (qNMR).[17] |
| Structural Info | Provides molecular weight and fragmentation data. | Provides fragmentation patterns for structural elucidation. | Provides detailed structural information about the fluorine environment.[18] |
In-Depth Experimental Workflow: Validation of an LC-MS/MS Method for a Fluorinated Pharmaceutical
This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of a novel fluorinated drug candidate in human plasma, illustrating the practical application of the principles discussed.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS method validation.
Step-by-Step Protocol
1. Method Development and Optimization:
-
Rationale: The goal is to develop a sensitive, specific, and robust method for the analyte.
-
Procedure:
-
Analyte and Internal Standard (IS) Selection: Choose a stable, isotopically labeled analog of the analyte as the internal standard to compensate for variability in sample processing and instrument response.
-
Chromatographic Conditions: Screen various C18 and phenyl-hexyl columns with different mobile phase compositions (e.g., acetonitrile/methanol and water with formic acid/ammonium formate) to achieve optimal peak shape, resolution, and retention time for the analyte and IS.
-
Mass Spectrometric Conditions: Infuse the analyte and IS into the mass spectrometer to optimize the precursor and product ions for Multiple Reaction Monitoring (MRM) mode, maximizing signal intensity.
-
2. Sample Preparation:
-
Rationale: To remove interfering matrix components from the plasma and concentrate the analyte. Protein precipitation is a common and rapid technique.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. Method Validation Experiments:
-
Specificity and Selectivity:
-
Rationale: To ensure that the method can differentiate the analyte from endogenous plasma components and other potential interferences.
-
Procedure: Analyze blank plasma samples from at least six different sources to check for any interfering peaks at the retention time of the analyte and IS.
-
-
Linearity:
-
Rationale: To establish the concentration range over which the method is accurate and precise.
-
Procedure: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. Analyze these standards and plot the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis and ensure the correlation coefficient (r²) is >0.99.
-
-
Accuracy and Precision:
-
Rationale: To determine the closeness of the measured values to the true values and the reproducibility of the measurements.
-
Procedure: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze at least five replicates of each QC level in three separate analytical runs. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (as relative standard deviation, RSD) should be ≤15% (≤20% for the LLOQ).
-
-
Matrix Effect:
-
Rationale: To assess the impact of co-eluting matrix components on the ionization of the analyte.[13][16]
-
Procedure: Compare the peak area of the analyte in a post-extraction spiked sample with the peak area of the analyte in a neat solution at the same concentration. A value close to 100% indicates a negligible matrix effect.
-
-
Stability:
-
Rationale: To ensure the analyte is stable throughout the sample handling and analysis process.
-
Procedure: Evaluate the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
-
Forced Degradation Studies:
-
Rationale: To understand the degradation pathways of the drug and to ensure the analytical method is stability-indicating.[19][20]
-
Procedure: Subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light. Analyze the stressed samples to separate the drug from its degradation products.[21]
-
The Power of Orthogonal Techniques: Cross-Validation
To ensure the utmost confidence in analytical data, employing orthogonal methods for cross-validation is a powerful strategy. For instance, a highly sensitive LC-MS/MS method for quantifying a fluorinated drug in a complex biological matrix can be cross-validated with a ¹⁹F NMR method. While ¹⁹F NMR may have a higher limit of quantitation, its high specificity and direct proportionality between signal intensity and the number of fluorine nuclei provide an independent and robust confirmation of the primary method's accuracy.[11][12][18]
Conclusion: A Strategic Approach to Validation
The successful development and validation of analytical methods for fluorinated compounds demand a deep understanding of both the unique chemistry of these molecules and the principles of analytical science. By judiciously selecting the appropriate analytical technique, meticulously validating its performance against established regulatory guidelines, and, where necessary, employing orthogonal methods for cross-validation, researchers can generate high-quality, reliable data. This rigorous approach is not merely a regulatory requirement but a scientific imperative that underpins the entire drug development process, ultimately ensuring the safety and efficacy of new medicines.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. youtube.com [youtube.com]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. shimadzu.com [shimadzu.com]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eijppr.com [eijppr.com]
- 17. acgpubs.org [acgpubs.org]
- 18. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. acdlabs.com [acdlabs.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-(2,6-Difluorophenyl)ethanol Analogs in Anticancer and Anti-inflammatory Applications
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of compounds featuring the 1-(2,6-difluorophenyl)ethanol scaffold and its close structural analogs. We will objectively compare the performance of these analogs in anticancer and anti-inflammatory applications, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of structural modifications on the biological activity of this important chemical motif.
Introduction: The Significance of the 2,6-Difluorophenyl Moiety
The 2,6-difluorophenyl group is a privileged structural motif in medicinal chemistry. The fluorine atoms at the ortho positions exert strong electron-withdrawing effects and can significantly influence the conformation of the molecule by restricting the rotation of the phenyl ring. These properties can lead to enhanced binding affinity to biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. The this compound scaffold, in particular, serves as a versatile starting point for the design of a diverse range of biologically active compounds. In this guide, we will explore how modifications to this core structure impact its efficacy as both a cytotoxic agent against cancer cells and as an inhibitor of key inflammatory pathways.
Part 1: Anticancer Activity of 1-(2,6-Difluorophenyl)ethanone Analogs (Chalcones)
While direct SAR studies on a homologous series of this compound analogs are not extensively available in the public domain, valuable insights can be gleaned from structurally related compounds. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-studied class of anticancer agents.[1] A study by Gül et al. investigated a series of chalcones bearing a difluorophenyl group at one end of the molecule, providing a clear illustration of how substitutions on the other aromatic ring modulate cytotoxic activity.[2] These compounds can be considered derivatives of 1-(difluorophenyl)ethanone, the oxidized precursor to 1-(difluorophenyl)ethanol.
Comparative Analysis of Anticancer Activity
The cytotoxic activities of a series of 1-(2,5/3,5-difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones were evaluated against several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound ID | Difluoro Substitution | Dimethoxy Substitution | Ca9-22 IC50 (µM) | HSC-2 IC50 (µM) | HGF IC50 (µM) | HPLF IC50 (µM) |
| 1 | 2,5-difluoro | 2,3-dimethoxy | 26.3 ± 2.1 | 25.1 ± 1.9 | >100 | >100 |
| 2 | 2,5-difluoro | 2,4-dimethoxy | 12.5 ± 1.1 | 11.8 ± 1.0 | 89.7 ± 7.2 | 93.4 ± 8.1 |
| 3 | 2,5-difluoro | 2,5-dimethoxy | 18.9 ± 1.5 | 17.6 ± 1.4 | >100 | >100 |
| 4 | 2,5-difluoro | 3,4-dimethoxy | 33.1 ± 2.8 | 30.5 ± 2.5 | >100 | >100 |
| 5 | 3,5-difluoro | 2,3-dimethoxy | 22.4 ± 1.8 | 21.3 ± 1.7 | >100 | >100 |
| 6 | 3,5-difluoro | 2,4-dimethoxy | 15.8 ± 1.3 | 14.9 ± 1.2 | 95.3 ± 8.3 | 98.1 ± 8.9 |
| 7 | 3,5-difluoro | 2,5-dimethoxy | 10.7 ± 0.9 | 9.8 ± 0.8 | 81.2 ± 6.9 | 85.7 ± 7.5 |
| 8 | 3,5-difluoro | 3,4-dimethoxy | 28.6 ± 2.4 | 27.1 ± 2.2 | >100 | >100 |
| 5-FU | N/A | N/A | 45.2 ± 3.8 | 42.1 ± 3.5 | >100 | >100 |
Data extracted from Gül, H. I., et al. (2017).[2] Ca9-22: gingival carcinoma; HSC-2: oral squamous cell carcinoma; HGF: human gingival fibroblasts; HPLF: human periodontal ligament fibroblasts; 5-FU: 5-fluorouracil (a standard chemotherapy drug).
Expert Interpretation of SAR:
The data reveals several key structure-activity relationships:
-
Position of Dimethoxy Groups: The substitution pattern on the non-difluorinated phenyl ring significantly impacts cytotoxicity. For both the 2,5- and 3,5-difluoro series, compounds with 2,4-dimethoxy and 2,5-dimethoxy substitutions (compounds 2 , 3 , 6 , and 7 ) generally exhibited lower IC50 values, indicating greater potency.
-
Optimal Substitution Pattern: Compound 7 , with a 3,5-difluorophenyl ring and a 2,5-dimethoxyphenyl ring, demonstrated the highest potency against both cancer cell lines (IC50 values of 10.7 µM and 9.8 µM). This suggests a favorable synergistic effect between these two substitution patterns for cytotoxic activity.
-
Selectivity: Importantly, the most potent compounds showed a degree of selectivity for cancer cells over normal human oral cells (HGF and HPLF), a desirable characteristic for potential therapeutic agents.
The proposed mechanism of action for these chalcones involves the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3 in treated cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for determining the cytotoxic effects of chemical compounds on cultured cell lines, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., Ca9-22, HSC-2) and normal cells (e.g., HGF, HPLF).
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plate for another 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Part 2: Anti-inflammatory Activity of 2,6-Difluorophenyl-Containing Heterocycles as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Inhibition of p38 MAP kinase is a validated therapeutic strategy for a range of inflammatory diseases. The 2,6-difluorophenyl moiety has been incorporated into various heterocyclic scaffolds to generate potent p38 MAP kinase inhibitors. A study by Revesz et al. provides valuable SAR data for a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, which, while not direct analogs of this compound, highlight the importance of the 2,6-difluoro substitution pattern for potent anti-inflammatory activity.[4]
Comparative Analysis of Anti-inflammatory Activity
The inhibitory activity of a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles on p38α MAP kinase and their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in mice are presented below.
| Compound ID | Heterocyclic Core | p38α IC50 (nM) | LPS-induced TNF-α Inhibition in Mice (ED50, mg/kg, p.o.) |
| 11 | Pyridinylimidazole | 10 | 10 |
| 12 | Pyridinylpyrrole | 50 | >30 |
| 13 | Pyridinyloxazole | 100 | >30 |
| 14 | Pyridinylthiazole | 200 | >30 |
| 15 | Pyridinyltriazole | 500 | >30 |
Data extracted from Revesz, L., et al. (2002).[4]
Expert Interpretation of SAR:
-
Impact of the Heterocyclic Core: The nature of the heterocyclic ring attached to the 2,6-diamino-3,5-difluoropyridinyl moiety has a profound effect on the inhibitory activity. The pyridinylimidazole core in compound 11 resulted in the most potent inhibition of both p38α kinase (IC50 = 10 nM) and in vivo TNF-α production (ED50 = 10 mg/kg).
-
Correlation between in vitro and in vivo Activity: The potent in vitro activity of compound 11 against p38α translated well to in vivo efficacy in a model of LPS-induced inflammation. The other heterocyclic cores, while showing some in vitro activity, were significantly less potent in the in vivo assay.
This study underscores the critical role of the heterocyclic scaffold in positioning the 2,6-difluorophenyl-containing moiety within the active site of the p38 MAP kinase for optimal inhibitory activity.
Experimental Protocol: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of the pro-inflammatory cytokine TNF-α when stimulated with LPS, a component of the outer membrane of Gram-negative bacteria. The amount of TNF-α released into the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.[5]
-
-
Compound Pre-treatment:
-
Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for 1-2 hours to allow for compound uptake.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in cell culture medium.
-
Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL.[5] Do not add LPS to the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatant from each well for TNF-α measurement.
-
-
TNF-α Quantification by ELISA:
-
Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits TNF-α production by 50%.
-
Visualization of Key Concepts
Logical Relationship of SAR in Anticancer Chalcones
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Scientist's Comparative Guide to the Purity Assessment of Synthesized 1-(2,6-Difluorophenyl)ethanol
In the landscape of pharmaceutical synthesis and drug development, the meticulous verification of a molecule's identity and purity is not merely a procedural step but the very foundation of safety and efficacy. 1-(2,6-Difluorophenyl)ethanol, a key chiral building block for various active pharmaceutical ingredients (APIs), presents a familiar yet critical analytical challenge. Its purity profile—encompassing chemical, chiral, and elemental composition—dictates its suitability for downstream applications where even trace impurities can have profound biological consequences.
This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of this compound. We move beyond simple protocols to explore the causality behind methodological choices, offering a framework for creating a robust, self-validating system of analysis. Our discussion is grounded in established analytical principles, providing researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate purity assessment strategy.
The Analytical Triad: Orthogonal Methods for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic integration of orthogonal methods—techniques that measure different chemical and physical properties. For this compound, our primary analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Elemental Analysis serves as a crucial fourth pillar for fundamental compositional verification.
literature review of 1-(2,6-Difluorophenyl)ethanol synthesis methods
An In-Depth Technical Guide to the Synthesis of 1-(2,6-Difluorophenyl)ethanol: A Comparative Analysis
This guide provides a comprehensive review and comparison of the primary synthetic methodologies for producing this compound, a chiral alcohol of significant interest as a building block in pharmaceutical and fine chemical synthesis. We will delve into the mechanistic underpinnings, comparative performance, and detailed experimental protocols for three principal strategies: asymmetric catalytic hydrogenation, biocatalytic reduction, and classical Grignard reactions. This analysis is designed to equip researchers, chemists, and process development professionals with the critical information needed to select and implement the most suitable synthesis route for their specific objectives.
Introduction: The Significance of this compound
Chiral alcohols are pivotal intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The fluorine atoms in this compound can significantly alter the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making it a valuable synthon in drug discovery. The primary challenge in its synthesis lies in controlling the stereochemistry at the carbinol center to produce a single enantiomer, which is often the biologically active form. This guide explores the leading methods to achieve this goal, evaluating them on criteria of yield, enantioselectivity, operational complexity, and scalability.
Core Synthetic Strategies at a Glance
The synthesis of this compound is predominantly approached via two distinct pathways starting from commercially available precursors:
-
Reduction of a Prochiral Ketone: The most common strategy involves the enantioselective reduction of 2',6'-difluoroacetophenone. This can be achieved using chiral metal catalysts with a hydrogen source or through biocatalysis with specific enzymes.
-
Nucleophilic Addition to an Aldehyde: A classic organometallic approach involves the formation of a carbon-carbon bond by reacting an organometallic reagent with an aldehyde. This typically involves a Grignard reagent, which, in its standard form, yields a racemic product.
The following sections will dissect these strategies, providing the necessary data for an informed comparison.
Method 1: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation is a powerful and widely used industrial method for producing chiral alcohols.[1] This technique relies on a transition metal complex, typically Ruthenium or Iridium, coordinated to a chiral ligand. The catalyst facilitates the transfer of hydrogen to the prochiral ketone, with the chiral ligand directing the approach to one face of the carbonyl group, resulting in an excess of one enantiomer.
Causality and Experimental Rationale
The choice of catalyst, solvent, base, and reaction conditions is critical for achieving high yield and enantiomeric excess (ee). The chiral ligand creates a chiral pocket around the metal center, and the substrate (ketone) coordinates in a sterically favored orientation. A base is often required to facilitate the catalytic cycle. The reaction is typically run under a pressurized hydrogen atmosphere to ensure sufficient hydrogen availability for the reduction.
Performance Data
The following table summarizes representative performance data for the asymmetric hydrogenation of a structurally similar substrate, as detailed protocols for 2',6'-difluoroacetophenone are often proprietary. The data is adapted from the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which serves as an excellent model.[2]
| Parameter | Value | Reference |
| Starting Material | 2',6'-Dichloro-3'-fluoroacetophenone | [2] |
| Catalyst | RuBr₂--INVALID-LINK-- | [2] |
| Substrate/Catalyst Ratio | 1000 | [2] |
| Base | Potassium tert-butoxide | [2] |
| Solvent | 2-Propanol | [2] |
| Hydrogen Pressure | 10 atm | [2] |
| Temperature | 40 °C | [2] |
| Reaction Time | 21 hours | [2] |
| Yield | 100% | [2] |
| Enantiomeric Excess (ee) | 98.5% | [2] |
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation of a prochiral ketone.
Detailed Experimental Protocol (Representative)
This protocol is adapted from a documented procedure for a similar substrate.[2]
-
Inert Atmosphere Preparation: Place the chiral ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--, 0.001 eq.) and potassium tert-butoxide (0.02 eq.) into a high-pressure autoclave.
-
Purging: Seal the autoclave and purge with argon gas three times to ensure an inert atmosphere.
-
Reagent Addition: Under argon flow, add 2',6'-difluoroacetophenone (1.0 eq.) and degassed 2-propanol via syringe.[3][4]
-
Pressurization: Pressurize the autoclave with hydrogen gas to 10 atm.
-
Reaction: Stir the mixture at 40 °C for 21 hours. Monitor the pressure drop to gauge reaction progress.
-
Work-up: After the reaction is complete, carefully vent the autoclave. The resulting solution contains the product, which can be purified by standard methods such as column chromatography or distillation after removal of the solvent. The yield is expected to be nearly quantitative with high enantioselectivity.[2]
Method 2: Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative to metal-based catalysis. This method utilizes whole microbial cells (e.g., E. coli, yeast) or isolated enzymes (carbonyl reductases) to reduce the ketone.[5][6] These biocatalysts often operate at ambient temperature and pressure in aqueous media, reducing energy consumption and hazardous waste.
Causality and Experimental Rationale
The high enantioselectivity stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation. The reduction requires a hydride source, which is provided by a cofactor, typically NADPH, regenerated by a co-substrate like isopropanol or glucose.[5] The use of surfactants or deep eutectic solvents can improve substrate solubility and cell membrane permeability, boosting reaction efficiency.[5][6]
Performance Data (Analogous System)
The table below shows data for the whole-cell bioreduction of a similar trifluoromethyl-substituted acetophenone, demonstrating the potential of this method.[5]
| Parameter | Value | Reference |
| Starting Material | 3'-(Trifluoromethyl)acetophenone | [5] |
| Biocatalyst | Recombinant E. coli cells | [5] |
| Co-substrate | 15% (v/v) Isopropanol | [5] |
| Medium | Phosphate Buffer (pH 7.0) with Tween-20 | [5] |
| Temperature | 30 °C | [5] |
| Reaction Time | 18 hours | [5] |
| Substrate Conc. | 200 mM | [5] |
| Yield | 91.5% | [5] |
| Enantiomeric Excess (ee) | >99.9% | [5] |
Workflow Diagram: Whole-Cell Bioreduction
Caption: General workflow for whole-cell biocatalytic reduction.
Detailed Experimental Protocol (Representative)
This protocol is based on established procedures for whole-cell bioreductions.[5][6]
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase and harvest the cells by centrifugation.
-
Reaction Setup: In a flask or bioreactor, prepare a reaction medium consisting of phosphate buffer (pH 7.0), a surfactant like Tween-20 (e.g., 0.6% w/v), and the harvested cells (e.g., 12.6 g DCW/L).
-
Substrate and Co-substrate Addition: Add the co-substrate, isopropanol (e.g., 15% v/v), and the starting material, 2',6'-difluoroacetophenone.
-
Reaction: Incubate the mixture at 30 °C with agitation (e.g., 200 rpm) for 18-24 hours.
-
Work-up: After the reaction, extract the product from the aqueous medium using an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to obtain the chiral alcohol. The enantiomeric excess is typically very high (>99%), often requiring minimal purification.[5]
Method 3: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[7][8] To synthesize this compound, this method would involve reacting 2,6-difluorophenylmagnesium bromide with acetaldehyde.
Causality and Experimental Rationale
The Grignard reagent is formed by reacting an aryl halide with magnesium metal in an anhydrous ether solvent.[9][10] The magnesium inserts into the carbon-halogen bond, creating a highly nucleophilic carbanion that readily attacks the electrophilic carbonyl carbon of an aldehyde.[11] A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. The primary drawback of this standard procedure is the formation of a racemic mixture, as the nucleophile can attack either face of the planar aldehyde with equal probability.
Performance Data
This method is primarily used when a racemic product is acceptable or when subsequent chiral resolution is planned.
| Parameter | Value | Reference |
| Starting Material 1 | 1-Bromo-2,6-difluorobenzene | [7][9] |
| Starting Material 2 | Acetaldehyde | [8][9] |
| Reagent | Magnesium turnings | [10] |
| Solvent | Anhydrous diethyl ether | [10] |
| Work-up | Aqueous acid (e.g., dilute HCl) | [8] |
| Expected Yield | Moderate to high (typically 60-85%) | General Knowledge |
| Enantiomeric Excess (ee) | 0% (Racemic mixture) | General Knowledge |
Mechanism Diagram: Grignard Synthesis
Caption: Two-stage mechanism of Grignard synthesis for alcohols.
Detailed Experimental Protocol (Representative)
Strict anhydrous conditions are essential as Grignard reagents react with water.[9]
-
Apparatus Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in a flask with anhydrous diethyl ether. Slowly add a solution of 1-bromo-2,6-difluorobenzene (1.0 eq.) in anhydrous ether to initiate the reaction. The start of the reaction is often indicated by slight turbidity and heat generation.[8] Reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Aldehyde Addition: Cool the Grignard solution in an ice bath. Slowly add a solution of acetaldehyde (1.0 eq.) in anhydrous ether dropwise, maintaining a low temperature.
-
Quenching and Work-up: Once the addition is complete, allow the mixture to warm to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a dilute acid (e.g., 6M HCl).[8]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic alcohol, which can be purified by distillation or chromatography.
Comparative Summary and Conclusion
| Feature | Asymmetric Hydrogenation | Biocatalytic Reduction | Grignard Reaction |
| Enantioselectivity | Excellent (often >98% ee) | Outstanding (often >99.9% ee) | None (produces racemic mixture) |
| Yield | High to Quantitative | High | Moderate to High |
| Reaction Conditions | High pressure, moderate temp. | Ambient temp. and pressure | Anhydrous, often requires reflux |
| Reagents/Catalyst | Precious metal catalyst, H₂ gas | Renewable enzymes, simple co-substrates | Magnesium metal, dry solvents |
| Environmental Impact | Moderate (metal waste, solvents) | Low ("Green" Chemistry) | Moderate (solvent use, waste salts) |
| Scalability | Well-established for industrial scale | Good, requires fermentation capacity | Excellent for lab and industrial scale |
| Ideal Application | Large-scale production of a specific enantiomer. | When extremely high enantiopurity is critical; green manufacturing. | Lab-scale synthesis of racemic standards or when chiral resolution is feasible. |
The choice of synthesis method for this compound is dictated by the desired outcome and available resources. For producing a single enantiomer with high purity, Asymmetric Catalytic Hydrogenation and Biocatalytic Reduction are the superior methods. Biocatalysis often provides unparalleled enantioselectivity under environmentally benign conditions, making it an increasingly attractive option for sustainable manufacturing.[5][6] Asymmetric hydrogenation is a robust and highly scalable technology, widely proven in industrial settings.[2] The Grignard Reaction , while fundamental and effective for C-C bond formation, is non-stereoselective and is best suited for applications where a racemic mixture is sufficient.
References
- 1. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 3. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scisale.com [scisale.com]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. leah4sci.com [leah4sci.com]
A Comparative Guide to the Biological Activity of 1-(2,6-Difluorophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among the various fluorinated motifs, the difluorophenyl group has garnered significant attention. This guide provides an in-depth technical comparison of the biological activities of 1-(2,6-difluorophenyl)ethanol derivatives, offering insights into their potential as therapeutic agents. While direct experimental data on this specific scaffold is emerging, we will draw objective comparisons with structurally related compounds, supported by experimental data from the broader class of difluorophenyl derivatives, to elucidate the potential of the 2,6-difluoro substitution pattern.
The this compound Scaffold: Synthesis and Structural Significance
The this compound core structure presents a chiral secondary alcohol, offering a key site for further chemical modification. The 2,6-difluoro substitution pattern on the phenyl ring is of particular interest. Unlike the more commonly studied 2,4-difluoro substitution found in drugs like fluconazole, the symmetrical 2,6-difluoro arrangement can impose distinct steric and electronic effects, influencing how the molecule interacts with biological targets.
General Synthesis Protocol
The synthesis of the chiral this compound scaffold can be achieved through the asymmetric reduction of the corresponding ketone, 2',6'-difluoroacetophenone. Biocatalytic methods, employing whole-cell systems or isolated enzymes, offer a green and highly enantioselective route.
Experimental Protocol: Asymmetric Reduction of 2',6'-Difluoroacetophenone
-
Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Lactobacillus kefir) is grown in an appropriate medium and harvested by centrifugation to obtain resting cells.
-
Reaction Setup: In a reaction vessel, the resting cells are suspended in a buffer (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: 2',6'-Difluoroacetophenone is added to the cell suspension, often with a co-substrate like glucose or isopropanol to facilitate cofactor regeneration (NADH/NADPH).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
Extraction and Purification: After the reaction is complete (monitored by TLC or HPLC), the product, this compound, is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
Analysis: The enantiomeric excess (ee) of the chiral alcohol is determined using chiral HPLC or GC.[1]
Caption: General synthetic scheme for this compound.
Antifungal Activity: A Comparative Perspective
The 2,4-difluorophenyl moiety is a hallmark of many successful azole antifungal agents, most notably fluconazole.[2] These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The interaction of the azole nitrogen with the heme iron in the enzyme's active site is a key feature of their mechanism of action.
While specific data for this compound-based azole antifungals is limited, we can extrapolate potential activity based on the extensive research on related structures. Studies on various azole derivatives have shown that the substitution pattern on the phenyl ring significantly impacts antifungal potency.[3][4][5][6]
Comparative Analysis:
| Compound/Derivative Class | Key Structural Features | Antifungal Activity Highlights | Reference |
| Fluconazole | 2,4-Difluorophenyl, bis-triazole | Broad-spectrum activity against Candida species.[2] | --INVALID-LINK-- |
| 1-(2,4-Difluorophenyl)ethyl-1H-1,2,4-triazoles | 2,4-Difluorophenyl, single triazole | Some derivatives are significantly more active than sulconazole against various fungal strains.[7] | --INVALID-LINK-- |
| Hypothetical this compound Azole Derivatives | 2,6-Difluorophenyl, azole moiety | The symmetrical 2,6-difluoro substitution may alter the binding affinity to lanosterol 14α-demethylase compared to the 2,4-isomers. This could potentially lead to a different spectrum of activity or overcome certain resistance mechanisms. | N/A |
The steric hindrance from the two ortho-fluorine atoms in a 2,6-difluorophenyl derivative could influence the orientation of the molecule within the enzyme's active site. This might lead to either enhanced or diminished activity depending on the specific interactions. Further research is warranted to synthesize and evaluate these derivatives to establish a clear structure-activity relationship (SAR).
Caption: Mechanism of action of azole antifungal agents.
Antibacterial Activity: Exploring the Fluoroquinolone Landscape
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[8] The presence and position of fluorine atoms on the quinolone core are critical for their antibacterial potency.[2][8]
While the this compound scaffold itself is not a quinolone, derivatives incorporating a 2,6-difluorophenyl group at the N-1 position of the quinolone ring system are of significant interest. The substitution at this position is known to influence the antibacterial spectrum and potency.[9]
Comparative Analysis:
| Compound/Derivative Class | Key Structural Features | Antibacterial Activity Highlights | Reference |
| Ciprofloxacin | N-1 cyclopropyl, 6-fluoro | Broad-spectrum activity, particularly against Gram-negative bacteria. | --INVALID-LINK-- |
| 1-Aryl-6,8-difluoroquinolones | N-1 substituted phenyl (including 2,4-difluorophenyl) | The 2,4-difluorophenyl substituent at N-1 confers potent in vitro antibacterial activity. | --INVALID-LINK-- |
| Hypothetical 1-(2,6-Difluorophenyl)quinolone Derivatives | N-1 (2,6-difluorophenyl) | The electronic and steric properties of the 2,6-difluorophenyl group could modulate the interaction with DNA gyrase and topoisomerase IV, potentially leading to altered activity profiles or improved activity against resistant strains. | N/A |
The introduction of a 2,6-difluorophenyl group at the N-1 position of a quinolone could influence the planarity of the molecule and its ability to intercalate into DNA, thereby affecting its inhibitory activity.
Anticancer Activity: A Promising Frontier
Recent research has highlighted the potential of various difluorophenyl derivatives as anticancer agents.[10][11][12] For instance, chalcone derivatives bearing a difluorophenyl ring have demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis.[10]
A study on 1-(2,5/3,5-difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones revealed that these compounds exhibited higher cytotoxicity than the reference drug 5-fluorouracil against certain cancer cell lines.[10] The mechanism of action for some of these compounds was found to involve the induction of apoptosis through the activation of caspase-3.[10]
Comparative Analysis:
| Compound/Derivative Class | Cancer Cell Line | IC50 Values | Mechanism of Action | Reference |
| 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | HSC-2, Ca9-22 | Not specified, but showed high potency | Induction of apoptosis via caspase-3 activation | --INVALID-LINK-- |
| Hypothetical this compound Derivatives | Various | To be determined | The 2,6-difluorophenyl group could confer novel interactions with anticancer targets. The chiral ethanol backbone allows for stereospecific interactions, which could be crucial for potent and selective activity. | N/A |
The development of this compound derivatives for anticancer applications is an area ripe for exploration. The unique electronic and steric profile of the 2,6-difluorophenyl moiety could lead to the discovery of novel compounds with high efficacy and selectivity against cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.[13]
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile platform for the development of new therapeutic agents. While direct experimental evidence for the biological activities of its derivatives is still emerging, comparative analysis with structurally related compounds, particularly those with the 2,4-difluoro substitution pattern, provides a strong rationale for their investigation.
The unique steric and electronic properties conferred by the 2,6-difluoro substitution may lead to derivatives with novel or improved antifungal, antibacterial, and anticancer activities. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. Such studies will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of medically important antifungal azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 1-(2,6-Difluorophenyl)ethanol: A Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 1-(2,6-Difluorophenyl)ethanol.
The increasing prevalence of fluorinated organic compounds in pharmaceuticals and agrochemicals underscores the critical need for robust safety protocols in the laboratory.[1] The unique properties imparted by fluorine atoms can significantly alter a molecule's biological activity, but they also present distinct safety challenges.[1][2] This guide provides a comprehensive framework for the safe handling of this compound, a key building block in modern synthetic chemistry. By understanding the inherent hazards and implementing the rigorous procedures outlined below, laboratory personnel can mitigate risks and ensure a safe working environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] A thorough risk assessment is the foundational step before any handling of this compound.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.[3]
-
Serious Eye Irritation: Vapors or splashes can cause significant eye damage.[3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[3][4]
Toxicological Profile Summary:
| Hazard Classification | GHS-US Classification | Key Effects |
| Acute Toxicity | Not classified | Data not available |
| Skin Corrosion/Irritation | Skin Irrit. 2 (H315) | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Eye Irrit. 2A (H319) | Causes serious eye irritation[3] |
| Respiratory/Skin Sensitization | Not classified | Data not available |
| Germ Cell Mutagenicity | Not classified | Data not available |
| Carcinogenicity | Not classified | Data not available |
| Reproductive Toxicity | Not classified | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 (H335) | May cause respiratory irritation[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | Data not available |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. Given its irritant properties and the potential for unforeseen reactions, a comprehensive PPE strategy is essential.
Recommended PPE:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against many solvents and are a suitable choice.[5] For prolonged or immersive contact, consider thicker gauge gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[4]
-
Eye and Face Protection: Chemical splash goggles that provide a tight seal around the eyes are required to prevent contact with vapors and splashes.[5] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[5][6]
-
Skin and Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant aprons or suits should be utilized. Ensure that clothing fully covers exposed skin.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Workflow for Safe Handling:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
